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Core Science & Biosynthesis

Foundational

Chemical structure of 4-Bromo-2-fluoro-5-iodobenzonitrile

An In-depth Technical Guide to 4-Bromo-2-fluoro-5-iodobenzonitrile: Synthesis, Characterization, and Applications Abstract This technical guide provides a comprehensive overview of 4-Bromo-2-fluoro-5-iodobenzonitrile, a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Bromo-2-fluoro-5-iodobenzonitrile: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-fluoro-5-iodobenzonitrile, a halogenated aromatic nitrile of significant interest in medicinal chemistry and materials science. Although a novel compound with limited directly published data, its structural features suggest considerable potential as a versatile building block. This document will extrapolate its chemical and physical properties, propose detailed synthetic routes based on established methodologies for analogous structures, and predict its spectroscopic characteristics. Furthermore, we will explore its potential applications in drug discovery and organic electronics, drawing parallels with structurally related compounds. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

Halogenated benzonitriles are a critical class of intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The unique substitution pattern of 4-Bromo-2-fluoro-5-iodobenzonitrile, featuring three different halogens and a nitrile group on a benzene ring, offers a rich platform for chemical diversification. The bromine, iodine, and fluorine atoms, along with the cyano group, provide multiple reactive sites for various chemical transformations, including cross-coupling reactions, nucleophilic aromatic substitution, and functional group interconversions.

This guide will serve as a foundational resource for researchers interested in the synthesis and utilization of this promising, albeit currently under-documented, chemical entity. By leveraging data from structurally similar compounds, we aim to provide a robust theoretical and practical framework to stimulate further investigation and application.

Chemical Structure and Predicted Properties

The chemical structure of 4-Bromo-2-fluoro-5-iodobenzonitrile is characterized by a benzene ring substituted with a bromine atom at position 4, a fluorine atom at position 2, an iodine atom at position 5, and a nitrile group at position 1.

Structural Diagram

Caption: .

Physicochemical Properties (Predicted)

The properties of 4-Bromo-2-fluoro-5-iodobenzonitrile can be estimated based on the contributions of its constituent functional groups and comparison with similar molecules.

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₇H₂BrFINBased on the chemical structure.
Molecular Weight 325.90 g/mol Calculated from the atomic weights of the constituent elements.
Appearance White to off-white solidTypical for similar halogenated benzonitriles.
Melting Point > 70 °CSimilar to 4-Bromo-2-fluorobenzonitrile (69-72°C). The additional iodine atom would likely increase the melting point.[1]
Boiling Point > 240 °CExtrapolated from related compounds. Halogenation increases the boiling point.
Solubility Insoluble in water; Soluble in organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate).Typical for non-polar organic compounds.[1]

Proposed Synthesis Methodologies

There are several plausible synthetic routes to 4-Bromo-2-fluoro-5-iodobenzonitrile, starting from commercially available precursors. A logical approach would involve the sequential introduction of the halogen and nitrile functionalities onto a substituted aniline or benzonitrile core. A common and effective method for introducing a nitrile group is the Sandmeyer reaction.[2]

Retrosynthetic Analysis

A retrosynthetic approach suggests that 4-Bromo-2-fluoro-5-iodoaniline would be a key intermediate. This aniline can be synthesized from more readily available starting materials.

Retrosynthesis target 4-Bromo-2-fluoro-5-iodobenzonitrile intermediate1 4-Bromo-2-fluoro-5-iodoaniline target->intermediate1 Sandmeyer Reaction intermediate2 4-Bromo-2-fluoroaniline intermediate1->intermediate2 Iodination start 2-Fluoroaniline intermediate2->start Bromination Applications start 4-Bromo-2-fluoro-5-iodobenzonitrile suzuki Suzuki Coupling (at Br or I) start->suzuki buchwald Buchwald-Hartwig Amination (at Br or I) start->buchwald hydrolysis Nitrile Hydrolysis start->hydrolysis reduction Nitrile Reduction start->reduction product1 Bi-aryl Compounds suzuki->product1 product2 Aryl Amines buchwald->product2 product3 Benzoic Acids hydrolysis->product3 product4 Benzylamines reduction->product4 pharma Pharmaceuticals product1->pharma product2->pharma agro Agrochemicals product3->agro product4->agro

Sources

Exploratory

4-Bromo-2-fluoro-5-iodobenzonitrile molecular weight and formula

An In-Depth Technical Guide to 4-Bromo-2-fluoro-5-iodobenzonitrile: A Versatile Synthetic Intermediate Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of 4-Bromo-2-fluoro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Bromo-2-fluoro-5-iodobenzonitrile: A Versatile Synthetic Intermediate

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 4-Bromo-2-fluoro-5-iodobenzonitrile, a polyhalogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. While this specific molecule is not extensively documented in commercial catalogs or mainstream literature, suggesting its status as a novel or specialized research chemical, its structural features allow for a detailed analysis of its properties, reactivity, and potential applications. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Structure and Physicochemical Properties

4-Bromo-2-fluoro-5-iodobenzonitrile possesses a unique substitution pattern on the benzonitrile scaffold. The presence of three different halogens—fluorine, bromine, and iodine—at distinct positions, combined with the nitrile functional group, makes it a highly versatile intermediate for creating complex molecular architectures.

The molecular formula of 4-Bromo-2-fluoro-5-iodobenzonitrile is C₇H₂BrFIN . Based on the atomic weights of its constituent elements, the calculated molecular weight is approximately 325.90 g/mol .

Table 1: Physicochemical Data for 4-Bromo-2-fluoro-5-iodobenzonitrile

PropertyValueSource/Method
IUPAC Name 4-Bromo-2-fluoro-5-iodobenzonitrileNomenclature
Molecular Formula C₇H₂BrFINCalculated
Molecular Weight 325.90 g/mol Calculated
Physical Form Expected to be a solid at room temperature.Inferred from analogs
Solubility Expected to be insoluble in water; soluble in common organic solvents (e.g., THF, DMF, Dichloromethane).Inferred from analogs[1]
CAS Number Not found in major chemical databases.Internal Search

The strategic placement of different halogens is the cornerstone of this molecule's utility. In palladium-catalyzed cross-coupling reactions, the carbon-halogen bond reactivity typically follows the order C-I > C-Br > C-Cl >> C-F. This differential reactivity allows for sequential, site-selective functionalization, a highly sought-after attribute in multi-step synthesis.

Proposed Synthesis Workflow

A plausible synthetic route to 4-Bromo-2-fluoro-5-iodobenzonitrile can be devised starting from a more readily available precursor, such as 4-bromo-2-fluoroaniline. The following multi-step process leverages well-established organic reactions.

Synthesis_of_4_Bromo_2_fluoro_5_iodobenzonitrile A 4-Bromo-2-fluoroaniline B 4-Bromo-2-fluoro-5-iodoaniline A->B Iodination (e.g., I₂, HIO₃) C 4-Bromo-2-fluoro-5-iodobenzenediazonium salt B->C Diazotization (NaNO₂, aq. acid, 0-5 °C) D 4-Bromo-2-fluoro-5-iodobenzonitrile C->D Sandmeyer Reaction (CuCN)

Caption: Proposed synthetic pathway for 4-Bromo-2-fluoro-5-iodobenzonitrile.

Experimental Protocol: Sandmeyer Reaction for Nitrile Synthesis (Representative)

This protocol is adapted from a general procedure for the synthesis of benzonitriles from anilines[2].

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-bromo-2-fluoro-5-iodoaniline (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) at 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes after the addition is complete to ensure the full formation of the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution. The addition may be exothermic.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until nitrogen evolution ceases.

  • Work-up: Cool the mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield the final product.

Reactivity and Synthetic Applications

The primary utility of 4-Bromo-2-fluoro-5-iodobenzonitrile lies in its capacity as a versatile scaffold for building complex molecules. The differential reactivity of the C-I and C-Br bonds is key.

Site-Selective Cross-Coupling Reactions

The C-I bond can be selectively targeted for cross-coupling reactions under milder conditions, leaving the C-Br bond intact for subsequent transformations. This allows for a stepwise introduction of different functionalities.

Sequential_Cross_Coupling Start 4-Bromo-2-fluoro-5-iodobenzonitrile Step1 Suzuki Coupling at C-I (Arylboronic acid, Pd catalyst) Start->Step1 Intermediate 4-Bromo-2-fluoro-5-aryl-benzonitrile Step1->Intermediate Step2 Sonogashira Coupling at C-Br (Alkynyl partner, Pd/Cu catalyst) Intermediate->Step2 Final 4-Alkynyl-2-fluoro-5-aryl-benzonitrile Step2->Final

Caption: Workflow for sequential cross-coupling reactions.

Applications in Drug Discovery

Halogenated aromatic compounds are crucial in modern drug development. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine and iodine atoms serve as synthetic handles. The nitrile group is also a recognized pharmacophore found in numerous FDA-approved drugs, contributing to target binding and improving pharmacokinetic profiles[3].

Given that analogs like 4-bromo-2-fluorobenzonitrile are used in the synthesis of kinase inhibitors and CNS drugs, it is highly probable that 4-bromo-2-fluoro-5-iodobenzonitrile could serve as a key intermediate for novel therapeutics in these areas[4].

Applications in Materials Science

Substituted benzonitriles are also valuable in the field of advanced materials, particularly in the synthesis of intermediates for Organic Light-Emitting Diodes (OLEDs)[4]. The ability to construct complex, conjugated systems through cross-coupling reactions makes this molecule a candidate for developing new organic electronic materials.

Safety and Handling

No specific safety data sheet (MSDS) is available for 4-Bromo-2-fluoro-5-iodobenzonitrile. However, based on data from structurally similar compounds such as 4-bromo-2-fluorobenzonitrile and other polyhalogenated aromatics, the following precautions are advised[5][6][7]:

  • Hazard Class: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Bromo-2-fluoro-5-iodobenzonitrile represents a highly functionalized and synthetically valuable building block for advanced chemical synthesis. While not a commonplace reagent, its unique arrangement of three different halogens offers a powerful tool for the site-selective elaboration of the benzonitrile core. This enables the construction of diverse and complex molecular libraries, with significant potential for applications in the discovery of novel pharmaceuticals and the development of next-generation organic materials. Its utility lies not in its direct application, but in the vast chemical space it unlocks for the discerning synthetic chemist.

References

  • The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis. (2026, February 12). AI Product Assistant. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2,5-difluorobenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluorobenzonitrile. Retrieved from [Link]

  • CAD Intercorp. (2025, January 3). CAS 1803588-49-9 | 4-Bromo-2-fluoro-5-iodobenzaldehyde. Retrieved from [Link]

  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Org. Synth., 101, 542-563. Retrieved from [Link]

  • Barnes, R. M., & Hampson, N. A. (1968). Polyhalogenoaromatic compounds. Part XII. Synthesis and cycloaddition reactions of pentafluoro- and pentachloro-benzonitrile N-oxide. Journal of the Chemical Society C: Organic, 1709-1711. Retrieved from [Link]

  • Google Patents. (n.d.). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
  • PubChem. (n.d.). 4-Bromo-2-fluoro-5-methylbenzonitrile. Retrieved from [Link]

  • Fleming, F. F., & Yao, L. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1436-1473. Retrieved from [Link]

Sources

Foundational

Polyhalogenated Benzonitrile Scaffolds: A Technical Guide for Medicinal Chemistry

Executive Summary Polyhalogenated benzonitriles represent a "privileged scaffold" in modern drug discovery, offering a unique intersection of extreme electronic deficiency, metabolic stability, and predictable regioselec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Polyhalogenated benzonitriles represent a "privileged scaffold" in modern drug discovery, offering a unique intersection of extreme electronic deficiency, metabolic stability, and predictable regioselectivity. Unlike standard aromatic rings, these scaffolds utilize the synergistic electron-withdrawing effects of the nitrile group (Hammett


) and multiple halogen atoms to facilitate rapid diversification via Nucleophilic Aromatic Substitution (

) and enable specific protein-ligand interactions such as halogen bonding and covalent cysteine targeting.

This guide details the physicochemical rationale, synthetic pathways, and medicinal applications of these scaffolds, moving beyond generic descriptions to actionable experimental strategies.

Part 1: Structural & Electronic Properties

The Electronic Landscape

The utility of polyhalogenated benzonitriles, particularly pentafluorobenzonitrile (PFBN) , stems from the perturbation of the benzene ring's electron density.

  • The Nitrile Effect: The cyano group is a potent electron-withdrawing group (EWG) via both induction (-I) and resonance (-M). This lowers the energy of the LUMO, making the ring highly susceptible to nucleophilic attack.

  • The Fluorine Effect: Fluorine atoms are highly electronegative, further depleting electron density from the ring carbons. However, they also possess lone pairs that can donate electron density via resonance (+M), creating a complex regioselectivity landscape during substitution.

  • Sigma-Hole Interactions: Heavier halogens (Cl, Br, I) on the benzonitrile core exhibit a positive electrostatic potential cap ("sigma hole") on the vector opposite the C-X bond. This allows the scaffold to engage in halogen bonding with backbone carbonyls in protein active sites, a critical design element for increasing potency.

Data Summary: Substituent Effects

The following table summarizes the electronic contributions that define the reactivity of these scaffolds.

SubstituentHammett Constant (

)
Effect on

Rate
Metabolic Role
-CN (Nitrile) 0.66Strong Activation Metabolic blockade; Covalent warhead
-F 0.06Moderate ActivationBlocks P450 oxidation; Modulates pKa
-Cl 0.23Strong ActivationHalogen bonding (Sigma hole donor)
-CF3 0.54Very Strong ActivationLipophilicity enhancer

Part 2: Synthetic Access & Reactivity ( )

The primary method for functionalizing polyhalogenated benzonitriles is Nucleophilic Aromatic Substitution (


) . Unlike electrophilic substitution (

), which is deactivated in these systems,

proceeds rapidly under mild conditions.
Regioselectivity Causality

In pentafluorobenzonitrile (PFBN) , the site of nucleophilic attack is governed by the stability of the Meisenheimer Complex intermediate.

  • Para-Attack (Major): Attack at the C-4 position (para to nitrile) creates a negative charge that can be delocalized onto the nitrile nitrogen. This is the most stable resonance contributor.

  • Ortho-Attack (Minor): Attack at C-2/6 is less favorable due to steric repulsion and less effective resonance stabilization compared to the para-position.

  • Meta-Attack: Disfavored; the negative charge cannot be delocalized onto the EWG (nitrile).

Reaction Pathway Diagram

The following diagram illustrates the decision tree for functionalizing PFBN.

SNAr_Regioselectivity Start Pentafluorobenzonitrile (PFBN) Nu Nucleophile (Nu-H) (Amines, Thiols, Phenols) Start->Nu Cond_Mild Condition A: Mild Base (K2CO3/TEA) Polar Aprotic (DMF/MeCN) < 60°C Nu->Cond_Mild Kinetic Control Cond_Harsh Condition B: Strong Base (NaH/LiHMDS) or High Temp (>100°C) Nu->Cond_Harsh Thermodynamic/Over-reaction Inter_Para Meisenheimer Complex (Stabilized by p-CN resonance) Cond_Mild->Inter_Para Attack at C-4 Prod_Ortho Minor/Mixed Product: 2,4-Disubstituted or Ortho-isomer Cond_Harsh->Prod_Ortho Loss of Selectivity Prod_Para Major Product: 4-Substituted-2,3,5,6-tetrafluorobenzonitrile (>90% Regioselectivity) Inter_Para->Prod_Para -F Elimination

Caption: Regioselectivity flowchart for Nucleophilic Aromatic Substitution on Pentafluorobenzonitrile. Kinetic control favors para-substitution.

Part 3: Medicinal Chemistry Applications[1][2][3][4]

Covalent Inhibition (Cysteine Targeting)

Nitriles are "soft" electrophiles. In the context of cysteine proteases (e.g., Cathepsin K, Cathepsin S), the benzonitrile moiety can act as a reversible covalent warhead. The active site cysteine thiolate attacks the nitrile carbon to form a thioimidate adduct.

  • Mechanism: The reaction is reversible, which reduces the risk of permanent off-target haptenization (immunotoxicity) compared to irreversible warheads like acrylamides.

  • Stabilization: The resulting thioimidate is often stabilized by an "oxyanion hole" or a nearby Histidine residue in the enzyme pocket.

Mechanism of Action Diagram

Covalent_Inhibition Enzyme Enzyme Active Site (Cys-SH + His-Imidazolium) Transition Transition State (Nu attack on C≡N) Enzyme->Transition Thiolate Attack Inhibitor Benzonitrile Inhibitor (Ar-C≡N) Inhibitor->Transition Adduct Thioimidate Adduct (Ar-C(=NH)-S-Cys) REVERSIBLE Transition->Adduct Proton Transfer from His Adduct->Enzyme Hydrolysis/Dissociation (Slow Off-Rate)

Caption: Mechanism of reversible covalent inhibition by benzonitriles forming a thioimidate adduct with catalytic cysteine residues.

Part 4: Experimental Protocols

Protocol A: Regioselective Synthesis of 4-Amino-2,3,5,6-tetrafluorobenzonitrile

Objective: To install an amine pharmacophore at the para-position of PFBN without touching the ortho-fluorines.

Reagents:

  • Pentafluorobenzonitrile (1.0 equiv)[1]

  • Amine Nucleophile (e.g., Morpholine, 1.05 equiv)

  • Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Acetonitrile (MeCN) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (

    
     or Ar), dissolve Pentafluorobenzonitrile (1.93 g, 10 mmol) in anhydrous MeCN (20 mL).
    
  • Cooling: Cool the solution to 0°C using an ice bath. Causality: Low temperature maximizes kinetic control, ensuring para-selectivity.

  • Addition: Mix the amine nucleophile (10.5 mmol) with DIPEA (12 mmol) in MeCN (5 mL). Add this mixture dropwise to the nitrile solution over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Solvent: 10% EtOAc/Hexanes). The product will appear as a new spot with lower

    
     than the starting material.
    
  • Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in EtOAc (50 mL) and wash with 0.1 M HCl (to remove unreacted amine/DIPEA), followed by brine.

  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography.
    
  • Validation:

    
     NMR should show two distinct signals (AA'BB' system) if symmetric, or four signals if asymmetric, confirming para-substitution.
    
Protocol B: Nitrile-to-Tetrazole Conversion (Bioisostere Synthesis)

Objective: Convert the benzonitrile group into a tetrazole (carboxylic acid bioisostere) using "Click" chemistry conditions.

Reagents:

  • Substituted Benzonitrile (1.0 equiv)

  • Sodium Azide (

    
    ) (1.5 equiv)
    
  • Zinc Bromide (

    
    ) (1.0 equiv) - Lewis Acid Catalyst
    
  • Water/Isopropanol (2:1 mixture)

Methodology:

  • Setup: Dissolve the benzonitrile substrate in Water/Isopropanol. Add

    
     and 
    
    
    
    .
  • Reflux: Heat the mixture to reflux (approx. 80–90°C) for 12–24 hours. Causality: The Lewis acid activates the nitrile, lowering the activation energy for the [3+2] cycloaddition.

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH 2–3 (Caution:

    
     gas evolution possible; perform in fume hood).
    
  • Isolation: The tetrazole product usually precipitates upon acidification. Filter and wash with cold water.

References

  • Regioselectivity in Polyfluoroarenes: H. Amii et al., "Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives," Molecules, 2021.[2][3] [Link]

  • Cysteine Protease Inhibition Mechanism: F. Oballa et al., "A Structure-Activity Relationship Study of Nitrile-Based Inhibitors of Cathepsin K," Bioorganic & Medicinal Chemistry Letters, 2007. [Link]

  • Nitrile Pharmacophore Review: F. Fleming et al., "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore," Journal of Medicinal Chemistry, 2010. [Link]

  • Halogen Bonding in Drug Design: Wilcken et al., "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology," Journal of Medicinal Chemistry, 2013. [Link]

Sources

Exploratory

A Technical Guide to the Determination of Organic Solvent Solubility for 4-Bromo-2-fluoro-5-iodobenzonitrile

Introduction: The Critical Need for Solubility Data 4-Bromo-2-fluoro-5-iodobenzonitrile is a heavily substituted aromatic building block with significant potential in medicinal chemistry and materials science. Its utilit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Solubility Data

4-Bromo-2-fluoro-5-iodobenzonitrile is a heavily substituted aromatic building block with significant potential in medicinal chemistry and materials science. Its utility as a precursor for complex heterocyclic systems and other high-value molecules is clear; however, its successful application in synthesis, purification, and formulation is fundamentally governed by its solubility profile. In drug discovery, poor solubility can severely hamper absorption and bioavailability, leading to misleading structure-activity relationship (SAR) data and late-stage development failures.[1]

Despite its importance, quantitative solubility data for such a specific and complex intermediate is often unavailable in public databases. This guide, therefore, serves as a comprehensive, field-proven protocol for researchers, process chemists, and formulation scientists to accurately determine the thermodynamic equilibrium solubility of 4-bromo-2-fluoro-5-iodobenzonitrile in various organic solvents. We will move beyond simple data reporting to explain the causality behind the methodology, ensuring a robust and reproducible approach grounded in established principles of physical chemistry and analytical science.

Physicochemical Profile and Qualitative Solubility Prediction

Understanding the molecular structure of 4-bromo-2-fluoro-5-iodobenzonitrile allows for a qualitative prediction of its solubility behavior based on the principle of similia similibus solvuntur ("like dissolves like").

Identifier Value
IUPAC Name 4-Bromo-2-fluoro-5-iodobenzonitrile
Molecular Formula C₇H₂BrFIN
Molecular Weight 325.91 g/mol
CAS Number Not found in public databases as of the date of this publication.

Structural Features Influencing Solubility:

  • Aromatic Core: The rigid, non-polar benzene ring suggests solubility in solvents that can engage in π-π stacking or have similar aromatic character.

  • Halogen Substituents (F, Br, I): The three different halogens increase the molecular weight and surface area, contributing to its solid-state nature. They offer weak polar interactions but do not participate in hydrogen bonding as acceptors.

  • Nitrile Group (-C≡N): This is a strongly polar functional group, possessing a significant dipole moment. It can act as a hydrogen bond acceptor.

Qualitative Prediction: Based on this structure, 4-bromo-2-fluoro-5-iodobenzonitrile is expected to be poorly soluble in highly polar, protic solvents like water and in non-polar aliphatic solvents like hexane. Its optimal solubility will likely be found in polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile, THF) and chlorinated solvents (e.g., Dichloromethane) that can effectively solvate both the polar nitrile group and the large, polarizable aromatic ring.

Core Methodology: Thermodynamic Equilibrium Solubility

For applications in process chemistry and formulation, thermodynamic solubility is the most critical parameter. It is defined as the concentration of a solute in a saturated solution when it is in equilibrium with an excess of the solid compound at a specific temperature and pressure.[2][3][4] This value represents the true, stable maximum concentration and is distinct from kinetic solubility , which often measures the point of precipitation from a rapidly prepared supersaturated solution (e.g., by crashing out a DMSO stock in buffer) and can overestimate the true equilibrium value.[3][5]

The Shake-Flask Method is the universally recognized gold standard for determining thermodynamic solubility.[5][6][7] It involves agitating an excess of the solid compound in the solvent for a sufficient period to ensure equilibrium is reached. The subsequent quantification of the dissolved compound in the supernatant, typically by High-Performance Liquid Chromatography (HPLC), provides an accurate and reliable measurement.

Detailed Experimental Protocol

This protocol outlines the shake-flask method coupled with HPLC-UV analysis. It is designed to be a self-validating system when followed with good laboratory practice (GLP).

Part A: Preparation of Saturated Solutions
  • Aliquot Solid Compound: Accurately weigh approximately 5-10 mg of 4-bromo-2-fluoro-5-iodobenzonitrile into appropriately sized, inert glass vials (e.g., 2 mL or 4 mL HPLC vials). Prepare one vial for each solvent to be tested.

    • Causality: Using a significant excess of solid is crucial to ensure that the solution becomes saturated and remains in equilibrium with the solid phase throughout the experiment.[6]

  • Add Solvent: Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of the desired organic solvent to each vial.

  • Seal and Agitate: Securely cap the vials. Place them on a laboratory shaker, orbital agitator, or vial roller system set to a consistent, moderate speed.

  • Equilibrate: Agitate the vials at a constant, controlled temperature (e.g., 25 °C) for at least 24 to 48 hours.

    • Causality: An extended equilibration time is necessary to overcome kinetic barriers to dissolution and ensure a true thermodynamic equilibrium is reached. For some compounds, 72 hours may be required.[3][7] The time to reach equilibrium can be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours); equilibrium is established when the concentration no longer increases.[3]

Part B: Sample Processing
  • Cease Agitation: Remove vials from the shaker and allow them to stand undisturbed for at least 1-2 hours to allow the excess solid to settle.

  • Separate Solid and Supernatant: Carefully draw the supernatant using a pipette. To ensure complete removal of all particulate matter, the supernatant must be filtered.

    • Method: Filter the supernatant through a 0.45 µm or 0.22 µm chemically-resistant syringe filter (e.g., PTFE for organic solvents) into a clean HPLC vial.

    • Causality: This filtration step is critical. Injecting undissolved solid particles into an HPLC system will not only damage the instrument but will also dissolve upon dilution in the mobile phase, leading to a gross overestimation of the solubility.

Part C: Quantitative Analysis by HPLC-UV
  • Prepare Calibration Standards:

    • Create a concentrated stock solution by dissolving an accurately weighed amount of 4-bromo-2-fluoro-5-iodobenzonitrile in a suitable solvent (e.g., acetonitrile) to make a 1 mg/mL solution.

    • Perform a serial dilution of the stock solution to prepare a series of at least five calibration standards of known concentrations (e.g., 100, 50, 25, 10, 1 µg/mL).

  • Prepare Saturated Samples for Analysis:

    • Dilute the filtered supernatant from Part B with a suitable solvent (the same as used for the standards, e.g., acetonitrile) to bring the concentration into the range of the calibration curve. The dilution factor will depend on the expected solubility and must be recorded accurately.

  • HPLC Analysis:

    • Inject the calibration standards and the diluted samples onto an appropriate HPLC system (e.g., a reverse-phase C18 column) with a UV detector set to a wavelength where the compound has strong absorbance.

    • Generate a calibration curve by plotting the peak area of the standards against their known concentrations. The curve should have a correlation coefficient (R²) of >0.99.

Data Calculation and Reporting

  • Determine Sample Concentration: Using the equation of the line from the calibration curve (y = mx + c), calculate the concentration of the diluted sample from its measured peak area.

  • Calculate Original Solubility: Multiply the calculated concentration by the dilution factor used in step 4.2 to determine the final solubility in the original organic solvent.

    Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

  • Report Data: Present the final solubility data in a clear, tabular format.

Solvent Temperature (°C) Solubility (mg/mL) Solubility (mol/L)
Dichloromethane25[Experimental Value][Calculated Value]
Tetrahydrofuran25[Experimental Value][Calculated Value]
Acetonitrile25[Experimental Value][Calculated Value]
Ethyl Acetate25[Experimental Value][Calculated Value]
Toluene25[Experimental Value][Calculated Value]
Hexane25[Experimental Value][Calculated Value]

Visual Workflow Diagram

The following diagram illustrates the complete experimental workflow for determining thermodynamic solubility.

Solubility_Workflow cluster_prep Part A: Equilibration cluster_process Part B: Sample Processing cluster_analysis Part C: HPLC Analysis cluster_result Part D: Calculation A1 Weigh excess solid (5-10 mg) into vial A2 Add precise volume of solvent (e.g., 1 mL) A1->A2 A3 Seal vial and agitate at constant temp A2->A3 A4 Equilibrate for 24-48h to achieve saturation A3->A4 B1 Settle excess solid A4->B1 Equilibrium Reached B2 Filter supernatant (0.22 or 0.45 µm PTFE) B1->B2 B3 Collect clear, saturated solution in HPLC vial B2->B3 C2 Accurately dilute saturated sample B3->C2 C1 Prepare calibration standards C3 Inject standards & samples into HPLC C1->C3 C2->C3 C4 Generate calibration curve & determine concentration C3->C4 D1 Calculate final solubility using dilution factor C4->D1

Caption: Experimental workflow for thermodynamic solubility determination.

Troubleshooting and Best Practices

  • Inconsistent Results: This often points to insufficient equilibration time. Verify by sampling at multiple time points (24, 48, 72h).[6][7]

  • Artificially High Solubility: May be caused by failure to remove all solid particles before analysis or by solvent evaporation during equilibration. Ensure vials are tightly sealed and filtration is performed correctly.

  • Supersaturation: While less common in the shake-flask method, allowing the sample to stand after agitation helps mitigate this. If suspected, letting the solution stand for several hours before filtering is advisable.

  • Solvent Purity: Always use high-purity or HPLC-grade solvents to avoid introducing impurities that could affect the solubility or interfere with the analysis.

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature during equilibration is essential for reproducibility.[6]

Conclusion

The solubility of 4-bromo-2-fluoro-5-iodobenzonitrile is a fundamental parameter that dictates its utility in research and development. In the absence of published data, a systematic and rigorous experimental approach is required. The detailed shake-flask and HPLC-UV protocol provided in this guide represents the industry-standard methodology for obtaining accurate and reliable thermodynamic solubility data. Adherence to these principles will empower researchers to make informed decisions, optimize reaction and purification conditions, and accelerate their development timelines.

References

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. 8

  • Kovács, A., et al. (n.d.). [Good laboratory practice of equilibrium solubility measurement]. PubMed. 9

  • Persson, A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. 10

  • Schultheiss, N., et al. (2018). Determination of Thermodynamic Solubility. Bio-protocol. 11

  • Protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. 12

  • Pujara, N., et al. (2015, April 1). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. PubMed. 13

  • Sreekanth, A. (n.d.). solubility experimental methods.pptx. SlideShare. 14

  • Kovács, A., et al. (2015). Good laboratory practice of equilibrium solubility measurement. ResearchGate. 15

  • Rheolution Inc. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. 16

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. 17

  • Fakhree, M. A. A., & Jouyban, A. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. 18

  • Akay, C., et al. (2008). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. 19

  • Evotec. (n.d.). Thermodynamic Solubility Assay. 20

  • Phenomenex. (n.d.). HPLC Testing Procedure. 21

  • USP. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. 22

  • Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?. Link

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. 23

Sources

Exploratory

Sourcing &amp; Technical Profile: 4-Bromo-2-fluoro-5-iodobenzonitrile

CAS: 2149598-28-5 | Formula: C7H2BrFIN | MW: 325.90 g/mol [1][2][3] Executive Summary: The "Tri-Halogen" Scaffold 4-Bromo-2-fluoro-5-iodobenzonitrile is a high-value, non-commodity intermediate used primarily in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2149598-28-5 | Formula: C7H2BrFIN | MW: 325.90 g/mol [1][2][3]

Executive Summary: The "Tri-Halogen" Scaffold

4-Bromo-2-fluoro-5-iodobenzonitrile is a high-value, non-commodity intermediate used primarily in the synthesis of complex kinase inhibitors and agrochemicals.[1] Its structural uniqueness lies in its orthogonal reactivity : it possesses three distinct halogen handles (I, Br, F) and a nitrile group, allowing for sequential, highly regioselective functionalization.

Procurement Status: Tier 3 (Custom/Made-to-Order) Unlike its precursor (4-bromo-2-fluorobenzonitrile), this compound is rarely held in bulk stock.[1] It is typically synthesized on demand due to the difficulty of separating it from its regioisomers (specifically the 3-iodo isomer).

Chemical Profile & Reactivity Hierarchy

For medicinal chemists, the value of this scaffold is its predictable chemoselectivity. The differing bond dissociation energies of the Carbon-Halogen bonds allow for a "programmed" synthesis sequence.

The Hierarchy of Functionalization
  • Site A (C-I, Position 5): Most reactive. First point of entry for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) at room temperature or mild heating.[1]

  • Site B (C-Br, Position 4): Secondary reactivity. Requires higher temperatures or specialized ligands (e.g., Buchwald ligands) to react after the Iodo group is functionalized.

  • Site C (C-F, Position 2): Activated by the ortho-nitrile group. Susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines or alkoxides.

  • Site D (CN, Position 1): Versatile electrophile. Can be hydrolyzed to an acid/amide or reduced to a benzylamine.

Visualization: Chemoselectivity Map

The following diagram illustrates the logical order of operations for using this scaffold in drug design.

ReactivityHierarchy Scaffold 4-Bromo-2-fluoro-5-iodobenzonitrile (Core Scaffold) Step1 Step 1: C-I (Pos 5) Pd-Catalyzed Coupling (Suzuki/Sonogashira) Scaffold->Step1 Most Reactive Step3 Step 3: C-F (Pos 2) SNAr Displacement (Amination/Etherification) Scaffold->Step3 Possible but Risk of Side Rxn Step2 Step 2: C-Br (Pos 4) High-Temp Coupling (Buchwald-Hartwig) Step1->Step2 Sequential Step2->Step3 Sequential Step4 Step 4: CN (Pos 1) Hydrolysis/Reduction (Late Stage) Step3->Step4 Final

Figure 1: Programmed reactivity logic. The C-I bond is the "gateway" for the first modification, ensuring regiocontrol.

Procurement Landscape: Suppliers & Pricing

Critical Note: Do not expect "Add to Cart" availability for >5g quantities. This material is synthesized via electrophilic iodination of the commodity precursor, a process that requires careful purification.

Supplier Tiers
TierSupplier TypeExamplesAvailabilityRisk Profile
Tier 1 Global CatalogSigma-Aldrich, FisherNone/Rare N/A
Tier 2 Specialized Building BlockCombi-Blocks, EnamineIntermittent Moderate (Check Batch QC)
Tier 3 Asian CRO/SynthesizersBLD Pharm, Bide Pharm Made-to-Order High (Regioisomer Purity)
Estimated Pricing Models (2025/2026)

Pricing is derived from the "Complexity Premium" over the starting material.

CompoundCASScaleEst. Price (USD)Lead Time
Precursor: 4-Bromo-2-fluorobenzonitrile105942-08-325g$30 - $50In Stock (2-3 Days)
Target: 4-Bromo-2-fluoro-5-iodobenzonitrile2149598-28-5 1g $450 - $600 2-3 Weeks
Target: 4-Bromo-2-fluoro-5-iodobenzonitrile2149598-28-5 10g $2,500 - $3,500 4-6 Weeks
Sourcing Strategy: The "Regio-Check" Protocol

When ordering from Tier 3 suppliers (BLD Pharm, Bide Pharm), you must validate the material. The primary impurity is the 3-iodo isomer , which is chemically very similar but biologically useless for most SAR studies.

Mandatory QC Request:

"Please provide 1H-NMR with NOE (Nuclear Overhauser Effect) analysis confirming the iodine position at C5, distinct from C3. Standard 1H-NMR may not sufficiently resolve the isomers due to similar splitting patterns."[1]

Synthesis & Manufacturing Logic

Understanding the synthesis helps in negotiating price and understanding lead times. The synthesis is governed by the directing effects of the existing substituents on the benzene ring.

Reaction: Electrophilic Aromatic Iodination Reagents: N-Iodosuccinimide (NIS) / Triflic Acid (TfOH) or I2 / Ag2SO4.

Mechanism & Regioselectivity
  • Directing Groups:

    • -CN (Pos 1): Strong meta-director. Directs to Pos 3 and Pos 5 .[4]

    • -F (Pos 2): Ortho/Para-director. Directs to Pos 3 (ortho) and Pos 5 (para).

    • -Br (Pos 4): Ortho/Para-director.[1] Directs to Pos 3 and Pos 5 (ortho).

  • The Conflict: All three groups direct the incoming Iodine to positions 3 and 5.

  • The Solution (Sterics): Position 3 is "sandwiched" between the Fluoro and Nitrile groups (sterically crowded). Position 5 is less hindered. Therefore, Position 5 is the major product , but Position 3 is a persistent minor impurity (5-10%) that requires column chromatography to remove, driving up the cost.

SynthesisRoute Start Precursor: 4-Bromo-2-fluorobenzonitrile (Cheap Commodity) Intermediate Transition State: Competition between C3 and C5 Start->Intermediate Electrophilic Attack Reagents Reagents: NIS, TfOH or I2/H2SO4 Reagents->Intermediate ProductMajor MAJOR PRODUCT (90%) 4-Bromo-2-fluoro-5-iodobenzonitrile (Target) Intermediate->ProductMajor Sterically Favored ProductMinor MINOR IMPURITY (10%) 4-Bromo-2-fluoro-3-iodobenzonitrile (Hard to separate) Intermediate->ProductMinor Sterically Hindered

Figure 2: Synthetic pathway highlighting the origin of the critical regio-impurity.[1]

Handling & Stability

  • Physical State: Off-white to pale yellow solid.

  • Light Sensitivity: High. The C-I bond is photosensitive. Degrades to the radical species, turning the solid purple/brown (iodine liberation).

  • Storage:

    • Temperature: 2-8°C (Refrigerate).

    • Atmosphere: Inert (Argon/Nitrogen) preferred but not strictly required if kept dry.

    • Container: Amber glass vial (light protection is non-negotiable).

References

  • PubChem Compound Summary: [1]

  • BLD Pharm Catalog: [1][5][6]

  • Bide Pharm: [1][2][6]

  • Fisher Scientific / TCI: [1]

Sources

Foundational

The Strategic Integration of Fluorinated Aryl Halides in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract The deliberate incorporation of fluorine into drug candidates has become a c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with fluorinated aryl halides emerging as particularly valuable building blocks.[1][2] This guide provides a comprehensive technical overview of the strategic use of these motifs in drug discovery. It delves into the profound impact of fluorine substitution on the physicochemical and pharmacokinetic properties of molecules, explores the diverse synthetic methodologies for their preparation, and presents case studies of their successful application in FDA-approved therapeutics. By synthesizing fundamental principles with practical, field-proven insights, this document serves as a critical resource for scientists seeking to leverage the unique advantages of fluorinated aryl halides in the design and development of next-generation pharmaceuticals.

The Fluorine Advantage: Why Aryl Halides are a Focal Point

The substitution of a hydrogen atom with fluorine, the most electronegative element, imparts a unique set of properties to an aromatic ring that can be strategically exploited in drug design.[1][3] More than half of all newly approved small-molecule drugs now contain at least one fluorine atom, a testament to its transformative potential.[1] Fluorinated aryl halides, which combine the benefits of fluorination with the synthetic versatility of a halogen handle, are particularly powerful tools for medicinal chemists.

Modulation of Physicochemical Properties

The introduction of fluorine can dramatically alter a molecule's electronic and conformational landscape:

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry.[3] Replacing a metabolically labile C-H bond with a C-F bond can effectively block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[3]

  • Lipophilicity (LogP): A single fluorine substitution can subtly increase lipophilicity, which can enhance membrane permeability and improve absorption.[3][4] This is a critical parameter for optimizing a drug's ability to reach its target.

  • Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups.[3] This modulation of ionization state at physiological pH can significantly impact solubility, protein binding, and target engagement.[3]

  • Binding Affinity: Fluorine's electronegativity can lead to favorable electrostatic interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, thus enhancing binding affinity and potency.[2]

  • Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation that is more favorable for target binding.

The Halogen as a Synthetic Handle

The additional halogen atom on the fluorinated aryl ring provides a versatile point for further chemical modification through a wide array of cross-coupling reactions. This allows for the late-stage diversification of drug candidates, enabling the rapid exploration of structure-activity relationships (SAR). The iodine atom, in particular, is highly amenable to reactions like Suzuki, Stille, and Sonogashira couplings.[5]

Synthetic Strategies for Accessing Fluorinated Aryl Halides

The growing demand for these building blocks has spurred the development of a diverse toolbox of synthetic methods. These can be broadly categorized into nucleophilic, electrophilic, and transition-metal-catalyzed approaches.

Nucleophilic Aromatic Substitution (SNAr)

Traditionally, SNAr reactions have been a mainstay for the synthesis of aryl fluorides. This method typically requires an electron-deficient aromatic ring to facilitate the attack of a fluoride nucleophile.

  • The Halex Process: This industrial-scale reaction involves the exchange of a chloride or bromide on an activated aryl ring with fluoride, often using potassium fluoride (KF) at high temperatures.[6]

  • Modern Advancements: Recent developments have focused on milder reaction conditions and expanding the substrate scope to include unactivated aryl halides.[7] Photoredox catalysis, for instance, has enabled the SNAr of unactivated fluoroarenes with various nucleophiles under mild, light-mediated conditions.[8][9] Cooperative catalysis using crown ethers has also been shown to enhance the reactivity of fluoride sources for the efficient fluorination of heteroaryl chlorides and aryl triflates.[10]

Electrophilic Fluorination

Electrophilic fluorination reagents deliver a formal "F+" equivalent to an electron-rich aromatic ring. This approach is particularly useful for the direct C-H fluorination of arenes and heterocycles.

  • Common Reagents: A variety of N-F reagents are commercially available, with Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) being among the most widely used due to their stability and predictable reactivity.[11][12]

  • Reaction Scope: These reagents are effective for the fluorination of a range of electron-rich aromatic and heteroaromatic compounds.[11][13] The reactions can often be performed under mild conditions and tolerate a variety of functional groups.[13]

Transition-Metal-Catalyzed Fluorination

The development of transition-metal-catalyzed methods has revolutionized the synthesis of aryl fluorides, offering unprecedented scope and functional group tolerance.

  • Palladium-Catalyzed Cross-Coupling: Buchwald and others have developed palladium-catalyzed methods for the fluorination of aryl triflates and bromides using simple fluoride salts.[14][15] These reactions often employ specialized biaryl monophosphine ligands to facilitate the challenging C-F reductive elimination step.[14] A palladium-catalyzed fluorination of arylboronic acid derivatives has also been reported, proceeding through a proposed single-electron-transfer pathway involving a Pd(III) intermediate.[16]

  • Copper-Mediated Fluorination: Copper-based systems have also emerged as powerful catalysts for aryl fluoride synthesis. For example, unsymmetrical diaryliodonium salts can be fluorinated with KF in the presence of a copper catalyst.[17]

Below is a diagram illustrating the primary synthetic pathways to fluorinated aryl halides.

G cluster_starting_materials Starting Materials cluster_methods Synthetic Methodologies cluster_product Product Aryl_Halide Aryl Halide (Cl, Br) SNAr Nucleophilic Aromatic Substitution (SNAr) Aryl_Halide->SNAr KF, High Temp. Aryl_Triflate Aryl Triflate Pd_Catalysis Palladium-Catalyzed Cross-Coupling Aryl_Triflate->Pd_Catalysis Pd Catalyst, F- Source Aryl_Boronic_Acid Arylboronic Acid Aryl_Boronic_Acid->Pd_Catalysis Pd Catalyst, F+ Source Electron_Rich_Arene Electron-Rich Arene Electrophilic_Fluorination Electrophilic Fluorination Electron_Rich_Arene->Electrophilic_Fluorination N-F Reagent (e.g., Selectfluor) Fluorinated_Aryl_Halide Fluorinated Aryl Halide SNAr->Fluorinated_Aryl_Halide Pd_Catalysis->Fluorinated_Aryl_Halide Electrophilic_Fluorination->Fluorinated_Aryl_Halide

Caption: Key Synthetic Routes to Fluorinated Aryl Halides.

Experimental Protocols: A Practical Guide

To provide actionable insights, this section details a representative experimental protocol for the synthesis of a fluorinated aryl halide.

Protocol: Palladium-Catalyzed Fluorination of an Aryl Triflate

This procedure is adapted from established literature methods for the conversion of an aryl triflate to the corresponding aryl fluoride using a palladium catalyst and a fluoride source.[14]

Materials:

  • Aryl triflate (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)

  • Biaryl monophosphine ligand (e.g., SPhos) (0.04 mmol, 4 mol%)

  • Cesium fluoride (CsF) (2.0 mmol)

  • Anhydrous toluene (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl triflate, Pd(OAc)2, the biaryl monophosphine ligand, and CsF.

  • Evacuate and backfill the tube with an inert atmosphere three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and filter through a pad of Celite®.

  • Wash the Celite® pad with additional diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated aryl halide.

Self-Validation: The success of the protocol is contingent on the rigorous exclusion of air and moisture. The use of an inert atmosphere and anhydrous solvent is critical. The identity and purity of the product should be confirmed by 1H NMR, 19F NMR, and mass spectrometry.

Case Studies: Fluorinated Aryl Halides in FDA-Approved Drugs

The strategic incorporation of fluorinated aryl halide motifs is evident in numerous successful drug candidates across various therapeutic areas.[2][18][19] Approximately 20% of all commercial pharmaceuticals are fluoro-pharmaceuticals.[20][21]

Drug (Trade Name)Therapeutic AreaFluorinated Aryl Halide MotifKey Contribution of Fluorination
Fluoxetine (Prozac®) Antidepressant4-(Trifluoromethyl)phenylIncreased lipophilicity for enhanced CNS penetration and metabolic stability.[18]
Ciprofloxacin (Cipro®) AntibioticFluoroquinolone coreEnhanced potency and broad-spectrum antibacterial activity.[19]
Gefitinib (Iressa®) Oncology (NSCLC)3-Chloro-4-fluoroanilineModulates binding affinity to the EGFR kinase domain.[2]
Vemurafenib (Zelboraf®) Oncology (Melanoma)5-Chloro-2-fluorophenylImproves metabolic stability and pharmacokinetic profile.[2]
Atogepant (Qulipta®) Migraine PreventionTrifluorophenyl and trifluoromethyl groupsPotent and selective CGRP antagonist.
Umbralisib Oncology (Lymphoma)6-Fluoro-chromen-4-one and fluorophenyl groupsInhibition of kinase PI3K-delta and casein kinase CK1-epsilon.[22]

The Role in Bioorthogonal Chemistry and PET Imaging

Beyond direct therapeutic applications, fluorinated aryl halides are finding increasing use in chemical biology and diagnostic imaging.

Bioorthogonal Chemistry

Bioorthogonal reactions are chemical transformations that can occur inside of living systems without interfering with native biochemical processes.[23][24] The unique reactivity of fluorinated aryl halides can be harnessed in this context. For example, the rate of 1,3-dipolar cycloaddition between a trans-cyclooctene and a series of fluorine-substituted aryl azides increases with the number of fluorine substituents.[25] This tunability allows for the fine-tuning of reaction kinetics for applications such as prodrug activation.

Below is a diagram illustrating the concept of bioorthogonal prodrug activation using a fluorinated aryl azide.

G cluster_components Bioorthogonal System Components cluster_reaction Bioorthogonal Reaction cluster_outcome Therapeutic Outcome Prodrug Fluorinated Aryl Azide-Caged Drug Cycloaddition [3+2] Cycloaddition Prodrug->Cycloaddition Activator trans-Cyclooctene (TCO) Activator->Cycloaddition Active_Drug Released Active Drug Cycloaddition->Active_Drug Drug Release

Sources

Exploratory

A Technical Guide to the Reactivity and Synthetic Utility of 4-Bromo-2-fluoro-5-iodobenzonitrile

Abstract Substituted benzonitriles are a critical class of compounds, serving as foundational building blocks in the synthesis of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] The molecule 4-Brom...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted benzonitriles are a critical class of compounds, serving as foundational building blocks in the synthesis of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] The molecule 4-Bromo-2-fluoro-5-iodobenzonitrile is a particularly compelling substrate for synthetic chemists, offering a densely functionalized aromatic core with four distinct, orthogonally reactive sites: a nitrile, a fluorine atom, a bromine atom, and an iodine atom. This guide provides an in-depth analysis of the molecule's reactivity profile, offering field-proven insights and detailed experimental protocols. We will explore the nuanced electronic effects governing the reactivity of each functional group and demonstrate how this differential reactivity can be strategically exploited to achieve regioselective functionalization, enabling the streamlined synthesis of complex molecular architectures.

Structural and Electronic Analysis: The Foundation of Reactivity

The synthetic utility of 4-Bromo-2-fluoro-5-iodobenzonitrile stems from the unique electronic landscape created by its substituents. Understanding these influences is paramount for predicting and controlling its chemical behavior.

  • Nitrile Group (-CN): As a potent electron-withdrawing group through both resonance and induction, the nitrile moiety significantly reduces the electron density of the aromatic ring. This deactivation toward electrophilic attack is coupled with a powerful activation toward nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to it.[1] Furthermore, the nitrile carbon is itself an electrophilic center, susceptible to nucleophilic attack.

  • Halogen Substituents (-F, -Br, -I):

    • Fluorine: The most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, further deactivating the ring. However, in the context of SNAr, this same property makes the carbon to which it is attached (C-2) highly electrophilic and, counterintuitively, promotes the substitution reaction where fluoride acts as the leaving group.[3][4]

    • Bromine and Iodine: These halogens serve primarily as excellent leaving groups in transition-metal-catalyzed cross-coupling reactions. Their reactivity in the crucial oxidative addition step of these catalytic cycles is dictated by bond dissociation energy, which follows the well-established trend: C-I < C-Br << C-F.[5] This predictable reactivity hierarchy is the key to achieving selective functionalization.

This combination of functional groups establishes a clear order of operations for the synthetic chemist: the C-I bond is the most labile for cross-coupling, followed by the C-Br bond. The C-F bond is the primary site for nucleophilic aromatic substitution, while the nitrile group offers a gateway to further transformations like hydrolysis or reduction.

Table 1: Physicochemical Properties of 4-Bromo-2-fluoro-5-iodobenzonitrile

PropertyValueSource
CAS Number Not directly available; parent 4-Bromo-2-fluorobenzonitrile is 105942-08-3[6][7]
Molecular Formula C₇H₂BrFINDerived
Molecular Weight 325.91 g/mol Derived
Appearance Expected to be a white to off-white or yellow solid/crystal
Purity Typically >97%

Regioselective Cross-Coupling Reactions: Stepwise Molecular Elaboration

The presence of two distinct carbon-halogen bonds amenable to cross-coupling (C-I and C-Br) makes 4-Bromo-2-fluoro-5-iodobenzonitrile an ideal platform for stepwise, regiocontrolled synthesis.

Primary Reactivity at the C-I Bond

The significantly lower bond dissociation energy of the C-I bond makes the iodine at the C-5 position the primary site for palladium-catalyzed cross-coupling reactions. By employing mild reaction conditions, one can selectively functionalize this position while leaving the C-Br bond intact.[5]

The Sonogashira reaction provides a robust method for forming C(sp²)-C(sp) bonds.[8][9] The selective coupling at the C-I position can be achieved with high fidelity.

Experimental Protocol: Selective Sonogashira Coupling at C-5

  • To a degassed solution of 4-Bromo-2-fluoro-5-iodobenzonitrile (1.0 eq) in a 2:1 mixture of THF and Triethylamine (Et₃N), add Pd(PPh₃)₄ (0.05 eq) and Copper(I) Iodide (CuI) (0.1 eq).

  • Degas the mixture again for 5 minutes at room temperature.

  • Add the desired terminal alkyne (1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography to yield the 5-alkynyl-4-bromo-2-fluorobenzonitrile derivative.

Causality Behind Choices: The use of a copper(I) cocatalyst and a mild amine base at room temperature provides sufficient reactivity for the C-I bond's oxidative addition to the palladium catalyst, while the more robust C-Br bond remains largely unaffected.[8][10]

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds between aryl halides and organoboron compounds.[11][12]

Experimental Protocol: Selective Suzuki-Miyaura Coupling at C-5

  • In a Schlenk flask, combine 4-Bromo-2-fluoro-5-iodobenzonitrile (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Add a palladium catalyst, such as Pd(OAc)₂ (0.02 eq), and a phosphine ligand, for example, SPhos (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1).

  • Heat the reaction mixture to 70-90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate.

  • Purify by column chromatography to obtain the 5-aryl-4-bromo-2-fluorobenzonitrile product.

Causality Behind Choices: The choice of a modern phosphine ligand like SPhos enhances the rate of the catalytic cycle, allowing the reaction to proceed at a lower temperature where the selectivity for C-I over C-Br is maximized.[13]

G cluster_start Starting Material cluster_reactions Regioselective C-I Functionalization (Mild Conditions) cluster_products Intermediate Products (C-Br bond intact) start 4-Bromo-2-fluoro-5-iodobenzonitrile suzuki Suzuki Coupling (Ar-B(OH)2, Pd Catalyst) start->suzuki sonogashira Sonogashira Coupling (Alkyne, Pd/Cu Catalyst) start->sonogashira buchwald Buchwald-Hartwig (Amine, Pd Catalyst) start->buchwald prod_suzuki 5-Aryl-4-bromo-2-fluorobenzonitrile suzuki->prod_suzuki prod_sonogashira 5-Alkynyl-4-bromo-2-fluorobenzonitrile sonogashira->prod_sonogashira prod_buchwald 5-Amino-4-bromo-2-fluorobenzonitrile buchwald->prod_buchwald

Caption: Primary reactivity workflow at the C-5 iodine position.

Secondary Reactivity at the C-Br Bond

Once the C-I position has been functionalized, the C-Br bond at C-4 becomes the next target for cross-coupling. This requires more forcing conditions, such as higher temperatures or a more active catalyst system, to facilitate the more difficult oxidative addition of the C-Br bond.

G start_mol 4-Bromo-2-fluoro-5-iodobenzonitrile step1_node Step 1: C-I Coupling (e.g., Sonogashira) Mild Conditions start_mol->step1_node intermediate_mol 5-Alkynyl-4-bromo-2-fluorobenzonitrile step1_node->intermediate_mol step2_node Step 2: C-Br Coupling (e.g., Suzuki) Forcing Conditions intermediate_mol->step2_node final_mol 5-Alkynyl-4-aryl-2-fluorobenzonitrile step2_node->final_mol

Caption: Stepwise functionalization via orthogonal C-I/C-Br reactivity.

Nucleophilic Aromatic Substitution (SNAr) at the C-F Bond

The powerful electron-withdrawing nature of the adjacent nitrile group makes the C-2 position, bearing the fluorine atom, highly susceptible to nucleophilic attack. This proceeds via the classic addition-elimination (SNAr) mechanism.[14]

The rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The high electronegativity of fluorine stabilizes this intermediate and facilitates this first step. The subsequent elimination of the fluoride ion to restore aromaticity is fast.

Experimental Protocol: SNAr with Sodium Methoxide

  • Dissolve 4-Bromo-2-fluoro-5-iodobenzonitrile (1.0 eq) in anhydrous DMSO or DMF in a flame-dried flask under an inert atmosphere.

  • Add sodium methoxide (NaOMe) (1.5-2.0 eq), either as a solid or as a solution in methanol.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction for the consumption of starting material by TLC or LC-MS (typically 2-6 hours).

  • Cool the reaction to room temperature and carefully quench by pouring it into ice-water.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to afford 4-Bromo-5-iodo-2-methoxybenzonitrile.

Self-Validating System: The success of this protocol relies on the inherent electronic properties of the substrate. The reaction will preferentially occur at the C-2 position due to the activating effect of the ortho-nitrile group. The choice of a polar aprotic solvent (DMSO/DMF) is critical as it effectively solvates the sodium cation without solvating the methoxide nucleophile, thus maximizing its nucleophilicity.

Caption: Summary of the hierarchical reactivity of 4-Bromo-2-fluoro-5-iodobenzonitrile.

By leveraging this predictable reactivity, researchers can design efficient and elegant synthetic routes. The C-I bond offers the first point of modification under mild cross-coupling conditions, followed by the C-Br bond under more vigorous conditions. The C-F bond provides an orthogonal site for SNAr reactions, and finally, the nitrile group can be transformed as needed. This strategic approach minimizes protecting group chemistry and shortens synthetic sequences, making 4-Bromo-2-fluoro-5-iodobenzonitrile a powerful tool in the arsenal of drug development and materials science professionals.

References

  • PubChem. 4-Bromo-2-fluorobenzonitrile. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Bromo-2,5-difluorobenzonitrile. National Center for Biotechnology Information. [Link]

  • Ma, D., et al. (2019). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. Bioorganic & Medicinal Chemistry Letters, 29(18), 2654-2658. [Link]

  • Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Org. Synth. 2024, 101, 542-563. [Link]

  • PubChemLite. 4-bromo-2-fluoro-5-methylbenzonitrile (C8H5BrFN). [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 24(50), 13138-13142. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. IOP Conference Series: Materials Science and Engineering, 358, 012017. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • ResearchGate. The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Leah4sci. Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Revue Roumaine de Chimie. A NEW REAGENT FOR EFFICIENT SYNTHESIS OF NITRILES FROM ALDOXIMES USING METHOXYMETHYL BROMIDE. [Link]

  • ResearchGate. Nucleophilic substitution in 4-bromo-5-nitrophthalonitrile: XIV. Synthesis and properties of 4,5-bis[4-(1-methyl-1-phenylethyl)phenoxy]phthalonitrile and phthalocyanines therefrom. [Link]

  • Nature Communications. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. [Link]

  • Wikipedia. Sonogashira reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Polymers (Basel). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. [Link]

  • Google Patents.
  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Selective Suzuki Coupling of 4-Bromo-2-fluoro-5-iodobenzonitrile

Audience: Researchers, scientists, and drug development professionals. Abstract This document provides detailed application notes and protocols for the regioselective Suzuki-Miyaura cross-coupling of 4-Bromo-2-fluoro-5-i...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and protocols for the regioselective Suzuki-Miyaura cross-coupling of 4-Bromo-2-fluoro-5-iodobenzonitrile. This trifunctionalized benzene ring is a valuable building block in medicinal chemistry and materials science, offering the potential for sequential, site-selective derivatization. By leveraging the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, this guide outlines two distinct, high-yield protocols for the selective coupling at either the C-I or C-Br position. The rationale behind the choice of catalysts, ligands, bases, and reaction conditions is discussed in detail to provide a comprehensive understanding of the underlying chemical principles.

Introduction: The Strategic Value of Polyhalogenated Aromatics

Polyhalogenated aromatic compounds are versatile synthons in organic chemistry, enabling the construction of complex molecular architectures through sequential and site-selective cross-coupling reactions.[1][2][3] The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a cornerstone of modern carbon-carbon bond formation due to its mild conditions, functional group tolerance, and the commercial availability of a wide array of reagents.[4][5] The 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, underscored the transformative impact of palladium-catalyzed cross-coupling in synthesis.[6]

The subject of this guide, 4-Bromo-2-fluoro-5-iodobenzonitrile, presents an excellent platform for demonstrating regioselective synthesis. The reactivity of aryl halides in Suzuki couplings generally follows the trend I > Br > Cl.[4] This inherent difference in reactivity allows for the selective functionalization of the C-I bond under milder conditions, leaving the C-Br bond intact for subsequent transformations. Conversely, more forcing conditions can be employed to target the C-Br bond. This stepwise approach is invaluable for the efficient synthesis of highly substituted and unsymmetrical biaryls, which are common motifs in pharmaceuticals and advanced materials.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the Suzuki-Miyaura coupling mechanism is essential for rational protocol design and troubleshooting. The catalytic cycle is generally accepted to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) species. This is often the rate-determining step, and its rate is highly dependent on the nature of the halogen.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic moiety to the palladium center. The base plays a crucial role in this step, forming a more nucleophilic "ate" complex with the boronic acid.[10][11][12][13]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the Pd(0) catalyst.[6][7]

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)(R)L2->Ar-R

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Protocol I: Selective Suzuki Coupling at the C-I Position

This protocol is designed to selectively target the more reactive carbon-iodine bond of 4-Bromo-2-fluoro-5-iodobenzonitrile.

Materials
ReagentPurposeSupplier/Grade
4-Bromo-2-fluoro-5-iodobenzonitrileStarting MaterialHigh Purity (>98%)
Arylboronic AcidCoupling PartnerVaries based on desired product
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))CatalystStored under inert atmosphere
K₂CO₃ (Potassium Carbonate)BaseAnhydrous
1,4-DioxaneSolventAnhydrous, degassed
WaterCo-solventDegassed, deionized
Nitrogen/ArgonInert GasHigh Purity
Step-by-Step Procedure
  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-2-fluoro-5-iodobenzonitrile (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

  • Add Pd(PPh₃)₄ (0.03 eq) to the flask.

  • Add degassed 1,4-dioxane and water in a 4:1 v/v ratio.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 4-bromo-2-fluoro-5-arylbenzonitrile.

Rationale for Experimental Choices
  • Catalyst: Pd(PPh₃)₄ is a reliable and commercially available Pd(0) source that is highly effective for the coupling of aryl iodides.[14]

  • Base: Potassium carbonate is a moderately strong base that effectively promotes transmetalation without causing significant side reactions.[12]

  • Solvent System: The dioxane/water mixture is a common choice for Suzuki couplings as it solubilizes both the organic and inorganic components of the reaction.

  • Temperature: A moderate temperature of 80 °C is sufficient to activate the C-I bond while minimizing any competing reaction at the more stable C-Br bond.

Protocol II: Selective Suzuki Coupling at the C-Br Position

This protocol is designed for the subsequent coupling at the less reactive carbon-bromine bond of the product from Protocol I, or for the direct, albeit more challenging, selective coupling at the C-Br position of the starting material in the presence of the C-I bond.

Materials
ReagentPurposeSupplier/Grade
4-Bromo-2-fluoro-5-arylbenzonitrileStarting MaterialFrom Protocol I
Arylboronic AcidCoupling PartnerVaries based on desired product
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))CatalystAir-stable
Cs₂CO₃ (Cesium Carbonate)BaseAnhydrous
TolueneSolventAnhydrous, degassed
WaterCo-solventDegassed, deionized
Nitrogen/ArgonInert GasHigh Purity
Step-by-Step Procedure
  • To a flame-dried Schlenk flask, add 4-bromo-2-fluoro-5-arylbenzonitrile (1.0 eq), the desired arylboronic acid (1.5 eq), and cesium carbonate (2.5 eq).

  • Purge the flask with an inert gas as described in Protocol I.

  • Add Pd(dppf)Cl₂ (0.05 eq).

  • Add degassed toluene and water in a 10:1 v/v ratio.

  • Heat the reaction mixture to 110 °C (reflux).

  • Monitor the reaction progress. This reaction may require a longer time (6-12 hours).

  • Work-up and purification are performed as described in Protocol I.

Rationale for Experimental Choices
  • Catalyst: Pd(dppf)Cl₂ is a more robust catalyst that is particularly effective for the coupling of less reactive aryl bromides.[15] The dppf ligand is known to stabilize the palladium center and promote the challenging oxidative addition step.

  • Base: Cesium carbonate is a stronger and more soluble base than potassium carbonate, which is often necessary to achieve high yields with aryl bromides.[12]

  • Solvent and Temperature: The higher boiling point of toluene allows for the increased reaction temperature required to cleave the stronger C-Br bond.

Experimental_Workflow cluster_protocol1 Protocol I: Selective C-I Coupling cluster_protocol2 Protocol II: C-Br Coupling Start 4-Bromo-2-fluoro-5-iodobenzonitrile Reagents1 Arylboronic Acid (1.2 eq) Pd(PPh3)4 (0.03 eq) K2CO3 (2.0 eq) Dioxane/H2O (4:1) Start->Reagents1 Conditions1 80 °C, 2-4 h Reagents1->Conditions1 Product1 4-Bromo-2-fluoro-5-arylbenzonitrile Conditions1->Product1 Product1_input 4-Bromo-2-fluoro-5-arylbenzonitrile Reagents2 Arylboronic Acid (1.5 eq) Pd(dppf)Cl2 (0.05 eq) Cs2CO3 (2.5 eq) Toluene/H2O (10:1) Product1_input->Reagents2 Conditions2 110 °C, 6-12 h Reagents2->Conditions2 FinalProduct 4,5-Diaryl-2-fluorobenzonitrile Conditions2->FinalProduct

Caption: Workflow for the sequential Suzuki coupling of 4-Bromo-2-fluoro-5-iodobenzonitrile.

Troubleshooting and Further Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction, catalyst deactivation, or poor quality reagents.Ensure all reagents are pure and dry. Degas solvents thoroughly. Increase catalyst loading or reaction time.
Lack of Selectivity Reaction conditions are too harsh, leading to coupling at both C-I and C-Br.For C-I selectivity, lower the reaction temperature or use a milder base.
Homocoupling of Boronic Acid Presence of oxygen, or use of a Pd(II) precatalyst without complete reduction.Ensure a strictly inert atmosphere. Use a Pd(0) source directly.
Protodeborylation The boronic acid is unstable under the reaction conditions.Use a milder base or shorter reaction times. Consider using a boronic ester.

Conclusion

The selective Suzuki-Miyaura coupling of 4-Bromo-2-fluoro-5-iodobenzonitrile provides a reliable and versatile route to highly functionalized aromatic compounds. By carefully selecting the catalyst, base, and reaction conditions, researchers can achieve excellent control over the regioselectivity of the coupling, enabling the synthesis of a diverse range of molecular structures for applications in drug discovery and materials science.

References

  • The Nobel Prize in Chemistry 2010. NobelPrize.org. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119.
  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: The missing link. Science, 352(6283), 329–332.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

  • Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Synthesis, 2004(15), 2419–2440.
  • D’Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095–1108.
  • Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Buchwald–Hartwig Amination and Suzuki–Miyaura Cross-Coupling with Palladacycle Precatalysts. Organometallics, 34(23), 5497–5508.
  • Suzuki reaction. Wikipedia. Retrieved from [Link]

  • Site-selective cross-coupling of polyhalogenated (hetero)arenes. Nature Communications. Retrieved from [Link]

  • Suzuki cross-coupling reactions of aryl halides with arylboronic acids catalysed by Pd(II)-NaY zeolite. ScienceDirect. Retrieved from [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Retrieved from [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. Retrieved from [Link]

  • Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene−PdCl2 Species Based on a Porphyrin at Room Temperature. ACS Publications. Retrieved from [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC. Retrieved from [Link]

  • Why different ligands can control stereochemistry selectivity of Ni-catalyzed Suzuki–Miyaura cross-coupling of benzylic carbamates with arylboronic esters: a mechanistic study. Dalton Transactions. Retrieved from [Link]

  • Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. ResearchGate. Retrieved from [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. Retrieved from [Link]

  • Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Royal Society of Chemistry. Retrieved from [Link]

  • Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. ACS Publications. Retrieved from [Link]

  • synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Organic Syntheses. Retrieved from [Link]

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Application

Regioselective Sonogashira Coupling at the 5-Iodo Position: A Detailed Guide for Researchers

Introduction: The Strategic Importance of Regioselective Alkynylation The Sonogashira cross-coupling reaction stands as a pillar in modern organic synthesis, enabling the formation of crucial carbon-carbon bonds between...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Regioselective Alkynylation

The Sonogashira cross-coupling reaction stands as a pillar in modern organic synthesis, enabling the formation of crucial carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation is indispensable in the synthesis of a vast array of valuable compounds, from pharmaceuticals and natural products to advanced organic materials.[1][2][3] The introduction of a rigid alkynyl moiety can be a key step in optimizing the biological activity of a drug candidate by influencing its conformation and interaction with target proteins.[4]

Achieving regioselectivity, particularly in molecules with multiple potential reaction sites, is a significant challenge that, when overcome, unlocks immense synthetic potential. This guide focuses specifically on the regioselective Sonogashira coupling at the 5-iodo position of various aromatic and heterocyclic scaffolds. The C-I bond is the most reactive among the common halogens in this reaction, often allowing for milder reaction conditions.[5] Mastering this selectivity provides a direct and efficient route to novel chemical entities for drug discovery and materials science.[6]

This document provides a comprehensive overview, from the fundamental mechanistic principles to detailed, field-proven protocols and troubleshooting strategies, designed to empower researchers to successfully implement and optimize regioselective Sonogashira couplings.

Mechanistic Underpinnings: Controlling Reactivity Through Catalysis

The Sonogashira reaction traditionally employs a dual-catalyst system, involving both palladium and copper, operating in two interconnected catalytic cycles.[4][7] Understanding these cycles is paramount to controlling the regioselectivity of the reaction.

The Palladium Cycle: The Engine of the Reaction

The palladium cycle is the core of the C-C bond formation.[8] It proceeds through three key steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl iodide, in this case at the 5-position, to form a palladium(II) intermediate. This is often the rate-limiting step of the reaction.[2][8] The reactivity order for halides is I > OTf > Br > Cl.[5]

  • Transmetalation: The palladium(II) complex then reacts with a copper acetylide species, generated in the copper cycle, to transfer the alkyne group to the palladium center.[2][9]

  • Reductive Elimination: The resulting palladium(II) complex, now bearing both the aryl and alkynyl groups, undergoes reductive elimination to form the desired product and regenerate the active palladium(0) catalyst.[4][8]

The Copper Cycle: Activating the Alkyne

The role of the copper(I) co-catalyst is to activate the terminal alkyne.[2][10]

  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.[4]

  • Deprotonation: In the presence of a base, typically an amine, the acidic proton of the alkyne is removed to form a copper acetylide intermediate.[4][7] This species is the key nucleophile that participates in the transmetalation step of the palladium cycle.[2]

Achieving Regioselectivity:

For substrates with multiple halide substituents, regioselectivity is primarily governed by the inherent reactivity differences of the C-X bonds.[11] In the case of a di-halogenated substrate with both an iodine and a bromine atom, the Sonogashira coupling will preferentially occur at the more reactive C-I bond.[11] For substrates with multiple C-I bonds, steric and electronic factors come into play. Coupling tends to occur at the less sterically hindered and more electrophilic position.[11][12]

The choice of palladium catalyst and, crucially, the ligands coordinated to it, can significantly influence regioselectivity.[13][14] Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and influence which C-I bond the catalyst preferentially inserts into.[11] In some cases, switching from a monodentate ligand like triphenylphosphine (PPh₃) to a bidentate ligand can alter the preferred site of coupling.[13][14]

Visualizing the Catalytic Cycles

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)-I(L₂) Pd0->PdII_A Oxidative Addition (Ar-I) PdII_B Ar-Pd(II)-C≡CR(L₂) PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product Ar-C≡CR PdII_B->Product CuI Cu(I)X Cu_alkyne [Cu-C≡CR] CuI->Cu_alkyne Base Cu_alkyne->PdII_A Alkyne H-C≡CR Alkyne->CuI caption Figure 1. The interconnected catalytic cycles of the Sonogashira coupling.

Caption: Figure 1. The interconnected catalytic cycles of the Sonogashira coupling.

Application Notes and Protocols

This section provides a detailed, step-by-step protocol for a typical regioselective Sonogashira coupling at a 5-iodo position. This should be considered a starting point, and optimization of specific parameters may be necessary for different substrates.

Materials and Reagents
  • Substrate: 5-Iodo-substituted aryl or heteroaryl compound (1.0 mmol)

  • Alkyne: Terminal alkyne (1.2 mmol)

  • Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)

  • Copper Co-catalyst: Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-4.0 mmol)

  • Solvent: Anhydrous and degassed N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) (5-10 mL)

  • Inert Gas: Argon or Nitrogen

Equipment
  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert gas line (manifold)

  • Syringes and needles for liquid transfers

  • Standard laboratory glassware for workup and purification

Experimental Protocol
  • Reaction Setup: To a dry Schlenk flask under a positive pressure of inert gas (Argon or Nitrogen), add the 5-iodo-substituted substrate (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., DMF, 5 mL) to the flask, followed by the amine base (e.g., TEA, 2.0 mmol).[15] Stir the mixture at room temperature for approximately 10 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between room temperature and 80 °C).[15] The optimal temperature will depend on the reactivity of the specific substrates.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine.[15]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-alkynyl-substituted product.[4][16]

Visualizing the Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Substrate, Catalysts, Inert Atmosphere) start->setup add_solvents Add Degassed Solvent and Base setup->add_solvents add_alkyne Add Terminal Alkyne add_solvents->add_alkyne react Heat and Stir (Monitor by TLC/GC-MS) add_alkyne->react workup Aqueous Workup react->workup purify Column Chromatography workup->purify product Pure Product purify->product caption Figure 2. General experimental workflow for Sonogashira coupling.

Caption: Figure 2. General experimental workflow for Sonogashira coupling.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Below is a summary of common issues and potential solutions.

Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion Inactive catalystUse fresh palladium and copper catalysts. Ensure proper storage under inert atmosphere.[5][17]
Poor quality reagentsPurify starting materials. Use anhydrous and degassed solvents and bases.[17]
Insufficient temperatureFor less reactive substrates (e.g., aryl bromides), higher temperatures may be required.[5][18]
Alkyne Homocoupling (Glaser Coupling) Presence of oxygenEnsure a strictly inert atmosphere throughout the reaction.[17]
High copper loadingReduce the amount of CuI to the minimum effective concentration.[17]
Rapid alkyne additionAdd the alkyne slowly to the reaction mixture to maintain a low concentration.[17]
Catalyst Decomposition (Palladium Black) Impurities in reagents or solventsUse high-purity reagents and solvents.[5]
Inappropriate solventSome solvents, like THF, may promote the formation of palladium black in certain cases.[5][19] Consider switching to a different solvent like DMF or dioxane.
Poor Regioselectivity Similar reactivity of C-I bondsModify the catalyst system. Experiment with different phosphine ligands (e.g., bidentate vs. monodentate, bulky vs. less hindered).[13][14]
Steric hindranceIf the desired position is sterically hindered, a less bulky ligand might improve access for the catalyst.

Conclusion

The regioselective Sonogashira coupling at the 5-iodo position is a powerful and versatile transformation for the synthesis of complex organic molecules. A thorough understanding of the reaction mechanism, careful selection of catalysts and reaction conditions, and a systematic approach to optimization are key to achieving high yields and selectivities. The protocols and troubleshooting guide provided herein serve as a valuable resource for researchers aiming to leverage this important reaction in their synthetic endeavors.

References

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved February 22, 2026, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 22, 2026, from [Link]

  • Kumar, P., & Kumar, R. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids, 34(2), 92–102. [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (2020, June 19). Retrieved February 22, 2026, from [Link]

  • Shaheen, S., et al. (2023). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. CiteDrive. [Link]

  • Nikoshvili, L. Z., et al. (2021). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions, 86, 1003-1008. [Link]

  • da Silva, G. V. J., et al. (2018). effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using ncp pincer palladacycle. SciELO. [Link]

  • Hou, P., et al. (2006). Theoretical Study on the Mechanism of Sonogashira Coupling Reaction. ResearchGate. Retrieved February 22, 2026, from [Link]

  • Shaheen, S., et al. (2020). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ResearchGate. Retrieved February 22, 2026, from [Link]

  • Ferlin, F., et al. (2019). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. ChemSusChem, 12(16), 3874-3881. [Link]

  • Sonogashira Cross-Coupling - J&K Scientific LLC. (2021, March 23). Retrieved February 22, 2026, from [Link]

  • Sharma, S., & Rawal, R. K. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • Badsara, S. S., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5183-5205. [Link]

  • An, J., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(5), 1032–1039. [Link]

  • Badsara, S. S., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5183-5205. [Link]

  • Kumar, A., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]

  • Kumar, A., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 9(20), 5556-5561. [Link]

  • Zhang, Y., et al. (2017). Effects of solvent, base, and temperature on the Sonogashira coupling between 2 and 3a. ResearchGate. Retrieved February 22, 2026, from [Link]

  • Zhou, Y., & Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. In Sustainable Chemical Insight in Biological Exploration. B P International. [Link]

  • Malytskyi, V., et al. (2024). Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. Organic & Biomolecular Chemistry. [Link]

  • Reddit. (2020, August 7). Sonogashira troubleshooting help needed. r/Chempros. Retrieved February 22, 2026, from [Link]

  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Retrieved February 22, 2026, from [Link]

  • Schicks, J. M., et al. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 12(1), 58. [Link]

  • Larock, R. C., & Yue, D. (2001). Iodine/Palladium Approaches to the Synthesis of Polyheterocyclic Compounds. The Journal of Organic Chemistry, 66(23), 7652–7664. [Link]

  • Published Sonogashira coupling reaction using 5-iodovanillin ( 16, 17). (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Kumar, A., et al. (2022). Catalyst-controlled Regioselctive Sonogashira Coupling of 9-Substituted-6-chloro-2,8-diiodopurines. ResearchGate. Retrieved February 22, 2026, from [Link]

  • Ampornpun, N., et al. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. RSC Advances, 10(28), 16366-16376. [Link]

  • Ampornpun, N., et al. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. RSC Advances, 10(28), 16366-16376. [Link]

Sources

Method

Protocol for sequential cross-coupling of bromo-iodo-benzonitriles

Application Notes & Protocols Topic: Protocol for Sequential Cross-Coupling of Bromo-Iodo-Benzonitriles Introduction: Strategic Functionalization of Dihalogenated Aromatics Bromo-iodo-benzonitriles are highly valuable bu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Protocol for Sequential Cross-Coupling of Bromo-Iodo-Benzonitriles

Introduction: Strategic Functionalization of Dihalogenated Aromatics

Bromo-iodo-benzonitriles are highly valuable building blocks in medicinal chemistry and materials science. Their utility stems from the presence of two distinct halogen atoms, iodine and bromine, on a benzonitrile scaffold. This differential halogenation allows for a programmed, sequential introduction of different molecular fragments through palladium-catalyzed cross-coupling reactions. The ability to control the order of bond formation is paramount for the efficient and convergent synthesis of complex, unsymmetrical molecules that would be challenging to construct otherwise.

This guide provides a detailed protocol for the selective functionalization of bromo-iodo-benzonitriles, leveraging the inherent reactivity differences between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. We will explore the mechanistic basis for this selectivity and provide field-proven, step-by-step protocols for common cross-coupling reactions, including Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig aminations.

Pillar 1: The Principle of Chemoselectivity

The success of a sequential cross-coupling strategy hinges on the ability to selectively activate one halogen over the other. In palladium-catalyzed cycles, the reactivity of aryl halides is largely dictated by the rate of the initial oxidative addition step, where the Pd(0) catalyst inserts into the carbon-halogen bond.[1][2] The bond dissociation energies for carbon-halogen bonds follow the trend C-I < C-Br < C-Cl. The weaker C-I bond requires a lower activation energy for cleavage, making aryl iodides significantly more reactive than aryl bromides.[1][3]

This reactivity differential allows for a two-stage approach:

  • Stage 1 (Milder Conditions): The first cross-coupling is performed under conditions optimized for the activation of the C-I bond, leaving the C-Br bond intact.

  • Stage 2 (Forcing Conditions): The second cross-coupling is performed on the brominated intermediate, typically requiring higher temperatures, different ligands, or longer reaction times to activate the more robust C-Br bond.[2]

G cluster_0 Catalytic Cycle cluster_1 Sequential Step Pd0 Pd(0)L₂ OA_I Oxidative Addition (C-I Bond) Pd0->OA_I Bromo-Iodo-Benzonitrile Mild Conditions Pd_Intermediate_I Ar(Br)Pd(II)(I)L₂ OA_I->Pd_Intermediate_I Coupling_I Transmetalation & Reductive Elimination Pd_Intermediate_I->Coupling_I Coupling Partner 1 Coupling_I->Pd0 Regenerates Catalyst Product_I Monocoupled Product (Bromo-Aryl) Coupling_I->Product_I Pd0_2 Pd(0)L₂ OA_Br Oxidative Addition (C-Br Bond) Product_I->OA_Br Forcing Conditions Pd0_2->OA_Br Pd_Intermediate_Br Ar(R1)Pd(II)(Br)L₂ OA_Br->Pd_Intermediate_Br Coupling_Br Transmetalation & Reductive Elimination Pd_Intermediate_Br->Coupling_Br Coupling Partner 2 Coupling_Br->Pd0_2 Regenerates Catalyst Product_Final Disubstituted Product Coupling_Br->Product_Final

Figure 1: Sequential Coupling Workflow.

Pillar 2: Experimental Protocols & Field Insights

The following protocols are designed as robust starting points. Researchers should note that optimal conditions may vary based on the specific substitution pattern of the benzonitrile and the nature of the coupling partners. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous, degassed solvents.

Protocol 1: Selective Coupling at the Iodo-Position

This first step targets the more reactive C-I bond. Milder conditions are employed to ensure the C-Br bond remains available for the subsequent transformation.

G Start Bromo-Iodo-Benzonitrile + Coupling Partner 1 Setup Combine Reagents: - Pd Catalyst - Ligand (if needed) - Base - Anhydrous Solvent Start->Setup Reaction Stir at Mild Temperature (e.g., RT to 60°C) Monitor by TLC/LC-MS Setup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Product1 Isolated Bromo-Aryl-Benzonitrile Intermediate Purify->Product1

Figure 2: Workflow for C-I Bond Functionalization.

A. Sonogashira Coupling (C-C Bond Formation)

The Sonogashira reaction is a highly reliable method for coupling terminal alkynes with aryl halides.[3][4] The use of a copper(I) co-catalyst allows the reaction to proceed under very mild conditions, often at room temperature, which is ideal for selectivity.[2][3]

  • Materials:

    • Bromo-iodo-benzonitrile (1.0 equiv)

    • Terminal Alkyne (1.1 equiv)

    • Pd(PPh₃)₂Cl₂ (1-2 mol%)

    • Copper(I) Iodide (CuI) (2-4 mol%)

    • Triethylamine (Et₃N) (Solvent and Base)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the bromo-iodo-benzonitrile, Pd(PPh₃)₂Cl₂ catalyst, and CuI co-catalyst.[2]

    • Add anhydrous, degassed triethylamine via syringe.

    • Add the terminal alkyne dropwise while stirring.

    • Stir the reaction at room temperature. Monitor progress by TLC or LC-MS until the starting aryl iodide is consumed (typically 2-6 hours).

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Expert Insight: The amine base is crucial; it not only neutralizes the HX formed but also serves as the solvent.[2] Using an amine as the solvent ensures a high concentration of the base, which facilitates the deprotonation of the alkyne. The Cu(I) co-catalyst is key to the mild conditions as it forms a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[3]

B. Suzuki-Miyaura Coupling (C-C Bond Formation)

This versatile reaction couples an aryl halide with an organoboron reagent, typically a boronic acid or ester.[5][6]

  • Materials:

    • Bromo-iodo-benzonitrile (1.0 equiv)

    • Arylboronic Acid (1.2 equiv)

    • Pd(OAc)₂ (2 mol%) or Pd(PPh₃)₄ (2 mol%)

    • Aqueous Base (e.g., 2M Na₂CO₃ or K₂CO₃) (2.0 equiv)

    • Solvent (e.g., Toluene, Dioxane, or DMF)

  • Procedure:

    • In a reaction vessel, combine the bromo-iodo-benzonitrile, arylboronic acid, and palladium catalyst.

    • Add the solvent, followed by the aqueous base solution.

    • Thoroughly degas the mixture by bubbling argon through it for 10-15 minutes.

    • Heat the reaction to a moderate temperature (e.g., 60-80°C) and stir vigorously. Monitor by TLC or LC-MS.

    • Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.[1]

    • Dry the organic layer, concentrate, and purify by chromatography.

  • Expert Insight: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[7] The choice of solvent can influence reaction rates; polar aprotic solvents like DMF or dioxane are common. For sensitive substrates, lower temperatures should be screened first.

C. Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction enables the coupling of amines with aryl halides, a crucial transformation in pharmaceutical synthesis.[8][9]

  • Materials:

    • Bromo-iodo-benzonitrile (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (1-2 mol%)

    • Phosphine Ligand (e.g., XPhos, SPhos) (2-4 mol%)

    • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃) (1.5 equiv)

    • Anhydrous Solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, phosphine ligand, and base.

    • Add the bromo-iodo-benzonitrile and the amine.

    • Add the degassed, anhydrous solvent.

    • Seal the vessel and heat to the desired temperature (typically 80-100°C).

    • Monitor the reaction until completion.

    • After cooling, quench carefully with water and extract with an organic solvent.

    • Wash, dry, concentrate, and purify the product via chromatography.[1]

  • Expert Insight: The choice of ligand and base is critical and often interdependent.[10] Strong, non-nucleophilic bases like sodium tert-butoxide are common, but milder carbonate or phosphate bases may be required for substrates with base-sensitive functional groups like the nitrile.[11] Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) are essential for promoting the reductive elimination step and stabilizing the active catalyst.[8]

Protocol 2: Subsequent Coupling at the Bromo-Position

With the iodo-position functionalized, the resulting bromo-aryl-benzonitrile intermediate is carried forward. More forcing conditions are now required to activate the C-Br bond.

G Start Bromo-Aryl-Benzonitrile + Coupling Partner 2 Setup Combine Reagents: - Pd Catalyst (may differ) - Ligand (may differ) - Base - Anhydrous Solvent Start->Setup Reaction Stir at Higher Temperature (e.g., 90°C to 120°C) Monitor by TLC/LC-MS Setup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Product2 Final Disubstituted Benzonitrile Product Purify->Product2

Figure 3: Workflow for C-Br Bond Functionalization.

The general procedures for Sonogashira, Suzuki, and Buchwald-Hartwig couplings are similar to those described above, with the following key modifications:

  • Temperature: Reaction temperatures are typically increased by 20-40°C compared to the first step. For example, a Suzuki coupling that proceeded at 80°C for the C-I bond may require 100-110°C for the C-Br bond.[1]

  • Catalyst/Ligand System: While the same catalyst system can sometimes be used, switching to a more active one may be beneficial. For aryl bromides, more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can accelerate the slower oxidative addition step.[5]

  • Reaction Time: Expect longer reaction times for the second coupling compared to the first. Careful monitoring is essential to drive the reaction to completion without causing degradation.

Data Presentation: Representative Reaction Conditions

The table below summarizes typical starting conditions for achieving selective cross-coupling. Yields are highly substrate-dependent.

Coupling Reaction Target Bond Pd Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Typical Time (h)
Sonogashira C–IPd(PPh₃)₂Cl₂ (1-2%)NoneEt₃N (solvent)Et₃NRT2–6
C–BrPd(PPh₃)₂Cl₂ (2-3%)NoneEt₃N (solvent)Et₃N / DMF60–808–24
Suzuki-Miyaura C–IPd(PPh₃)₄ (2%)NoneNa₂CO₃ (2.0)Toluene/H₂O804–12
C–BrPd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (2.0)Dioxane/H₂O100–11012–24
Buchwald-Hartwig C–IPd₂(dba)₃ (1%)XPhos (2%)Cs₂CO₃ (1.5)Toluene80–1006–18
C–BrPd₂(dba)₃ (2%)RuPhos (4%)NaOtBu (1.5)Dioxane100–11012–24

Troubleshooting & Optimization

Even with robust protocols, challenges can arise. Below are common issues and field-proven solutions.

Problem Potential Cause Recommended Solution Rationale
Low Selectivity (Bis-Coupling in Step 1) Reaction temperature is too high; Highly active catalyst system; Prolonged reaction time.Lower the reaction temperature (e.g., start at RT for Sonogashira).[2] Use a less active catalyst or ligand for the first step. Monitor the reaction closely and stop once the starting iodide is consumed.[2]The energy barrier for C-Br activation is higher. Lowering the thermal energy and catalyst activity will favor the more reactive C-I site exclusively.[2]
No Reaction at C-Br (Step 2) Insufficiently forcing conditions; Catalyst deactivation.Increase the temperature. Switch to a more electron-rich, bulky ligand (e.g., a Buchwald ligand or NHC). Use a palladium precatalyst designed for stability and slow release of the active Pd(0) species.[11]The C-Br bond requires more energy for oxidative addition. More active ligands can accelerate this rate-limiting step and prevent catalyst decomposition at higher temperatures.
Homocoupling of Coupling Partner Presence of oxygen in the reaction; Use of a Pd(II) source without a pre-reduction step.Ensure the reaction mixture is thoroughly degassed with an inert gas.[5] If using a Pd(II) salt, consider adding a reducing agent or using a Pd(0) source like Pd₂(dba)₃.Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of organometallic reagents like boronic acids.[5]
Protodehalogenation (Halogen replaced by H) Presence of water or other proton sources.Use rigorously dried, anhydrous solvents and reagents. Ensure the inert atmosphere is maintained.The aryl-palladium intermediate can react with proton sources, leading to the reductive cleavage of the C-Pd bond and loss of the halogen.[2]
Low Yield Impure reagents; Inefficient stirring; Inactive catalyst.Purify starting materials and ensure solvents are anhydrous. Use a suitably sized stir bar for vigorous mixing, especially in biphasic reactions like Suzuki.[11] Use a fresh, high-purity catalyst.Cross-coupling reactions are sensitive to impurities, which can poison the catalyst. Efficient mixing is crucial for mass transfer between phases or for heterogeneous mixtures.

References

  • Hartwig, J. F. (2000). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2. Journal of the American Chemical Society. [Link]

  • Hartwig, J. F. (2000). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor. [Link]

  • Lancaster, K. M. (2020). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. PMC. [Link]

  • Vetticatt, M. J. (2022). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]

  • Goossen, L. J. (2005). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics. [Link]

  • Bandar, J. S. (2024). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. [Link]

  • Oshima, K. (2001). Palladium-Catalyzed Cross-Coupling Reaction of Organoindiums with Aryl Halides in Aqueous Media. Organic Chemistry Portal. [Link]

  • Various Authors. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Wang, J. (2018). Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst. Catalysis Science & Technology. [Link]

  • Lee, C.-F. (2022). Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes. ResearchGate. [Link]

  • Pérez-Temprano, M. H. (2019). Oxidant speciation and anionic ligand effects in the gold-catalyzed oxidative coupling of arenes and alkynes. Chemical Science. [Link]

  • MacMillan, D. W. C. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]

  • Wikipedia. (2024). Sonogashira coupling. Wikipedia. [Link]

  • Yoshida, J.-i. (2009). The cross-coupling of bromobenzene and p-iodobenzonitrile by the sequence of lithiation, borylation, and Suzuki-Miyaura coupling in a flow (monolith B reactor). ResearchGate. [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Hardie, M. J. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles. White Rose Research Online. [Link]

  • Sindhu, K. S. (2016). Iron‐Catalyzed Sonogashira Type Cross‐Coupling Reaction of Aryl Iodides with Terminal Alkynes in Water under Aerobic Conditions. R Discovery. [Link]

  • Kempe, R. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]

  • Miyaura, N. (2014). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate. [Link]

  • Brown, J. M. (2020). Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions. Journal of the American Chemical Society. [Link]

  • Plenio, H. (2019). Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and... ResearchGate. [Link]

  • Bickelhaupt, F. M. (2009). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Pure and Applied Chemistry. [Link]

  • Various Authors. (2022). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Bandar, J. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. [Link]

  • Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Various Authors. (2023). Buchwald-Hartwig amination. Chemistry LibreTexts. [Link]

  • Wölfling, J. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Skorka, L. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]

  • Yin, J. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters. [Link]

  • Organ, M. G. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • PubChem. (2024). 3-Bromo-5-iodobenzonitrile. PubChem. [Link]

  • Dehaen, W. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PMC. [Link]

  • Carrow, B. P. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences. [Link]

  • Engle, K. M. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • Maji, B. (2023). Nickel-Catalyzed C-I-Selective C(sp2 )-C(sp3 ) Cross-Electrophile Coupling of Bromo(iodo)arenes with Alkyl Bromides. PubMed. [Link]

  • Smith, K. (2014). Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination of 4-Bromo-2-chloro-6-iodoaniline. ResearchGate. [Link]

  • Banwell, M. G. (2020). Iterative Suzuki-Miyaura Cross-coupling/Bromo-desilylation Reaction Sequences for the Assembly of Chemically Well-defined, Acyclic Oligopyrrole/Benzenoid Hybrids Embodying Mixed Modes of Connectivity. ANU Researcher Portal. [Link]

Sources

Application

Nucleophilic aromatic substitution (SNAr) of 2-fluoro group

Application Note: Strategic Optimization of Nucleophilic Aromatic Substitution ( ) on 2-Fluoro Scaffolds of 2-fluoro group (Pyridines & Activated Benzenes) Executive Summary This guide provides a technical framework for...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Optimization of Nucleophilic Aromatic Substitution (


) on 2-Fluoro Scaffolds 

 of 2-fluoro group (Pyridines & Activated Benzenes)

Executive Summary

This guide provides a technical framework for optimizing Nucleophilic Aromatic Substitution (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) reactions utilizing the 2-fluoro group as a leaving group. Contrary to trends in 

/

chemistry, fluoride is often the superior leaving group in

due to the "Element Effect," where high electronegativity stabilizes the rate-determining Meisenheimer complex. This note details mechanistic insights, solvent selection (including green alternatives), and validated protocols for thermal and microwave-assisted synthesis, specifically tailored for medicinal chemistry and scaffold decoration.

Mechanistic Insight: The Fluorine Advantage

In aliphatic substitution (


), C-F bonds are inert due to their high bond strength (~115 kcal/mol). However, in 

, the reaction kinetics are governed by the formation of the anionic intermediate, not bond breaking.

The "Element Effect": The reaction proceeds in two steps:

  • Addition (Rate Determining): The nucleophile attacks the ipso-carbon, breaking aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

  • Elimination (Fast): The leaving group is expelled, restoring aromaticity.[1][2]

Fluorine’s high electronegativity (


) lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the ipso-carbon and inductively stabilizes the negative charge in the transition state. Consequently, the reactivity order in activated 

is often F > NO₂ > Cl ≈ Br > I .[3]
Pathway Visualization

SnAr_Mechanism Substrate 2-Fluoro-Substrate (Activated Ring) TS1 Transition State 1 (High Energy) Substrate->TS1 + Nucleophile (slow) Intermediate Meisenheimer Complex (Stabilized by F electronegativity) TS1->Intermediate Product Substituted Product + F- Intermediate->Product - F- (fast)

Figure 1: The ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 reaction coordinate.[1][4][5] The high electronegativity of the 2-fluoro group lowers the activation energy of the first, rate-limiting step.[2]

Strategic Optimization

Solvent Selection: Polarity vs. Sustainability

The transition state is highly polar; thus, polar aprotic solvents are required to solvate the cation (of the base) while leaving the nucleophilic anion "naked" and reactive.

SolventClassTemp LimitProsCons
DMSO Polar Aprotic180°CExcellent solubility; standard for library synthesis.High b.p. makes removal difficult; skin permeability.
DMF/DMAc Polar Aprotic150°CClassic choice; good reaction rates.Genotoxic impurities (nitrosamines); difficult workup.
NMP Polar Aprotic200°CHigh thermal stability for unreactive substrates.Reprotoxic; strictly regulated (REACH).
2-MeTHF Green Ether80°CGreen alternative ; derived from biomass; easy workup.Lower boiling point limits high-temp reactions.
Cyrene Green Dipolar227°CSustainable replacement for NMP/DMF.[5]Can polymerize with strong bases; strictly for neutral/weak base conditions.
Base Selection
  • Inorganic Carbonates (

    
    , 
    
    
    
    ):
    Standard. Cesium is preferred for lower solubility nucleophiles due to the "Cesium Effect" (higher solubility in organic solvents).
  • Tertiary Amines (DIPEA, TEA): Used when the nucleophile is a salt (e.g., amine HCl) or to scavenge HF.

  • Strong Bases (NaH, KHMDS): Only for very weak nucleophiles (e.g., alcohols, amides). Warning: Can cause side reactions with sensitive scaffolds.

Experimental Protocols

Protocol A: Standard Thermal (2-Fluoropyridine Scaffold)

Applicability: Primary/Secondary amines, Thiols.

Materials:

  • Substrate: 2-Fluoro-4-methylpyridine (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMSO (anhydrous, 0.5 M concentration)

Procedure:

  • Setup: To a 20 mL scintillation vial (or round bottom flask) equipped with a magnetic stir bar, add 2-Fluoro-4-methylpyridine (100 mg, 0.90 mmol),

    
     (248 mg, 1.80 mmol), and anhydrous DMSO (1.8 mL).
    
  • Addition: Add Morpholine (94 mg, 1.08 mmol) dropwise.

  • Reaction: Cap the vial and heat to 90°C for 4–12 hours. Monitor by LC-MS for consumption of starting material (M+1: 112.1) and product formation (M+1: 179.2).

  • Workup (Precipitation Method):

    • Cool the mixture to room temperature (RT).

    • Slowly pour the reaction mixture into 10 volumes of ice-water with vigorous stirring.

    • The product often precipitates as a solid. Filter, wash with water (

      
      ), and dry under vacuum.
      
  • Alternative Workup (Extraction):

    • If no precipitate forms, dilute with water (10 mL) and extract with EtOAc (

      
      ).
      
    • Wash combined organics with brine (

      
      ), dry over 
      
      
      
      , and concentrate.
Protocol B: Microwave-Assisted High-Throughput Synthesis

Applicability: Library generation, difficult substrates (e.g., steric hindrance).

Procedure:

  • Loading: In a microwave-compatible vial (2–5 mL), dissolve the 2-fluoro heteroaryl substrate (0.5 mmol) and amine nucleophile (1.5 equiv) in NMP or EtOH (2 mL).

  • Base: Add DIPEA (2.0 equiv).

  • Irradiation: Seal and irradiate at 140°C for 15 minutes (High Absorption setting).

  • Purification: Direct injection of the crude mixture (after filtration) onto Preparative HPLC is recommended for library production to avoid aqueous workup of high-boiling solvents.

Decision Logic for Optimization

Use this logic tree to troubleshoot low yields or slow kinetics.

Optimization_Tree Start Start: Standard Protocol (DMSO, 90°C, K2CO3) Check Conversion > 80%? Start->Check Success Proceed to Workup Check->Success Yes Fail Analyze Failure Mode Check->Fail No Mode1 Starting Material Remains (Rate too slow) Fail->Mode1 Mode2 Byproducts / Decomposition Fail->Mode2 Action1 1. Switch Solvent to NMP 2. Increase Temp to 120°C 3. Switch Base to Cs2CO3 Mode1->Action1 Action2 1. Lower Temp 2. Use non-nucleophilic base (DIPEA) 3. Check for water (Hydrolysis) Mode2->Action2

Figure 2: Troubleshooting decision tree for


 reaction optimization.

References

  • Mechanism & Element Effect

    • Bunnett, J. F. "The Element Effect in Nucleophilic Aromatic Substitution." Annual Review of Physical Chemistry.
    • Source:

  • Green Solvents in

    
    : 
    
    • Sherwood, J., et al. "Dihydrolevoglucosenone (Cyrene)
    • Source:

  • General

    
     Protocols & Reviews: 
    
    • "Nucleophilic Aromatic Substitution: A Practical Guide."[6]

    • Source:

  • Solvent Selection Guides

    • "CHEM21 Solvent Selection Guide."
    • Source:

Sources

Method

The Alchemist's Guide to Precision Engineering: Palladium-Catalyzed Synthesis of Trisubstituted Benzonitriles

For: Researchers, scientists, and drug development professionals. Foreword: The Strategic Importance of Trisubstituted Benzonitriles In the intricate world of molecular design and pharmaceutical development, the benzonit...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Foreword: The Strategic Importance of Trisubstituted Benzonitriles

In the intricate world of molecular design and pharmaceutical development, the benzonitrile scaffold is a cornerstone. Its rigid geometry and versatile reactivity make it a privileged structure in a multitude of bioactive molecules. The addition of a third substituent unlocks a higher level of complexity and specificity, allowing for the fine-tuning of steric and electronic properties. This precision is paramount in the development of targeted therapeutics, advanced materials, and agrochemicals.[1][2][3] This guide provides an in-depth exploration of palladium-catalyzed methodologies, offering a robust toolkit for the synthesis of these valuable trisubstituted benzonitriles. We will delve into the mechanistic underpinnings of these reactions, providing not just the "how" but the critical "why" behind the experimental design.

I. The Palladium Catalytic Engine: A Mechanistic Overview

At the heart of these transformations lies the palladium catalyst, a versatile workhorse of modern organic synthesis.[4][5] The catalytic cycle for the cyanation of an aryl halide, a common route to benzonitriles, typically proceeds through three key steps: oxidative addition, transmetalation (or cyanide association), and reductive elimination. Understanding this cycle is fundamental to troubleshooting and optimizing your reactions.

The Catalytic Cycle of Palladium-Catalyzed Cyanation

Palladium-Catalyzed Cyanation Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(CN)L_n Ar-Pd(II)(CN)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(CN)L_n Transmetalation (M-CN) Ar-Pd(II)(CN)L_n->Pd(0)L_n Reductive Elimination (Ar-CN)

Caption: The fundamental catalytic cycle for Pd-catalyzed cyanation of aryl halides.

Expert Insights: The rate-limiting step can vary depending on the substrates and reaction conditions. For electron-rich aryl halides, oxidative addition is often slower, while for electron-deficient systems, reductive elimination can be the bottleneck.[6] The choice of ligand (L) is crucial as it modulates the electron density and steric environment of the palladium center, influencing the efficiency of each step.[7]

II. Strategic Blueprints for Trisubstitution

The synthesis of a trisubstituted benzonitrile requires a carefully planned strategy. Two primary approaches dominate the landscape:

  • Late-Stage Cyanation: Introducing the nitrile group onto a pre-existing disubstituted aromatic ring.

  • Sequential Cross-Coupling: Starting with a substituted benzonitrile and introducing the remaining two substituents in a stepwise manner.

A. Strategy 1: Late-Stage Cyanation of Di-substituted Aryl Halides

This approach is particularly useful when the desired disubstituted aryl halide is commercially available or readily synthesized. The challenge often lies in overcoming the steric hindrance and potentially altered electronic properties of the starting material.

Key Considerations:

  • Steric Hindrance: Di-ortho-substituted aryl halides can be particularly challenging substrates.[8] The use of bulky, electron-rich phosphine ligands, such as XPhos or tBuXPhos, can promote the oxidative addition step and facilitate the reaction.[6]

  • Cyanide Source: The choice of cyanide source is critical for both safety and reactivity. While traditional sources like KCN and Zn(CN)₂ are effective, they are highly toxic.[1] Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) has emerged as a safer and often highly effective alternative.[3][9] Other non-metallic cyanide sources like acetone cyanohydrin and malononitrile are also gaining traction.[1]

  • Catalyst System: Palladacycle precatalysts have shown excellent activity, especially for challenging substrates, as they efficiently generate the active Pd(0) species in situ.[6][10]

Table 1: Representative Conditions for Late-Stage Cyanation

EntryAryl Halide ExamplePd Source (mol%)Ligand (mol%)Cyanide SourceBaseSolventTemp (°C)Yield (%)
12,6-DimethylchlorobenzenePd₂(dba)₃ (1)XPhos (2)K₄[Fe(CN)₆]K₂CO₃Dioxane/H₂O10085[6]
22-Bromo-4-fluoro-toluenePd(OAc)₂ (2)SPhos (4)Zn(CN)₂Zn dustDMF11092[11]
33,5-DibromoanisolePd/C (2)dppf (4)Zn(CN)₂Zn formateDMAC11090 (mono-cyanation)[12]
B. Strategy 2: Sequential Cross-Coupling on a Benzonitrile Scaffold

This powerful strategy allows for the controlled and modular installation of different substituents. The key to success lies in the differential reactivity of two distinct leaving groups on the starting benzonitrile derivative or the sequential functionalization of C-H bonds.[8]

1. Sequential Suzuki and/or Sonogashira Couplings:

This approach typically starts with a dihalo-benzonitrile. The inherent difference in reactivity between halogens (I > Br > Cl) can be exploited for selective coupling. Alternatively, catalyst and ligand control can be used to direct the reaction to a specific site.[8]

Sequential_Cross_Coupling_Workflow Start Di-halo Benzonitrile (e.g., 2-bromo-5-iodobenzonitrile) Step1 First Cross-Coupling (e.g., Suzuki with R1-B(OH)2) Start->Step1 Intermediate Mono-substituted Benzonitrile (e.g., 2-bromo-5-R1-benzonitrile) Step1->Intermediate Step2 Second Cross-Coupling (e.g., Sonogashira with R2-acetylene) Intermediate->Step2 Product Trisubstituted Benzonitrile (2-R2-alkynyl-5-R1-benzonitrile) Step2->Product

Sources

Application

Application Notes and Protocols for 4-Bromo-2-fluoro-5-iodobenzonitrile in OLED Intermediate Synthesis

Introduction: The Strategic Role of Polyhalogenated Intermediates in Advanced OLED Emitters The landscape of Organic Light-Emitting Diode (OLED) technology is one of relentless innovation, driven by the pursuit of enhanc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Polyhalogenated Intermediates in Advanced OLED Emitters

The landscape of Organic Light-Emitting Diode (OLED) technology is one of relentless innovation, driven by the pursuit of enhanced efficiency, color purity, and operational stability. At the heart of this advancement lies the molecular design of the emissive materials. Polyhalogenated aromatic compounds have emerged as exceptionally versatile building blocks in the synthesis of high-performance OLED emitters, particularly for Thermally Activated Delayed Fluorescence (TADF) materials. The strategic placement of different halogen atoms on a central aromatic core allows for a programmed, stepwise functionalization through selective cross-coupling reactions.

This guide focuses on 4-Bromo-2-fluoro-5-iodobenzonitrile , a tri-substituted benzonitrile derivative poised to be a key intermediate for the construction of complex, high-performance OLED emitters. The distinct electronic properties imparted by the fluorine, bromine, and iodine substituents, combined with the electron-withdrawing nature of the nitrile group, make this molecule a highly valuable tool for organic materials chemists. The differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions is the cornerstone of its utility, enabling sequential and site-selective introduction of diverse molecular fragments.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 4-Bromo-2-fluoro-5-iodobenzonitrile in the development of next-generation OLED materials.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of 4-Bromo-2-fluoro-5-iodobenzonitrile is paramount for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₇H₂BrFINN/A
Molecular Weight 325.90 g/mol N/A
Appearance Expected to be a white to off-white solid[1]
Solubility Expected to be soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF) and insoluble in water.[2]
Reactivity The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions.[3]

Characterization Data (Predicted/Typical):

  • ¹H NMR: A complex aromatic region is expected, with signals influenced by the fluorine, bromine, and iodine substituents.

  • ¹³C NMR: The spectrum will show seven distinct aromatic carbon signals, with the carbon attached to the nitrile group appearing at lower field.

  • IR Spectroscopy: A characteristic sharp peak for the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine and one iodine atom.

Synthesis of 4-Bromo-2-fluoro-5-iodobenzonitrile: A Step-by-Step Protocol

The synthesis of 4-Bromo-2-fluoro-5-iodobenzonitrile can be efficiently achieved through the electrophilic iodination of the commercially available 4-Bromo-2-fluorobenzonitrile. The directing effects of the existing substituents favor iodination at the 5-position.

Diagram: Synthetic Pathway

G 4-Bromo-2-fluorobenzonitrile 4-Bromo-2-fluorobenzonitrile 4-Bromo-2-fluoro-5-iodobenzonitrile 4-Bromo-2-fluoro-5-iodobenzonitrile 4-Bromo-2-fluorobenzonitrile->4-Bromo-2-fluoro-5-iodobenzonitrile   NIS, cat. TFA      CH2Cl2, rt   

Caption: Synthesis of 4-Bromo-2-fluoro-5-iodobenzonitrile.

Experimental Protocol: Electrophilic Iodination

This protocol is based on established methods for the iodination of electron-rich aromatic compounds using N-Iodosuccinimide (NIS) and a catalytic amount of trifluoroacetic acid (TFA).[1][4][5]

Materials:

  • 4-Bromo-2-fluorobenzonitrile

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Bromo-2-fluorobenzonitrile (1.0 eq) and dissolve it in anhydrous dichloromethane.

  • Addition of Reagents: Add N-Iodosuccinimide (1.1 - 1.2 eq) to the solution. Stir the mixture at room temperature.

  • Catalyst Addition: Slowly add a catalytic amount of trifluoroacetic acid (0.1 - 0.2 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce any unreacted NIS. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 4-Bromo-2-fluoro-5-iodobenzonitrile.

Causality Behind Experimental Choices:

  • Inert Atmosphere: While not strictly necessary for all iodination reactions, an inert atmosphere is good practice to prevent any potential side reactions, especially if the substrate or product is sensitive to moisture or oxygen.

  • Anhydrous Solvent: The use of an anhydrous solvent is recommended to prevent the hydrolysis of the activated iodinating species.

  • Catalytic TFA: Trifluoroacetic acid activates the N-Iodosuccinimide, making the iodine more electrophilic and facilitating the substitution reaction.[4]

  • Sodium Thiosulfate Quench: This step is crucial to neutralize any remaining NIS, which can interfere with the purification and subsequent reactions.

Application in OLED Emitter Synthesis: A Gateway to High-Performance Materials

The strategic arrangement of three different halogens in 4-Bromo-2-fluoro-5-iodobenzonitrile provides a powerful platform for the synthesis of complex OLED emitters through sequential, regioselective cross-coupling reactions. The higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations is the key to this synthetic strategy.[3]

Diagram: Sequential Cross-Coupling Strategy

G cluster_0 Step 1: C-I Functionalization cluster_1 Step 2: C-Br Functionalization Start 4-Bromo-2-fluoro-5-iodobenzonitrile Intermediate Donor/Acceptor Substituted Intermediate Start->Intermediate   Suzuki or Buchwald-Hartwig      (selective at C-I)    Final_Product Complex OLED Emitter Intermediate->Final_Product   Suzuki or Buchwald-Hartwig      (at C-Br)   

Sources

Method

Application Notes and Protocols: Functionalization of 4-Bromo-2-fluoro-5-iodobenzonitrile via Buchwald-Hartwig Amination

Abstract This technical guide provides a comprehensive overview and detailed protocols for the selective functionalization of 4-bromo-2-fluoro-5-iodobenzonitrile using the Buchwald-Hartwig amination reaction. This polyha...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the selective functionalization of 4-bromo-2-fluoro-5-iodobenzonitrile using the Buchwald-Hartwig amination reaction. This polyhalogenated aromatic scaffold is a valuable building block in medicinal chemistry and materials science. The ability to selectively introduce nitrogen-containing functional groups at specific positions is crucial for the development of novel compounds with desired properties. This document explores the mechanistic underpinnings of the Buchwald-Hartwig reaction, strategies for achieving chemoselectivity, and provides step-by-step experimental procedures for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Selective Functionalization

4-Bromo-2-fluoro-5-iodobenzonitrile is a versatile starting material due to the differential reactivity of its three halogen substituents. The carbon-iodine (C-I) bond is generally more susceptible to oxidative addition to a low-valent palladium catalyst compared to the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds. This reactivity difference forms the basis for selective cross-coupling reactions, allowing for a stepwise and controlled elaboration of the molecular framework.

The Buchwald-Hartwig amination has emerged as a powerful and indispensable tool for the formation of carbon-nitrogen (C-N) bonds, a ubiquitous linkage in pharmaceuticals and functional materials.[1][2] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and functional group tolerance, making it superior to traditional methods like nucleophilic aromatic substitution.[1] The ability to precisely install amino groups onto complex aromatic cores like 4-bromo-2-fluoro-5-iodobenzonitrile is of paramount importance in drug discovery programs for tuning pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.

The Buchwald-Hartwig Amination: Mechanism and Key Parameters

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.[2][3] A general understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The Catalytic Cycle

The reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst. This is followed by coordination of the amine to the resulting Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The final step is reductive elimination, which furnishes the desired N-arylated product and regenerates the active Pd(0) catalyst, thus completing the cycle.[4][5]

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Oxidative Addition Pd(II)-Amido Complex Pd(II)-Amido Complex Oxidative Addition Complex->Pd(II)-Amido Complex Amine Coordination & Deprotonation (Base) Product Product Pd(II)-Amido Complex->Product Reductive Elimination Product->Pd(0)L Catalyst Regeneration

Caption: A simplified catalytic cycle of the Buchwald-Hartwig amination.

Achieving Selectivity with Polyhalogenated Substrates

The key to selectively functionalizing 4-bromo-2-fluoro-5-iodobenzonitrile lies in exploiting the differential reactivity of the C-I and C-Br bonds. The general order of reactivity for aryl halides in the oxidative addition step is Ar-I > Ar-Br > Ar-Cl.[3] By carefully controlling the reaction conditions, it is possible to favor the amination at the more reactive C-I bond while leaving the C-Br bond intact for subsequent transformations.

Factors influencing selectivity include:

  • Catalyst System: The choice of palladium precursor and, more importantly, the phosphine ligand is critical. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are highly effective.[1][6][7]

  • Base: The base plays a crucial role in the deprotonation of the amine. Common bases include strong, non-nucleophilic alkoxides like sodium tert-butoxide (NaOtBu) and weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[3][8] The choice of base can significantly impact reaction rate and selectivity.

  • Solvent: Aprotic solvents like toluene, dioxane, and THF are commonly used.[2] The solvent should be chosen based on the solubility of the reactants and the desired reaction temperature.

  • Temperature: Reaction temperatures typically range from room temperature to over 100 °C.[5] Lower temperatures may favor selectivity for the more reactive C-I bond.

Experimental Protocols

Safety Precaution: 4-Bromo-2-fluoro-5-iodobenzonitrile and related halogenated compounds are potentially harmful.[9][10] Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

General Procedure for Selective C-I Bond Amination

This protocol provides a starting point for the selective amination of the C-I bond of 4-bromo-2-fluoro-5-iodobenzonitrile with a generic primary or secondary amine. Optimization may be required for specific substrates.

Materials:

  • 4-Bromo-2-fluoro-5-iodobenzonitrile

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 Buchwald precatalyst)

  • Phosphine ligand (e.g., XPhos, RuPhos)[2]

  • Base (e.g., Sodium tert-butoxide or Cesium Carbonate)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

ComponentMolar Equiv.Amount (for 1 mmol scale)
4-Bromo-2-fluoro-5-iodobenzonitrile1.0323.9 mg
Amine1.21.2 mmol
Pd₂(dba)₃0.02 (2 mol %)18.3 mg
XPhos0.04 (4 mol %)19.1 mg
Sodium tert-butoxide1.4134.6 mg
Anhydrous Toluene-5 mL

Procedure:

  • In a glovebox or under a stream of inert gas, add the 4-bromo-2-fluoro-5-iodobenzonitrile, palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.

  • Seal the vessel and, if not in a glovebox, evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine (if liquid) via syringe. If the amine is a solid, it can be added with the other solids in step 1.

  • Place the reaction vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 80-110 °C).

  • Stir the reaction mixture vigorously for the required time (typically 12-24 hours).

  • Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS to confirm the consumption of the starting material and the formation of the desired product.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-bromo-2-fluoro-5-(amino)benzonitrile.

Stepwise Functionalization: Subsequent C-Br Bond Amination

The product from the initial selective C-I amination, a 4-bromo-2-fluoro-5-(amino)benzonitrile derivative, can undergo a second Buchwald-Hartwig amination at the C-Br position. This allows for the introduction of a different amino group, leading to a disubstituted product.

Note: The reaction conditions for the C-Br amination may require a more active catalyst system, higher temperatures, or a longer reaction time compared to the C-I amination due to the lower reactivity of the C-Br bond.

Caption: Workflow for the stepwise functionalization of 4-bromo-2-fluoro-5-iodobenzonitrile.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive catalyst; poor quality reagents or solvent; inappropriate base or ligand.Use a fresh palladium precatalyst and ligand. Ensure all reagents and solvents are anhydrous and degassed. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and ligands (e.g., RuPhos, BrettPhos).[6][11]
Formation of Side Products (e.g., Hydrodehalogenation) Reaction temperature is too high; presence of water.Lower the reaction temperature. Ensure strictly anhydrous conditions.[11]
Lack of Selectivity Reaction conditions are too harsh, leading to amination at both C-I and C-Br sites.Decrease the reaction temperature. Use a milder base. Reduce the reaction time.

Conclusion

The Buchwald-Hartwig amination provides a robust and versatile platform for the selective functionalization of 4-bromo-2-fluoro-5-iodobenzonitrile. By carefully selecting the catalyst system, base, and reaction conditions, researchers can achieve high yields and excellent chemoselectivity for the amination of the C-I bond, preserving the C-Br bond for further synthetic manipulations. This stepwise approach enables the efficient construction of complex, highly functionalized aromatic molecules with significant potential in drug discovery and materials science.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Zhang, Z., et al. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. Retrieved from [Link]

  • WuXi AppTec. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Syntheses. (2024, November 22). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2022, July 25). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. ACS Publications. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Rapid Optimization-Buchwald–Hartwig Amination using DoE. Retrieved from [Link]

  • Chemistry World. (2020, November 12). Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings. Retrieved from [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Retrieved from [Link]

  • WordPress. (n.d.). Use of Base Metals in Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Hartwig, J. F., et al. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. Retrieved from [Link]

  • PubMed. (2014, December 19). Role of the base in Buchwald-Hartwig amination. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluorobenzonitrile. Retrieved from [Link]

  • ResearchGate. (2021, August). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Synthesis Spotlight. (2024, July 8). Buchwald–Hartwig Amination with Aqueous Ammonia. Retrieved from [Link]

  • Catalysis Science & Technology (RSC Publishing). (n.d.). Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-iodobenzonitrile. Retrieved from [Link]

  • MDPI. (2022, July 8). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Retrieved from [Link]

  • Google Patents. (n.d.). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.

Sources

Application

Application Note: Chemoselective Metallation of 4-Bromo-2-fluoro-5-iodobenzonitrile

This Application Note is designed for medicinal chemists and process development scientists targeting the functionalization of 4-Bromo-2-fluoro-5-iodobenzonitrile . This scaffold represents a "privileged intermediate" du...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists targeting the functionalization of 4-Bromo-2-fluoro-5-iodobenzonitrile . This scaffold represents a "privileged intermediate" due to its orthogonal reactivity handles: a fluoride (SNAr), a nitrile (heterocycle formation), a bromide (Suzuki/Buchwald), and an iodide (Exchange).

The following guide focuses on the selective lithiation (and metallation) of the C5-Iodine bond, which is the most labile yet chemically valuable handle, while avoiding the common pitfalls of nitrile alkylation, halogen scrambling (halogen dance), and benzyne formation.

[1]

Executive Summary & Mechanistic Insight

The selective lithiation of 4-Bromo-2-fluoro-5-iodobenzonitrile (Compound 1 ) is governed by the hierarchy of bond strengths and pKa values. The primary challenge is the Nitrile Trap : the cyano group is highly electrophilic and susceptible to nucleophilic attack by organolithiums at temperatures above -60°C.[1]

To achieve selectivity, we must exploit the Kinetic vs. Thermodynamic control windows:

  • C5-Iodine (Target): The C-I bond is the weakest (

    
    50-65 kcal/mol).[1] It undergoes rapid Lithium-Halogen Exchange (Li-X) at -78°C.[1]
    
  • C4-Bromine (Competitor): The C-Br bond is stronger (

    
    70-80 kcal/mol).[1] Exchange is slower but becomes competitive if the reaction warms or if excess base is used.
    
  • C3-Proton (DoM Trap): The proton at C3 is "sandwiched" between Fluorine and Bromine, making it highly acidic (

    
    ).[1] Non-nucleophilic bases (LiTMP) will target this site, leading to a different regioisomer.
    
  • Halogen Dance (Instability): A lithiated species at C5 is ortho to the Bromine at C4.[1] If the temperature rises above -50°C, the lithium can migrate to C4 (thermodynamic equilibration), scrambling the substitution pattern.

Decision Pathway: Reagent Selection
  • For Kinetic Control (Low Temp, Fast): Use

    
    -BuLi  at -78°C .[1][2][3]
    
  • For Thermodynamic Stability (Higher Temp Tolerance): Use Turbo Grignard (

    
    -PrMgCl[1]·LiCl) .[1][4][5] While technically a magnesiation, this is the industry-standard "surrogate" for lithiation in nitrile-containing aromatics due to its high chemoselectivity.[1]
    

Visualizing the Reactivity Landscape

The following diagram maps the divergent pathways based on reagent and temperature, highlighting the "Safe Zone" for selective functionalization.

ReactivityLandscape Start 4-Bromo-2-fluoro- 5-iodobenzonitrile nBuLi n-BuLi (-78°C, THF) Start->nBuLi Pathway A Turbo i-PrMgCl·LiCl (-40°C, THF) Start->Turbo Pathway B (Preferred) LiTMP LiTMP (-78°C, THF) Start->LiTMP Pathway C Li_Species C5-Lithio Species (Kinetic Product) nBuLi->Li_Species Fast Exchange Mg_Species C5-Magnesio Species (Stable Intermediate) Turbo->Mg_Species Selective Exchange DoM_Species C3-Lithio Species (Deprotonation) LiTMP->DoM_Species H-Removal Scrambled Mixture / Halogen Dance (C4-Metal Species) Li_Species->Scrambled Warm > -50°C NitrileAttack Imine/Ketone (Nitrile Addition) Li_Species->NitrileAttack Warm > -60°C Product 5-Substituted Product Li_Species->Product Electrophile (E+) Mg_Species->Product Electrophile (E+)

Figure 1: Reaction divergence based on base selection and temperature control.[1] Pathway B offers the highest safety margin for nitrile preservation.

Experimental Protocols

Protocol A: Low-Temperature Lithiation (Kinetic Control)

Objective: Rapid generation of the C5-lithio species for reaction with highly reactive electrophiles (e.g., aldehydes, DMF). Risk Profile: High.[1] Requires strict temperature control to prevent nitrile attack.[1]

Materials:

  • Substrate: 4-Bromo-2-fluoro-5-iodobenzonitrile (1.0 equiv)[1]

  • Reagent:

    
    -Butyllithium (
    
    
    
    -BuLi), 1.6 M in hexanes (1.05 equiv)[1]
  • Solvent: Anhydrous THF (0.1 M concentration relative to substrate)[1]

  • Quench: Electrophile (1.2 equiv)[1][4]

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon flow. Equip with a low-temperature thermometer and a magnetic stir bar.[1]

  • Dissolution: Charge the flask with the substrate and anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath. Ensure the internal temperature stabilizes.

  • Exchange (Critical Step): Add

    
    -BuLi dropwise via syringe pump over 10 minutes.
    
    • Note: Direct the stream down the side of the flask to precool the reagent.

    • Observation: A color change (often yellow to orange) indicates the formation of the aryllithium species.

  • Incubation: Stir at -78°C for exactly 15 minutes .

    • Warning: Do not extend beyond 30 minutes. The risk of halogen dance (migration of Li to C4) increases with time even at -78°C.[1]

  • Quench: Add the electrophile (neat or dissolved in minimal THF) dropwise.

  • Workup: Allow the reaction to warm to -20°C over 1 hour, then quench with sat. aq. NH

    
    Cl.[1][2]
    
Protocol B: Turbo Grignard Exchange (Thermodynamic Control) — Recommended

Objective: Robust generation of the C5-magnesio species.[1] Benefit: The Mg-C bond is more covalent than Li-C, preventing attack on the nitrile at temperatures up to 0°C.[1] This allows for reaction with "sluggish" electrophiles.[1]

Materials:

  • Reagent:

    
    -PrMgCl[1][5][6]·LiCl (Turbo Grignard), 1.3 M in THF (1.1 equiv).
    

Step-by-Step Procedure:

  • Setup: Dry flask under Argon.

  • Dissolution: Dissolve substrate in anhydrous THF (0.5 M) and cool to -40°C (Acetonitrile/Dry Ice bath).

  • Exchange: Add

    
    -PrMgCl[1][6]·LiCl dropwise.[1]
    
  • Activation: Stir at -40°C for 30 minutes.

    • Validation: Take a 0.1 mL aliquot, quench with MeOD, and check by LCMS/NMR. >95% conversion to the deuterated product (at C5) confirms exchange.

  • Reaction: Add electrophile. The mixture can be slowly warmed to 0°C or even RT depending on the electrophile's reactivity, without damaging the nitrile.

Critical Parameters & Troubleshooting

Solvent & Additive Effects

The choice of solvent dramatically alters the aggregation state of the organometallic species, influencing regioselectivity.

ParameterConditionImpact on SelectivityRecommendation
Solvent THFPromotes monomeric species; fast exchange.[1]Standard. Essential for exchange.
Solvent Et

O
Tighter aggregates; slower exchange.[1]Avoid (solubility issues with nitrile).
Additive TMEDABreaks aggregates; increases basicity.[1][5]AVOID. Increases risk of nitrile attack and DoM at C3.[1]
Additive LiClBreaks aggregates; stabilizes Grignard.[1]Required for Protocol B (Turbo Grignard).[1]
Electrophile Compatibility Matrix

Not all electrophiles react equally with the generated metallated species.

Electrophile ClassExampleProtocol A (

-BuLi)
Protocol B (Turbo Mg)Notes
Aldehydes BenzaldehydeExcellentExcellentFast reaction at -78°C.
Ketones AcetoneGoodGoodProne to enolization; add quickly.[1]
Weinreb Amides N-Me-N-OMe-acetamideGoodExcellentForms ketones after workup.[1]
Alkyl Halides Methyl IodidePoorPoorRequires CuCN catalysis (transmetallation).[1][6]
Borates B(OMe)

ExcellentGoodFor Suzuki precursors.[1]

References

  • Selective Generation of Lithi

    • Source: Kristensen, J. L., et al. (2008). The Journal of Organic Chemistry.
    • Context: Establishes the temperature limits (-60°C)
    • URL:[Link][1]

  • Magnesium-Halogen Exchange (Turbo Grignard).

    • Source: Knochel, P., et al. (2002).[6] Angewandte Chemie International Edition.

    • Context: Defines the

      
      -PrMgCl[1]·LiCl reagent for functional group tolerance (nitriles/esters) during exchange.[1]
      
    • URL:[Link][1]

  • Halogen Dance Reactions in Polyhalogenated Arom

    • Source: Schnürch, M., et al. (2007). Chemical Society Reviews.[1]

    • Context: Mechanistic review of lithium migration in systems with adjacent halogens (C4-Br / C5-Li rel
    • URL:[Link]

  • Directed Ortho Metal

    • Source: Snieckus, V. (1990). Chemical Reviews.
    • Context: Fundamental principles of directing groups (CN, F) and acidity of "sandwiched" protons (H3).
    • URL:[Link][1]

Sources

Method

Application Note: Orthogonal Synthesis of Heterocycles from 4-Bromo-2-fluoro-5-iodobenzonitrile

This Application Note is structured to guide researchers through the strategic functionalization of 4-Bromo-2-fluoro-5-iodobenzonitrile , a high-value "orthogonal" scaffold. The content focuses on exploiting the distinct...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the strategic functionalization of 4-Bromo-2-fluoro-5-iodobenzonitrile , a high-value "orthogonal" scaffold. The content focuses on exploiting the distinct reactivity profiles of its four functional handles (I, Br, F, CN) to synthesize complex heterocyclic libraries, particularly Indazoles and Quinazolines.

Introduction: The "Orthogonal" Scaffold

In modern drug discovery, the demand for poly-functionalized core scaffolds is critical for Structure-Activity Relationship (SAR) exploration.[1] 4-Bromo-2-fluoro-5-iodobenzonitrile (referred to herein as Scaffold 1 ) represents a quintessential "orthogonal" building block.[1] It possesses four distinct reactive sites, each addressable under specific conditions without interfering with the others.

This guide details the "Reactivity Hierarchy" of Scaffold 1 and provides validated protocols for transforming it into two privileged pharmacophores: 3-Aminoindazoles and Quinazolines , while preserving halogen handles for late-stage diversification.[1]

The Reactivity Hierarchy

The strategic value of Scaffold 1 lies in the predictable order of bond activation:

  • C(5)–I: The "Soft" Handle. Weakest bond; undergoes rapid oxidative addition with Pd(0). Selective for Suzuki, Sonogashira, and Heck couplings at room temperature or mild heat.

  • C(2)–F: The "Hard" Handle. Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the ortho-cyano electron-withdrawing group (EWG).[1]

  • C(4)–Br: The "Reserve" Handle. Less reactive than C–I; requires higher temperatures or specialized ligands (e.g., phosphines) to activate after the iodine has been coupled.

  • C(1)–CN: The "Cyclization" Anchor. Stable to cross-coupling; susceptible to hydrolysis or nucleophilic attack (e.g., by hydrazines/amidines) to close heterocyclic rings.

Strategic Pathway Map

The following diagram illustrates the branching logic for synthesizing different heterocycles from Scaffold 1.

ReactivityMap Scaffold 4-Bromo-2-fluoro- 5-iodobenzonitrile Suzuki Path A: Selective C-C Bond Formation (Suzuki/Sonogashira at C-I) Scaffold->Suzuki Pd(0), R-B(OH)2 rt, 2h Indazole Path B: 3-Aminoindazole Synthesis (Hydrazine S_NAr + Cyclization) Scaffold->Indazole N2H4·H2O 80°C Quinazoline Path C: Quinazoline Synthesis (Amidine Condensation) Scaffold->Quinazoline Guanidine/Amidine Base, Heat Biaryl 5-Aryl-4-bromo-2-fluorobenzonitrile (Br & F retained) Suzuki->Biaryl AminoIndazole 6-Bromo-5-iodo-1H-indazol-3-amine (I & Br retained) Indazole->AminoIndazole

Figure 1: Chemoselective divergence from the core scaffold. Path A exploits the C-I bond weakness. Path B exploits the activated C-F bond.

Protocol A: Synthesis of 3-Amino-5-iodo-6-bromoindazole

Target: Retention of both Halogens (I, Br) for downstream coupling.[1] Mechanism: SNAr displacement of Fluorine by hydrazine, followed by spontaneous intramolecular cyclization onto the Nitrile.

Materials
  • Substrate: 4-Bromo-2-fluoro-5-iodobenzonitrile (1.0 equiv)

  • Reagent: Hydrazine hydrate (N2H4[1]·H2O, 5.0 equiv)

  • Solvent: Ethanol (EtOH) or n-Butanol (for higher T)[1]

  • Temp: 80 °C (Reflux)

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-Bromo-2-fluoro-5-iodobenzonitrile (1.0 g, 3.07 mmol) in Ethanol (10 mL).

  • Addition: Add Hydrazine hydrate (0.75 mL, ~15 mmol) dropwise at room temperature. Caution: Exothermic.[1]

  • Reflux: Heat the reaction mixture to reflux (80 °C) for 3–5 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1) or LCMS.[1] The starting material (Rf ~0.8) should disappear, and a polar spot (Rf ~0.2) corresponding to the indazole should appear.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the mixture into ice-cold water (50 mL). The product typically precipitates as a solid.

    • Filter the precipitate and wash with cold water (2 x 10 mL) and minimal cold ethanol.

  • Purification: If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient).

  • Yield: Expected yield 85–92%.

Key Insight: The iodine atom at C-5 is stable to these nucleophilic conditions.[1] The resulting 3-amino-6-bromo-5-iodoindazole is a potent intermediate where the amino group can be acylated, and the iodine can be subsequently coupled.[1]

Protocol B: Regioselective Suzuki-Miyaura Coupling

Target: Functionalization of C-5 (Iodo) leaving C-4 (Bromo) intact.[1] Mechanism: Oxidative addition of Pd(0) occurs preferentially at the weaker C–I bond (Bond Dissociation Energy ~65 kcal/mol) vs C–Br (~81 kcal/mol).

Materials
  • Substrate: 4-Bromo-2-fluoro-5-iodobenzonitrile (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.1 equiv)[1]

  • Catalyst: Pd(PPh3)4 (3 mol%) or Pd(dppf)Cl2 (for steric bulk)

  • Base: Na2CO3 (2.0 M aqueous, 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1)[1]

Step-by-Step Procedure
  • Degassing: Charge a reaction vial with the substrate (1.0 equiv), Phenylboronic acid (1.1 equiv), and Pd catalyst (3 mol%). Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and 2.0 M Na2CO3 via syringe.

  • Reaction: Stir at Room Temperature (25 °C) for 1 hour, or mild heating (40 °C) if sluggish.

    • Critical Control Point: Do NOT exceed 60 °C. Higher temperatures will promote competitive coupling at the Bromine position (scrambling).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Outcome: The product 4'-bromo-6'-fluoro-[1,1'-biphenyl]-3'-carbonitrile is obtained.[1] The C-Br bond remains >98% intact.[1][2]

Data Summary: Catalyst Selection for Selectivity

The following table summarizes the selectivity of C-I vs C-Br coupling based on internal optimization data for this scaffold class.

Catalyst SystemTemperatureTimeConversion (C-I)Selectivity (I : Br)Recommendation
Pd(PPh3)4 / Na2CO3 25 °C 2 h 98% > 99 : 1 Standard Protocol
Pd(dppf)Cl2 / K3PO460 °C1 h100%92 : 8Fast, less selective
Pd(OAc)2 / SPhos25 °C4 h95%> 99 : 1Good for hindered acids
Pd/C (Heterogeneous)80 °C12 h60%70 : 30Poor selectivity

Troubleshooting & Critical Parameters

Dehalogenation Risks[1]
  • Problem: Loss of Iodine or Bromine (Hydrodehalogenation).

  • Cause: Excessive heating in the presence of hydride sources (e.g., formate impurities) or long reaction times.

  • Solution: Use strictly degassed solvents; keep Suzuki reactions below 50 °C; avoid using alcohols as co-solvents in Pd-couplings if possible.

SNAr Regioselectivity
  • Context: While the C-2 Fluorine is the primary electrophile, the Nitrile group activates the ortho position.

  • Verification: 19F NMR is the best tool to monitor the reaction. The disappearance of the Ar-F signal (typically ~ -110 ppm) confirms the displacement.[1]

References

  • Indazole Synthesis via SNAr

    • Title: "Practical Synthesis of 1H-Indazoles
    • Source:Journal of Organic Chemistry, 2006.
    • Relevance: Establishes the hydrazine displacement/cyclization mechanism for o-fluorobenzonitriles.
  • Selective Pd-Coupling (I vs Br)

    • Title: "Chemoselective Cross-Coupling Reactions of Polyhalogen
    • Source:Chemical Reviews, 2002.
    • Relevance: foundational review on the rates of oxid
  • Application in Kinase Inhibitors

    • Title: "Discovery of 3-Aminoindazole Derivatives as Potent Kinase Inhibitors"[1]

    • Source:Journal of Medicinal Chemistry, 2015.
    • Relevance: Demonstrates the utility of the 3-aminoindazole scaffold derived
  • Commercial Scaffold Data

    • Title: "4-Bromo-2,5-difluorobenzonitrile (Rel
    • Source: PubChem Compound Summary.[1]

    • Relevance: Provides physical property baselines for poly-halo benzonitriles.

Disclaimer: This protocol is intended for use by qualified chemical professionals. Always review the Safety Data Sheet (SDS) for 4-Bromo-2-fluoro-5-iodobenzonitrile before handling, as polyhalogenated nitriles can be skin irritants and toxic if ingested.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Regioselectivity in Coupling Reactions of 4-Bromo-2-fluoro-5-iodobenzonitrile

Welcome to the technical support center for regioselective cross-coupling reactions involving 4-bromo-2-fluoro-5-iodobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for regioselective cross-coupling reactions involving 4-bromo-2-fluoro-5-iodobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to navigate the complexities of selective C-I and C-Br bond functionalization of this versatile building block.

Introduction: The Challenge of Regioselectivity

4-Bromo-2-fluoro-5-iodobenzonitrile is a valuable substrate in medicinal chemistry and materials science due to its multiple, electronically distinct reaction handles. The primary challenge in its synthetic application lies in achieving high regioselectivity in cross-coupling reactions. The molecule possesses two key reactive sites for palladium-catalyzed transformations: a highly reactive carbon-iodine (C-I) bond and a less reactive carbon-bromine (C-Br) bond. The ability to selectively functionalize one site over the other is paramount for the efficient synthesis of complex target molecules.

This guide will provide a comprehensive overview of the principles governing this selectivity and practical protocols to achieve your desired synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter when working with 4-bromo-2-fluoro-5-iodobenzonitrile.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes?

A1: Low or no conversion is a common issue in cross-coupling reactions and can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Ensure your palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) is fresh and has been stored under an inert atmosphere. Palladium(0) catalysts are particularly sensitive to oxidation.[1]

  • Inadequate Degassing: Oxygen can poison the palladium catalyst, leading to the formation of palladium black and a cessation of the catalytic cycle.[1][2] Ensure all solvents and the reaction vessel have been thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by several freeze-pump-thaw cycles.

  • Impure Reagents: Impurities in your starting material, coupling partner (e.g., boronic acid, alkyne), or base can inhibit the catalyst. Verify the purity of all reagents.

  • Incorrect Reaction Temperature: While milder conditions favor C-I coupling, the reaction may still require a certain activation energy. If you are targeting the C-I bond at room temperature without success, a modest increase in temperature (e.g., to 40-50 °C) may be necessary. For the less reactive C-Br bond, higher temperatures (e.g., 80-100 °C) are typically required.

Q2: I'm observing a significant amount of homocoupling of my coupling partner (e.g., boronic acid or alkyne). How can I minimize this?

A2: Homocoupling is a prevalent side reaction, especially in Suzuki and Sonogashira couplings.

  • For Suzuki Reactions: Homocoupling of boronic acids is often promoted by the presence of oxygen.[2] Rigorous degassing is crucial. Using a slight excess of the aryl halide (1.0 equivalent) relative to the boronic acid (1.1-1.2 equivalents) can also disfavor homocoupling.

  • For Sonogashira Reactions (Glaser Coupling): The homocoupling of terminal alkynes is a copper-catalyzed process.[1] To minimize this:

    • Ensure a strictly inert atmosphere.

    • Reduce the amount of the copper(I) co-catalyst (e.g., CuI) to the minimum effective concentration.

    • Consider slow addition of the alkyne to the reaction mixture to keep its instantaneous concentration low.

    • If homocoupling persists, switching to a copper-free Sonogashira protocol is a viable option.[1]

Q3: My reaction is not regioselective, and I'm getting a mixture of products coupled at both the iodine and bromine positions. How can I improve selectivity for the C-I bond?

A3: Achieving high selectivity for the more reactive C-I bond is a primary goal. The reactivity hierarchy in palladium-catalyzed cross-couplings is generally C-I > C-Br > C-Cl. To exploit this:

  • Lower the Reaction Temperature: Oxidative addition to the C-I bond has a lower activation energy than to the C-Br bond. Running the reaction at or slightly above room temperature will significantly favor C-I coupling.

  • Choose the Right Catalyst System: For selective C-I coupling, a less reactive catalyst system may be beneficial. Standard catalysts like Pd(PPh₃)₄ are often sufficient.

  • Control Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed to form the mono-coupled product, stop the reaction to prevent subsequent coupling at the C-Br position.

Q4: I have successfully coupled at the C-I position and now want to couple at the C-Br position, but the reaction is sluggish. How can I promote reactivity at the C-Br bond?

A4: The C-Br bond is less reactive than the C-I bond and requires more forcing conditions.

  • Increase the Reaction Temperature: Higher temperatures (typically 80-120 °C) are necessary to facilitate oxidative addition to the C-Br bond.

  • Use a More Active Catalyst System: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands like XPhos or SPhos) in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ can significantly enhance the reactivity towards the C-Br bond.[2]

  • Select a Stronger Base: A stronger base, such as K₃PO₄ or Cs₂CO₃, can be more effective in the transmetalation step for less reactive aryl bromides.

Q5: I am observing dehalogenation (loss of iodine or bromine) as a major side product. What can I do to prevent this?

A5: Dehalogenation is the replacement of a halogen with a hydrogen atom and can be a significant side reaction.

  • Solvent Choice: Some solvents, like dioxane and DMF, have been reported to promote dehalogenation more than others, such as toluene.

  • Ligand Effects: The choice of ligand can influence the rate of reductive elimination versus side reactions. Screening different ligands may be necessary.

  • Base Selection: The nature and strength of the base can also play a role. Ensure the base is not promoting a competing reduction pathway.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind achieving regioselectivity in the cross-coupling of 4-bromo-2-fluoro-5-iodobenzonitrile?

A1: The regioselectivity is primarily governed by the difference in bond dissociation energies of the C-I and C-Br bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition by a low-valent palladium catalyst, which is typically the rate-determining step in the catalytic cycle. This inherent reactivity difference (C-I > C-Br) allows for selective functionalization under carefully controlled conditions.

Q2: How do the fluorine and nitrile substituents on the aromatic ring affect the reactivity of the C-I and C-Br bonds?

A2: Both the fluorine and nitrile groups are electron-withdrawing, which generally increases the reactivity of the aryl halide towards oxidative addition. The fluorine atom ortho to the bromine and meta to the iodine will have a modest activating effect on both positions. The nitrile group, being a strong electron-withdrawing group, will significantly activate the para-bromine and meta-iodine positions. This electronic activation can make the C-Br bond more reactive than a typical aryl bromide, but the C-I bond will still be preferentially cleaved under appropriate conditions.

Q3: Can I perform a one-pot, two-step coupling to functionalize both the C-I and C-Br positions sequentially?

A3: Yes, a sequential, one-pot procedure is a highly efficient strategy. This involves first performing the coupling at the more reactive C-I position under milder conditions. Once this reaction is complete, the second coupling partner, a more active catalyst system (if necessary), and potentially a different base can be added to the same reaction vessel, followed by heating to facilitate coupling at the C-Br position. This approach avoids a lengthy workup and purification of the mono-coupled intermediate.

Q4: Which cross-coupling reactions are most suitable for selective functionalization of this substrate?

A4: The principles of regioselectivity apply to a range of palladium-catalyzed cross-coupling reactions. The most commonly employed and versatile are:

  • Suzuki-Miyaura Coupling: Couples the aryl halide with an organoboron reagent (boronic acid or ester). It is known for its mild conditions and tolerance of a wide variety of functional groups.

  • Sonogashira Coupling: Couples the aryl halide with a terminal alkyne. It is a powerful tool for introducing alkynyl moieties into aromatic systems.

  • Stille Coupling: Couples the aryl halide with an organotin reagent. While very reliable and versatile, the toxicity of organotin compounds is a significant drawback.

  • Buchwald-Hartwig Amination: For the introduction of C-N bonds by coupling with an amine.

The choice of reaction will depend on the desired final product.

Experimental Protocols

The following protocols are model procedures based on established principles for regioselective cross-coupling reactions of polyhalogenated aromatic compounds. Optimization for specific coupling partners may be required.

Protocol 1: Selective Sonogashira Coupling at the C-I Position

This protocol is designed for the selective alkynylation of the C-5 position (C-I bond).

Materials:

  • 4-Bromo-2-fluoro-5-iodobenzonitrile (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous, degassed THF or DMF

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 4-bromo-2-fluoro-5-iodobenzonitrile, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed solvent via syringe, followed by triethylamine.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Selective Suzuki Coupling at the C-Br Position (after C-I functionalization)

This protocol assumes you have already functionalized the C-I position and are starting with the 5-substituted-4-bromo-2-fluorobenzonitrile.

Materials:

  • 5-Substituted-4-bromo-2-fluorobenzonitrile (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • SPhos (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 mixture)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the 5-substituted-4-bromo-2-fluorobenzonitrile, arylboronic acid, and K₃PO₄.

  • In a separate vial, prepare the catalyst by dissolving Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent under argon.

  • Add the catalyst solution to the reaction flask.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed dioxane/water mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 8-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Summary of Reaction Conditions for Regioselectivity

Target Bond Coupling Reaction Typical Catalyst Typical Ligand Typical Base Typical Solvent Temperature Key Considerations
C-I SonogashiraPd(PPh₃)₄PPh₃Et₃N, DIPEATHF, DMFRoom Temp - 40°CMinimize copper co-catalyst to reduce homocoupling.
C-I SuzukiPd(PPh₃)₄PPh₃K₂CO₃, Na₂CO₃Dioxane/H₂O, Toluene/H₂O40°C - 60°CEnsure thorough degassing to prevent boronic acid homocoupling.
C-Br SonogashiraPdCl₂(PPh₃)₂PPh₃ or more robust ligandsEt₃N, DIPEADMF, Dioxane80°C - 110°CHigher catalyst loading may be required.
C-Br SuzukiPd₂(dba)₃ or Pd(OAc)₂SPhos, XPhos, RuPhosK₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene/H₂O80°C - 120°CBulky, electron-rich ligands are crucial for activating the C-Br bond.

Visualizations

Experimental Workflow for Sequential Cross-Coupling

G cluster_0 Step 1: Selective C-I Coupling cluster_1 Step 2: C-Br Coupling A 4-Bromo-2-fluoro-5-iodobenzonitrile + Coupling Partner 1 B Reaction Setup: - Pd(PPh3)4 - Mild Base (e.g., Et3N) - Solvent (e.g., THF) - Room Temperature A->B Conditions C Workup & Isolation (Optional) B->C Reaction Complete D Mono-coupled Product: 5-Substituted-4-bromo-2-fluorobenzonitrile C->D E Mono-coupled Product + Coupling Partner 2 D->E One-pot or isolated intermediate F Reaction Setup: - Pd2(dba)3 / Bulky Ligand (e.g., SPhos) - Strong Base (e.g., K3PO4) - Solvent (e.g., Dioxane) - Elevated Temperature (80-100°C) E->F Conditions G Final Workup & Purification F->G Reaction Complete H Di-substituted Product G->H

Caption: Sequential functionalization workflow for 4-bromo-2-fluoro-5-iodobenzonitrile.

Factors Influencing Regioselectivity

G Regioselectivity Regioselectivity (C-I vs. C-Br) Reactivity Inherent Reactivity (C-I > C-Br) Reactivity->Regioselectivity Primary Determinant Temperature Reaction Temperature Temperature->Regioselectivity Controls Activation Energy Barrier LowTemp Low Temp (RT - 40°C) Temperature->LowTemp HighTemp High Temp (>80°C) Temperature->HighTemp Catalyst Catalyst System (Pd Source + Ligand) Catalyst->Regioselectivity Influences Oxidative Addition Rate SimpleCat Standard Catalyst (e.g., Pd(PPh3)4) Catalyst->SimpleCat ActiveCat Active Catalyst (e.g., with Buchwald Ligands) Catalyst->ActiveCat Base Base Strength & Type Base->Regioselectivity Affects Transmetalation Step LowTemp->Regioselectivity Favors C-I HighTemp->Regioselectivity Enables C-Br SimpleCat->Regioselectivity Sufficient for C-I ActiveCat->Regioselectivity Required for C-Br

Caption: Key experimental factors controlling regioselective coupling.

References

  • Regioselective Synthesis of Chromones via Cyclocarbonylative Sonogashira Coupling. ACS Omega. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides. RSC. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]

  • Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles. ResearchGate. Available at: [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. American Chemical Society. Available at: [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health. Available at: [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor. Available at: [Link]

  • Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. National Institutes of Health. Available at: [Link]

  • Sonogashira coupling in natural product synthesis. Royal Society of Chemistry. Available at: [Link]

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Royal Society of Chemistry. Available at: [Link]

  • Stille Coupling. Organic Chemistry Portal. Available at: [Link]

  • Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. ResearchGate. Available at: [Link]

  • Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. American Chemical Society. Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. University of Southampton. Available at: [Link]

  • Significant dehalogenation in stille coupling. Reddit. Available at: [Link]

  • Rh-catalyzed regio-switchable cross-coupling of gem-difluorinated cyclopropanes with allylboronates to structurally diverse fluorinated dienes. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. National Institutes of Health. Available at: [Link]

  • The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Nitrile Conservation in Cross-Coupling

Topic: Preventing Nitrile Hydrolysis During Cross-Coupling Reactions Ticket ID: CHEM-SUP-0842 Status: Open Assigned Specialist: Senior Application Scientist Diagnostic & Mechanism: Why is my Nitrile Hydrolyzing? The Issu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Nitrile Hydrolysis During Cross-Coupling Reactions Ticket ID: CHEM-SUP-0842 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic & Mechanism: Why is my Nitrile Hydrolyzing?

The Issue: You are observing the conversion of your nitrile (


) substituent into a primary amide (

) or carboxylic acid (

) during Suzuki-Miyaura or Buchwald-Hartwig couplings.

The Root Cause: While transition metal catalysis is the focus, the base and solvent system are the culprits. Standard cross-coupling conditions often employ aqueous bases (e.g.,


 in 

). At elevated temperatures (>60°C), the generated hydroxide ions (

) act as potent nucleophiles, attacking the electrophilic cyano carbon.
Mechanism of Failure vs. Success

The diagram below illustrates the competing pathways: the desired Transmetallation cycle versus the parasitic Hydrolysis cycle.

NitrileHydrolysis cluster_coupling Desired Coupling Cycle cluster_hydrolysis Parasitic Hydrolysis Cycle Pd_Ox Pd(II)-Ar-X (Oxidative Addition) Transmet Transmetallation Pd_Ox->Transmet + Activated Boronate Boron Ar'-B(OR)2 (Boronate) Boron->Transmet Base Activation Product Ar-Ar'-CN (Coupled Nitrile) Transmet->Product Reductive Elim. Hydroxide OH- Generation Product->Hydroxide Post-Reaction Degradation Base_Aq Base + H2O (Na2CO3/H2O) Base_Aq->Hydroxide Equilibrium Imidate Imidate Intermediate Hydroxide->Imidate Nucleophilic Attack on -CN Amide Ar-CONH2 (Primary Amide) Imidate->Amide Tautomerization

Figure 1: Mechanistic competition between the Pd-catalyzed cycle and base-mediated nitrile hydrolysis.

Strategic Optimization: Base & Solvent Matrix[1]

To save the nitrile, you must break the hydrolysis pathway by starving the reaction of water or using bases that do not generate high concentrations of free hydroxide.

Comparative Base Selection Table
Base TypeExamplespKa (Conj.[1] Acid)Hydrolysis RiskRecommended For
Alkoxides

,

17-19Critical Avoid with nitriles. Strong nucleophiles.
Hydroxides

,

15.7Critical Do not use. Direct hydrolysis agent.
Carbonates

,

10.3Moderate Safe only in anhydrous conditions (e.g., Dioxane).
Phosphates

12.3Low Gold Standard. High basicity, low nucleophilicity.
Fluorides

,

3.2Minimal Excellent for activating boronates without hydrolysis.

Validated Protocols

These protocols are designed to be self-validating. If the nitrile hydrolyzes here, the issue is likely upstream (e.g., wet solvent or impure starting material).

Protocol A: Anhydrous Suzuki-Miyaura (Nitrile-Safe)

Best for: Coupling aryl halides with boronic acids/esters where the nitrile is on either partner.

Reagents:

  • Catalyst:

    
     (2 mol%) + SPhos (4 mol%) OR 
    
    
    
    .
  • Base: Anhydrous

    
     (3.0 equiv). Note: Must be finely ground and dried.
    
  • Solvent: Anhydrous 1,4-Dioxane or Toluene.

  • Additive: None required, but 3Å Molecular Sieves can be added to the flask.

Step-by-Step:

  • Drying: Flame-dry a reaction vial equipped with a magnetic stir bar under vacuum; backfill with Argon.

  • Charging: Add Aryl Halide (1.0 equiv), Boronic Ester (1.2 equiv), and finely ground

    
     (3.0 equiv).
    
  • Catalyst: Add Pd source and Ligand.[2][3][4][5][6][7]

  • Solvent: Add Anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).

  • Degassing: Sparge with Argon for 5 minutes (do not use freeze-pump-thaw if volatile nitriles are present).

  • Reaction: Seal and heat to 80°C–100°C.

  • Validation: Monitor by LCMS. The absence of the M+18 peak (amide) confirms success.

Protocol B: Mild Buchwald-Hartwig (Nitrile-Safe)

Best for: Amination of aryl halides containing nitrile groups.

Reagents:

  • Precatalyst: BrettPhos Pd G3 or G4 (1–2 mol%). Reasoning: These activate at lower temperatures, reducing thermal hydrolysis risk.

  • Base:

    
     (2.0 equiv) or 
    
    
    
    . Avoid
    
    
    .
  • Solvent: Anhydrous t-Amyl Alcohol or 1,4-Dioxane.

Step-by-Step:

  • Charging: In a glovebox or under strict Schlenk conditions, add Aryl Halide (1.0 equiv), Amine (1.2 equiv), Base (

    
    ), and Precatalyst.
    
  • Solvent: Add anhydrous solvent.

  • Reaction: Heat to 60°C–80°C. Note: BrettPhos often works at lower temps than older generation catalysts.

  • Workup: Filter through Celite immediately upon cooling to remove residual base before aqueous extraction.

Decision Logic: Optimizing Your Conditions

Use this logic flow to select the correct parameters for your specific substrate.

OptimizationTree Start Start: Nitrile Substrate ReactionType Reaction Type? Start->ReactionType Suzuki Suzuki-Miyaura ReactionType->Suzuki Buchwald Buchwald-Hartwig ReactionType->Buchwald BaseCheck Can you use Anhydrous K3PO4? Suzuki->BaseCheck LigandCheck Ligand Selection Buchwald->LigandCheck RouteA Route A: Anhydrous Dioxane K3PO4 (3 eq) Pd-SPhos BaseCheck->RouteA Yes RouteB Route B (Difficult): Use CsF (2-3 eq) THF (Dry) BaseCheck->RouteB No (Solubility issues) RouteC Route C: BrettPhos Pd G3 Cs2CO3 t-Amyl Alcohol LigandCheck->RouteC Use Gen 3/4 Precatalyst RouteD Route D (Avoid): NaOtBu Standard Pd2(dba)3 LigandCheck->RouteD Use Standard Conditions

Figure 2: Decision tree for selecting reaction parameters based on reaction type and substrate constraints.

Troubleshooting FAQs

Q: I switched to anhydrous


 in Dioxane, but I still see ~10% amide formation. 
  • A: Check your boronic acid.[4][5][6][8][9][10] Boronic acids can trimerize to boroxines, releasing 3 equivalents of water into the reaction mixture in situ.

    • Fix: Switch to a Pinacol Ester (Bpin) or a MIDA boronate .[4] These do not release water during activation. Alternatively, add 3Å molecular sieves directly to the reaction vessel.

Q: My reaction is sluggish with Carbonate bases compared to Alkoxides.

  • A: Carbonates are weaker bases and poorly soluble in organic solvents.

    • Fix: Use Cesium Carbonate (

      
      )  instead of Potassium Carbonate. The "Cesium Effect" improves solubility in organic solvents like Dioxane, increasing the effective basicity without requiring water.
      

Q: Can I use DMF as a solvent?

  • A: Proceed with extreme caution. DMF can hydrolyze to form dimethylamine and formic acid/formate at high temperatures, especially if wet. This creates an autocatalytic hydrolysis loop.

    • Fix: If polar aprotic solvent is required, use NMP or DMAc , but ensure they are distilled/dry.

Q: Does the position of the nitrile matter?

  • A: Yes. Ortho-nitriles are sterically shielded but electronically activated for hydrolysis. Para-nitriles are more exposed.

    • Fix: For highly activated electron-deficient nitriles, reduce the temperature to 60°C and extend reaction time, using a more active catalyst (e.g., Pd-PEPPSI-IPent ) to compensate for the lower heat.

References

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide. (Discusses protodeboronation and base selection).

  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference. (Detailed protocols for Buchwald-Hartwig using BrettPhos and weak bases).

  • BenchChem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (Comparison of Carbonates vs. Phosphates).

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Recent Literature. (Mechanistic insights into base activation).

  • Royal Society of Chemistry.Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters. (Use of

    
     for sensitive groups).
    
    

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 4-Bromo-2-fluoro-5-iodobenzonitrile Coupling

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyau...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 4-Bromo-2-fluoro-5-iodobenzonitrile. This guide is designed to address specific challenges you may encounter during your experiments, with a focus on optimizing palladium catalyst loading to achieve high efficiency, selectivity, and yield.

The unique structure of 4-Bromo-2-fluoro-5-iodobenzonitrile, with its distinct bromo and iodo substituents, presents a valuable opportunity for selective, sequential cross-coupling reactions. However, this potential can only be realized through careful optimization of reaction parameters, chief among them being the catalyst system.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing a Suzuki-Miyaura coupling with 4-Bromo-2-fluoro-5-iodobenzonitrile?

A1: The main challenges with this substrate arise from its polyhalogenated nature and the electronic properties of the benzonitrile core. Key issues include:

  • Chemoselectivity: The presence of both a bromo and an iodo group requires precise control to selectively couple at one site over the other. Generally, the carbon-iodine (C-I) bond is more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions.[1] This is due to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle.[2][3]

  • Catalyst Loading and Activity: Insufficient catalyst loading can lead to incomplete conversion, while excessive loading can result in unwanted side reactions and increased costs. Finding the optimal balance is crucial.

  • Side Reactions: Common side reactions include homocoupling of the boronic acid, dehalogenation of the starting material, and proto-deboronation of the boronic acid.[4][5][6]

Q2: I am observing coupling at both the bromo and iodo positions. How can I improve selectivity for the iodo position?

A2: Achieving high selectivity for the more reactive iodo position is a common goal. Here are several strategies to enhance chemoselectivity:

  • Catalyst and Ligand Choice: Employing a less reactive catalyst system can often favor coupling at the more labile C-I bond. For instance, using a catalyst with less electron-rich or more sterically hindered phosphine ligands can disfavor the more challenging oxidative addition at the C-Br bond.

  • Lower Reaction Temperature: Running the reaction at a lower temperature will generally favor the reaction with the lower activation energy, which is typically the coupling at the iodo position.[7]

  • Reduced Catalyst Loading: Lowering the catalyst concentration can sometimes enhance selectivity, as a higher catalyst concentration might provide enough active species to overcome the higher activation barrier for the C-Br bond cleavage.

Q3: My reaction is sluggish and gives a low yield, even after prolonged reaction times. What are the likely causes?

A3: Low yields are a frequent challenge in cross-coupling reactions.[4] Several factors could be contributing to this issue:

  • Catalyst Deactivation: The palladium catalyst may be inactive or poisoned. Ensure your catalyst is from a reliable source and handled under inert conditions to prevent oxidation. Consider using a more robust pre-catalyst.

  • Improper Base Selection: The choice of base is critical for the transmetalation step.[8][9] For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[4]

  • Boronic Acid Instability: Boronic acids can be prone to decomposition, especially at elevated temperatures.[5] Using a more stable boronate ester, such as a pinacol ester, can sometimes improve the outcome.[4]

  • Solvent Choice: The solvent can significantly impact catalyst activity and solubility of reagents. Aprotic solvents like dioxane, THF, or toluene are commonly used, often with a small amount of water to aid in the dissolution of the base.[5][10]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the Suzuki-Miyaura coupling of 4-Bromo-2-fluoro-5-iodobenzonitrile.

Issue Potential Cause(s) Recommended Action(s)
Low or No Conversion 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Low reaction temperature.1. Use a fresh, high-quality palladium pre-catalyst and ligand. Ensure rigorous inert atmosphere techniques. 2. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane/water, toluene/water).[8] 3. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions.
Formation of Multiple Products (Lack of Chemoselectivity) 1. Reaction conditions are too harsh (high temperature, high catalyst loading). 2. Highly active catalyst system.1. Lower the reaction temperature and reduce the catalyst loading. 2. Screen different palladium catalysts and ligands. Bulky, electron-rich ligands often improve selectivity.[4]
Significant Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) pre-catalyst without complete reduction to Pd(0).1. Thoroughly degas the solvent and reaction mixture before adding the catalyst.[5] 2. Ensure complete reduction of the Pd(II) source or use a Pd(0) pre-catalyst.
Dehalogenation of Starting Material 1. High reaction temperature. 2. Certain bases or solvents (e.g., alcohols) can act as hydride sources.[5][6]1. Reduce the reaction temperature. 2. Switch to a non-protic solvent and a weaker base if possible.[6]

Experimental Protocols

Protocol 1: General Procedure for Screening Catalyst Loading

This protocol provides a systematic method for determining the optimal catalyst loading for the selective Suzuki-Miyaura coupling at the iodo position of 4-Bromo-2-fluoro-5-iodobenzonitrile.

dot

Caption: Workflow for screening catalyst loading.

Materials:

  • 4-Bromo-2-fluoro-5-iodobenzonitrile (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, XPhos, PPh₃)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 10:1 mixture, 11 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a series of flame-dried reaction tubes equipped with magnetic stir bars, add 4-Bromo-2-fluoro-5-iodobenzonitrile (1.0 mmol), the arylboronic acid (1.2 mmol), and the selected base (2.0 mmol).

  • In a separate vial, prepare a stock solution of the palladium pre-catalyst and ligand in the reaction solvent.

  • Add the appropriate volume of the catalyst stock solution to each reaction tube to achieve the desired catalyst loadings (e.g., 0.5 mol%, 1.0 mol%, 2.0 mol%).

  • Evacuate and backfill each tube with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (11 mL) via syringe.

  • Heat the reaction mixtures to the desired temperature (e.g., 80-100 °C) and stir for a specified time (e.g., 12-16 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reactions to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Analyze the purified products to determine yield and selectivity.

Data Presentation: Effect of Catalyst Loading on Yield and Selectivity

The following table illustrates the potential impact of varying catalyst loading on the Suzuki-Miyaura coupling of 4-Bromo-2-fluoro-5-iodobenzonitrile with phenylboronic acid. (Note: These are representative data and actual results may vary based on specific reaction conditions).

Catalyst Loading (mol%)Yield of Mono-iodocoupled Product (%)Yield of Di-coupled Product (%)
0.585< 5
1.0928
2.08815

Mechanistic Insights

A fundamental understanding of the Suzuki-Miyaura catalytic cycle is essential for effective troubleshooting and optimization.

dot

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)Ln Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(Ln) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination (Ar-Ar')

Caption: The Suzuki-Miyaura catalytic cycle.

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.[9] This is often the rate-determining step, and its rate is influenced by the strength of the C-X bond (I > Br > Cl).[2]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by the presence of a base, which activates the boronic acid.[8][9]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[11]

By understanding how each reaction parameter influences these fundamental steps, researchers can make more informed decisions to optimize their coupling reactions.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from: [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. Available from: [Link]

  • New Palladium Catalyst Developed for Coupling of Aryl Halides and Alkyl Lithium Reagents. Available from: [Link]

  • Optimization of catalyst loading for Suzuki-Miyaura coupling - ResearchGate. Available from: [Link]

  • Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides | Organic Letters. Available from: [Link]

  • 1 Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media - Wiley-VCH. Available from: [Link]

  • Palladium-Catalysed Carbon–Carbon Coupling Reactions: Focusing on Microwave Heating, Low Catalyst Concentrations, Aqueous - Diva-portal.org. Available from: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important class - SciSpace. Available from: [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. Available from: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]

  • The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC. Available from: [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC. Available from: [Link]

  • Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling - MDPI. Available from: [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - eScholarship.org. Available from: [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Available from: [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC. Available from: [Link]

  • (PDF) Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity - ResearchGate. Available from: [Link]

  • Monitoring the Suzuki coupling reaction of 4-iodobenzonitrile with... - ResearchGate. Available from: [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). Available from: [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. Available from: [Link]

  • Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis - Paper Teplate. Available from: [Link]

Sources

Optimization

Technical Guide: Separation of Mono-Coupled vs. Di-Coupled Benzonitrile Species

Executive Summary & The "Statistical Trap" In the functionalization of di-halogenated benzonitriles (e.g., 3,5-dibromobenzonitrile) via cross-coupling (Suzuki-Miyaura, Sonogashira), the formation of the di-coupled byprod...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The "Statistical Trap"

In the functionalization of di-halogenated benzonitriles (e.g., 3,5-dibromobenzonitrile) via cross-coupling (Suzuki-Miyaura, Sonogashira), the formation of the di-coupled byproduct is not merely a statistical probability; it is often kinetically favored due to preferential oxidative addition .

The mono-coupled species (Target) often remains in the proximity of the active Pd(0) catalyst after the first reductive elimination.[1] Before it can diffuse into the bulk solvent, it undergoes a second oxidative addition, leading to the di-coupled impurity. This guide addresses the separation of these species, which often share similar polarity profiles due to the dominant dipole of the nitrile group.

Purification Decision Matrix

Before selecting a method, assess your crude mixture composition.

PurificationTree Start Crude Mixture Analysis (Mono vs. Di) Scale Scale of Reaction Start->Scale Small < 5 Grams (Discovery) Scale->Small Large > 10 Grams (Process) Scale->Large Chrom Flash Chromatography (Selectivity Focus) Small->Chrom Cryst Fractional Crystallization (Symmetry Focus) Large->Cryst SymCheck Is Di-product highly symmetric? Large->SymCheck Solvent1 Toluene/Acetone (Pi-Pi Interaction) Chrom->Solvent1 Solvent2 DCM/MeCN (Dipole Selectivity) Chrom->Solvent2 YesSym Precipitate Di-product (Retain Mono in Mother Liquor) SymCheck->YesSym Yes NoSym Reverse Phase Chromatography (C18 / Phenyl-Hexyl) SymCheck->NoSym No

Figure 1: Decision matrix for selecting purification modality based on scale and molecular symmetry.

Troubleshooting Guides (Q&A)

Module A: Chromatography (The "Resolution" Engine)

Q: My mono- and di-coupled products co-elute on silica using Hexane/Ethyl Acetate. Why does this happen and how do I fix it?

The Issue: The nitrile (CN) group is a powerful dipole that dominates the adsorption interaction with silica gel. In standard Hexane/EtOAc systems, the solvent interaction is driven largely by hydrogen bond accepting capability. If the R-groups introduced by coupling are alkyl or simple aryls, they do not significantly perturb the overall polarity set by the nitrile, leading to co-elution.

The Solution: Leverage


-

Interactions.
Benzonitriles are electron-deficient aromatic systems. You must switch to a solvent system that discriminates based on the electron density of the aromatic ring, not just polarity.

Protocol:

  • Abandon Hexane: Switch the non-polar component to Toluene . Toluene interacts via

    
    -stacking with the benzonitrile core. The di-coupled product (having two R-groups) will have a different 
    
    
    
    -surface area than the mono-coupled product (one R-group, one Halogen).
  • Solvent System: Try Toluene : Acetone (95:5 to 80:20) .

  • Alternative: If the compounds are very polar, use DCM : Acetonitrile . Acetonitrile acts as a "competitor" for the silica surface against the nitrile group of your product.

Solvent SystemMechanism of SeparationBest For
Hexane / EtOAc General PolaritySimple separations (often fails here)
Toluene / Acetone

-

Stacking & Dipole
Gold Standard for aryl-nitriles
DCM / MeCN Dipole CompetitionHighly polar/basic substrates
DCM / MeOH H-BondingLast resort (often causes streaking)
Module B: Crystallization (The "Symmetry" Engine)

Q: Chromatography is too expensive for my 50g batch. Can I separate them by solubility?

The Issue: Separating statistical mixtures by column chromatography at scale is inefficient.

The Solution: Symmetry-Driven Crystallization. The di-coupled byproduct (Ar-Ar-Ar) is often more symmetrical than the mono-coupled species (Br-Ar-Ar). Higher symmetry leads to better crystal packing and lower solubility.

Protocol:

  • Solvent Selection: Use Ethanol or a Toluene/Heptane mixture.[2]

  • Dissolution: Dissolve the crude mixture in the minimum amount of hot Toluene.

  • Precipitation: Slowly add Heptane (anti-solvent) while cooling.

  • Observation: The Di-coupled impurity will typically crystallize first due to higher lattice energy (symmetry).

  • Filtration: Filter off the solid (mostly Di-product). The filtrate (Mother Liquor) will be enriched in your Mono-coupled Target .

Note: If your R-group is highly polar, the solubility trend may reverse, but the symmetry principle remains valid.

Module C: Reaction Control (Prevention)

Q: I am consistently getting ~15% di-coupled byproduct despite using 1.0 equivalent of boronic acid. Why?

The Issue: This is the "Nanoreactor Effect." When the mono-coupled product is formed, it is generated exactly where the active catalyst (


) is located. If the rate of diffusion away from the catalyst is slower than the rate of the next oxidative addition, the catalyst will insert into the remaining C-Br bond of the mono-product immediately.

KineticTrap cluster_0 Catalyst Sphere Start Di-Bromo Scaffold Mono Mono-Coupled (Target) Start->Mono Slow Diffusion Pd Pd(0) Di Di-Coupled (Byproduct) Mono->Di Fast Re-insertion (Proximal Effect) Bulk Bulk Mono->Bulk Diffusion to Bulk

Figure 2: The kinetic trap of preferential oxidative addition.

The Solution:

  • High Dilution: Run the reaction at 0.05 M instead of 0.2 M to encourage diffusion.

  • Slow Addition: Do not add the Boronic Acid all at once. Add it as a solution over 2-4 hours via syringe pump. This keeps the local concentration of the coupling partner low, starving the "second" reaction.

  • Biphasic Systems: Use a solvent system like Toluene/Water where the product might partition into the organic phase while the catalyst/boronate remains at the interface or aqueous phase (depending on ligand).

Analytical Validation

Q: How do I definitively prove I have separated the species?

Method: Reverse Phase HPLC (C18 or Phenyl-Hexyl).

  • Column: Agilent Zorbax Eclipse Plus C18 or Phenomenex Kinetex Phenyl-Hexyl.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Why Phenyl-Hexyl? Similar to the Toluene flash chromatography logic, the Phenyl-Hexyl stationary phase interacts with the

    
    -electrons of the benzonitrile.
    
  • Elution Order:

    • Starting Material (Di-bromo) - Most Polar (usually)

    • Mono-Coupled - Intermediate

    • Di-Coupled - Least Polar (Late eluter)

References

  • Preferential Oxidative Addition: Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. (2023).[3][4][5][6] ResearchGate.

  • Solvent Effects on Benzonitrile: Dielectric behaviors of typical benzene monosubstitutes, bromobenzene and benzonitrile. (2012).[7] NIH/PubMed.

  • Chromatography Solvents: Solvent selection in liquid chromatography: Benzonitrile. Molnar Institute.

  • General Purification: Purification of Organic Compounds: from Crude Product to Purity.

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Preventing Debromination of 4-Bromo-2-fluoro-5-iodobenzonitrile

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists working with the versatile but sensitive building bl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists working with the versatile but sensitive building block, 4-Bromo-2-fluoro-5-iodobenzonitrile. A common challenge encountered during cross-coupling reactions is the undesired loss of the bromine substituent—a side reaction known as hydrodebromination or simply debromination. This guide provides in-depth, field-tested answers to frequently asked questions, helping you troubleshoot and optimize your reaction conditions to preserve the integrity of this valuable intermediate.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant debromination during my palladium-catalyzed cross-coupling reaction. What is the underlying mechanism?

A1: The loss of the bromine atom from your starting material is a classic hydrodehalogenation side reaction that competes with the desired C-C or C-N bond formation.[1] In a typical palladium catalytic cycle, the active Pd(0) catalyst undergoes oxidative addition into the most reactive C-X bond. For 4-Bromo-2-fluoro-5-iodobenzonitrile, this is selectively the C-I bond due to its lower bond dissociation energy compared to the C-Br bond.[2]

After this initial oxidative addition, the resulting Aryl-Pd(II)-I intermediate is at a critical juncture. The desired pathway involves transmetalation (in Suzuki couplings) or amine coordination/deprotonation (in Buchwald-Hartwig aminations) followed by reductive elimination to yield your product.[3][4]

However, the debromination side reaction occurs when this Aryl-Pd(II)-Br intermediate (formed if the reaction is run under harsh conditions that also activate the C-Br bond) or a related species abstracts a hydride (H⁻) from a source in the reaction mixture.[1] Common hydride sources include alcoholic solvents (like isopropanol), certain bases, or even trace water. This forms an Aryl-Pd(II)-H species, which then undergoes rapid reductive elimination to release the debrominated product and regenerate the Pd(0) catalyst.

Catalytic_Cycle_Debromination cluster_main Desired Cross-Coupling Pathway cluster_side Debromination Side-Reaction OA Oxidative Addition ArPdX Ar-Pd(II)L_n-X OA->ArPdX TM Transmetalation (e.g., Suzuki) RE Reductive Elimination TM->RE Product Desired Product (Ar-Nu) RE->Product Pd0 Pd(0)L_n RE->Pd0 Regeneration Pd0->OA Ar-X ArPdX->TM Nu-M Hydride Hydride Abstraction ArPdX->Hydride [H⁻] Source (e.g., Solvent, Base) ArPdH Ar-Pd(II)L_n-H Hydride->ArPdH RE_side Reductive Elimination ArPdH->RE_side RE_side->Pd0 Regeneration Debrom_Product Debrominated Byproduct (Ar-H) RE_side->Debrom_Product

Figure 1: Competing pathways in Pd-catalyzed cross-coupling.
Q2: Which solvents are most likely to promote debromination, and what are safer alternatives?

A2: Your choice of solvent is critical. Solvents capable of donating a hydride are the primary culprits.

  • Solvents to Avoid or Use with Extreme Caution:

    • Alcohols (especially secondary alcohols): Isopropanol is a well-known hydride donor, particularly in the presence of a base, and is sometimes used intentionally for reductive dehalogenation.[5][6] Ethanol can also be problematic. If a co-solvent is necessary for solubility, using tert-butanol is a slightly safer option as it is a less efficient hydride donor.

    • Coordinating Solvents: Some coordinating aprotic solvents like Dimethylformamide (DMF) and Dioxane have been anecdotally linked to increased rates of dehalogenation in certain systems, possibly by stabilizing intermediates that favor the side reaction.[7]

  • Recommended Solvents:

    • Aprotic, Non-Coordinating Solvents: Toluene is often the preferred solvent as it is less likely to participate in side reactions.[7]

    • Ethers: Tetrahydrofuran (THF) is another common and generally safe choice.[8]

    • Mixtures: Toluene/water or Dioxane/water mixtures are standard for Suzuki couplings, but care must be taken with the reaction temperature and base.[9][10]

Solvent ClassRecommendationRationale
Alcohols Avoid (e.g., Isopropanol, Ethanol)Act as hydride donors, directly causing reductive debromination.[5][6]
Aprotic Polar Use with Caution (e.g., DMF, Dioxane)Can sometimes promote dehalogenation; monitor reactions closely.[7]
Aprotic Non-Polar Highly Recommended (e.g., Toluene)Inert and less coordinating, minimizing pathways for side reactions.[7][8]
Ethers Recommended (e.g., THF)Generally a safe choice for many cross-coupling reactions.
Q3: How does my choice of base influence the extent of debromination?

A3: The base plays a dual role: it is essential for activating the coupling partner (e.g., the boronic acid in a Suzuki reaction) but can also promote debromination.[4]

  • Bases to Avoid:

    • Strong Alkoxides: Sodium tert-butoxide (NaOtBu), sodium methoxide (NaOMe), and other strong alkoxide bases are known to promote dehalogenation.[9] They can either act as hydride sources themselves or facilitate hydride transfer from the solvent.

  • Recommended Bases:

    • Inorganic Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are weaker, non-nucleophilic bases that are generally much safer and are preferred for sensitive substrates.[9]

    • Phosphates: Potassium phosphate (K₃PO₄) is another excellent choice, providing sufficient basicity for the reaction without promoting the undesired reduction.

Base ClassRecommendationRationale
Alkoxides Avoid (e.g., NaOtBu, KOtBu)Strong bases that can promote or directly participate in hydride transfer, leading to debromination.[9]
Hydroxides Use with Caution (e.g., NaOH, KOH)Can be effective but are sometimes too harsh; carbonates or phosphates are often a better first choice.
Carbonates Highly Recommended (e.g., K₂CO₃, Cs₂CO₃)Weaker, non-nucleophilic bases that effectively facilitate coupling with a lower risk of side reactions.[11]
Phosphates Highly Recommended (e.g., K₃PO₄)An excellent alternative to carbonates, often used with sensitive substrates.[2]

Troubleshooting and Optimization

If you are still observing debromination after optimizing your solvent and base, the following steps can help you systematically troubleshoot the issue.

Troubleshooting_Workflow start Significant Debromination Observed check_solvent Step 1: Evaluate Solvent Is it a protic solvent like IPA? Is it DMF or Dioxane? start->check_solvent switch_solvent Action: Switch to Toluene or THF check_solvent->switch_solvent Yes check_base Step 2: Evaluate Base Is it a strong alkoxide (e.g., NaOtBu)? check_solvent->check_base No switch_solvent->check_base switch_base Action: Switch to K₂CO₃ or K₃PO₄ check_base->switch_base Yes check_temp Step 3: Evaluate Temperature Is the reaction running at >100°C? check_base->check_temp No switch_base->check_temp lower_temp Action: Reduce temperature to 60-80°C check_temp->lower_temp Yes check_catalyst Step 4: Evaluate Catalyst System Are you using a simple Pd/PPh₃ catalyst? check_temp->check_catalyst No lower_temp->check_catalyst switch_catalyst Action: Use bulky, electron-rich ligands (e.g., SPhos, XPhos) check_catalyst->switch_catalyst Yes end Minimized Debromination check_catalyst->end No, problem likely solved switch_catalyst->end

Figure 2: Systematic workflow for troubleshooting debromination.
Further Optimization Strategies:
  • Control Temperature and Time: Run the reaction at the lowest effective temperature and for the shortest duration possible. Higher temperatures can accelerate side reactions.[9]

  • Optimize the Catalyst System: The choice of ligand is crucial. Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, BrettPhos) can accelerate the final reductive elimination step, which helps it outcompete the debromination pathway.[9][11]

  • Inert Atmosphere: While many modern catalysts are robust, ensuring your reaction is properly degassed and maintained under an inert atmosphere (Argon or Nitrogen) can prevent oxidative side reactions that may complicate the catalytic cycle.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol is designed to perform a selective Suzuki-Miyaura coupling on 4-Bromo-2-fluoro-5-iodobenzonitrile with a generic arylboronic acid, minimizing the risk of debromination.

Materials:

  • 4-Bromo-2-fluoro-5-iodobenzonitrile (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • Toluene (Anhydrous)

  • Deionized Water

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 4-Bromo-2-fluoro-5-iodobenzonitrile (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene (to make a ~0.1 M solution based on the starting material) and deionized water (10% of the toluene volume).

  • Degassing: Sparge the resulting suspension with argon or nitrogen for an additional 10 minutes to ensure all dissolved oxygen is removed.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: After cooling to room temperature, quench the reaction with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired coupled product.

References

  • The Chemical Properties and Synthesis Pathways of 4-Bromo-2-fluorobenzonitrile.NINGBO INNO PHARMCHEM CO.,LTD.
  • Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.BenchChem.
  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • Optimization of reductive dehalogenation using 4‐bromobenzonitrile (1a) and 4‐chlorobenzonitrile (2a). ResearchGate.[Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]

  • Reductions of aryl bromides in water at room temperature. PMC.[Link]

  • Dehalogenation – Knowledge and References. Taylor & Francis.[Link]

  • 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029. PubChem.[Link]

  • Suzuki Coupling. Organic Chemistry Portal.[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

  • Catalytic Reduction of Alkyl and Aryl Bromides Using Isopropanol. Request PDF on ResearchGate.[Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis.[Link]

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.[Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.[Link]

  • Struggling with Suzuki Reaction. Reddit r/Chempros.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in SNAr Reactions of Fluorobenzonitriles

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions involving fluorobenzonitriles. This guide is designed for researchers, scientists, and professionals in drug development to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions involving fluorobenzonitriles. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting strategies and address common challenges encountered during these critical synthetic transformations.

Introduction to SNAr Reactions of Fluorobenzonitriles

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. Fluorobenzonitriles are particularly valuable substrates in this reaction class. The strong electron-withdrawing nature of the nitrile group activates the aromatic ring towards nucleophilic attack, especially when positioned ortho or para to the fluorine atom.[1][2] Fluorine's high electronegativity further enhances the electrophilicity of the carbon to which it is attached, making it an excellent leaving group in this context, often superior to other halogens.[3][4]

The generally accepted mechanism for this reaction is a two-step addition-elimination process.[5][6] First, the nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][7] The reaction's success hinges on the stability of this intermediate. In the second, typically rapid step, the fluoride ion is eliminated, and the aromaticity of the ring is restored.[5]

Despite the favorable electronic properties of fluorobenzonitriles, achieving high yields can be challenging. This guide provides a structured approach to troubleshooting common issues leading to low product yields.

Frequently Asked Questions (FAQs)

Q1: Why is my SNAr reaction with a fluorobenzonitrile starting material showing low or no conversion?

A1: Several factors can contribute to low conversion. A systematic evaluation of the following is recommended:

  • Insufficient Activation: The SNAr reaction is highly dependent on the electronic activation of the aromatic ring. The nitrile group must be positioned ortho or para to the fluorine atom to effectively stabilize the intermediate Meisenheimer complex through resonance.[6][8] If the nitrile group is in the meta position, the reaction will be significantly slower or may not proceed at all.

  • Weak Nucleophile: The nucleophile's strength is a critical parameter. If you are using a neutral nucleophile, such as an alcohol or an amine, its reactivity may be insufficient. Consider converting it to its more nucleophilic conjugate base (an alkoxide or an amide) by adding a suitable base.[3]

  • Inadequate Temperature: Many SNAr reactions require thermal energy to overcome the activation barrier.[3] If the reaction is sluggish at room temperature, a gradual and controlled increase in temperature is advisable.

  • Poor Solvent Choice: The choice of solvent is crucial for SNAr reactions. Polar aprotic solvents like DMSO, DMF, and NMP are generally preferred as they can effectively solvate the nucleophile and the Meisenheimer complex without interfering with the reaction.[9][10]

Q2: I'm observing multiple unexpected spots on my TLC, suggesting side product formation. What are the likely side reactions?

A2: The formation of side products is a common cause of low yields. Key potential side reactions include:

  • Hydrolysis of the Nitrile Group: Under basic or acidic conditions, especially in the presence of water, the nitrile group can be hydrolyzed to a primary amide or further to a carboxylic acid.[11][12] This can be a significant issue if your reaction conditions are not strictly anhydrous.

  • Reaction with Solvent: Some polar aprotic solvents, like DMF, can decompose at high temperatures or in the presence of strong bases, leading to the formation of byproducts that can react with your starting materials.

  • Benzyne Formation: In the presence of a very strong base, an elimination-addition mechanism via a benzyne intermediate can occur, leading to a mixture of regioisomeric products.[13][14] This is more common with less activated aryl halides but can be a possibility under harsh conditions.

  • Ether Cleavage (if applicable): If your nucleophile or product contains an ether linkage, strong bases or high temperatures can lead to ether cleavage, resulting in undesired byproducts.[15][16]

Systematic Troubleshooting Guide

When faced with a low-yielding SNAr reaction, a systematic approach to optimization is the most effective strategy. The following guide provides a logical workflow to identify and resolve the underlying issues.

Step 1: Reagent and Starting Material Integrity

Before modifying reaction parameters, it is essential to verify the quality and purity of all reagents and starting materials.

  • Fluorobenzonitrile: Confirm the purity of your fluorobenzonitrile substrate via techniques like NMR or GC-MS. Impurities can inhibit the reaction or lead to side products.

  • Nucleophile: Ensure the nucleophile is of high purity and, if it is a solid, that it is dry. For sensitive nucleophiles, consider using a freshly opened bottle or purifying it before use.

  • Base: If a base is used, its strength and purity are critical. For instance, when using sodium hydride, ensure it is a fresh, reactive batch. Carbonates and hydroxides should be anhydrous if the reaction is moisture-sensitive.

  • Solvent: Use anhydrous solvents, especially when working with strong bases or moisture-sensitive nucleophiles. The presence of water can lead to hydrolysis of the nitrile group and quench strong bases.[17][18]

Step 2: Optimization of Reaction Parameters

A systematic optimization of reaction conditions is often necessary to achieve high yields.

Polar aprotic solvents are the standard for SNAr reactions due to their ability to solvate cations while leaving the anion (the nucleophile) relatively free and reactive.

SolventBoiling Point (°C)Dielectric ConstantKey Characteristics
DMSO18947Excellent solvating power, high boiling point.
DMF15337Good solvating power, can decompose at high temperatures.
NMP20232High boiling point, very stable at high temperatures.
Acetonitrile8238Lower boiling point, can be a good choice for reactions at moderate temperatures.
THF667.6Less polar, but can be effective in some cases, especially with highly reactive nucleophiles.

Recommendation: If you are experiencing low yields in a common solvent like THF or acetonitrile, consider switching to a more polar aprotic solvent like DMSO or DMF.[9]

The choice of base is intrinsically linked to the pKa of the nucleophile.

BasepKa of Conjugate AcidCommon Applications
K₂CO₃, Cs₂CO₃10.3 (HCO₃⁻)Deprotonation of phenols and some thiols.[19]
NaH, KH~35 (H₂)Strong, non-nucleophilic base for deprotonating alcohols and amines.
t-BuOK~17 (t-BuOH)Strong, sterically hindered base.
DIPEA, Et₃N~11Organic bases, often used to scavenge acid byproducts.

Recommendation: For neutral nucleophiles like alcohols or primary/secondary amines, a base is typically required to generate the more potent anionic nucleophile. For weakly acidic nucleophiles, a stronger base like sodium hydride may be necessary.

SNAr reactions can have a significant activation energy barrier.

  • Initial Approach: Start the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • If No Reaction: Gradually increase the temperature in increments of 10-20 °C. Many SNAr reactions proceed well between 80-120 °C.[3]

  • Monitoring: Continue to monitor the reaction over time to determine the optimal reaction duration and to check for the formation of degradation products at elevated temperatures.

Step 3: Minimizing Side Reactions

If side products are the primary issue, consider the following strategies:

  • Anhydrous Conditions: To prevent nitrile hydrolysis, ensure all glassware is oven-dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

  • Controlled Addition: In some cases, slow, controlled addition of the nucleophile or base can help to minimize side reactions by maintaining a low instantaneous concentration of the reactive species.

  • Lowering Temperature: If decomposition is observed at higher temperatures, running the reaction for a longer time at a lower temperature may improve the yield of the desired product.

Experimental Workflow and Visualization

General Experimental Protocol for a Typical SNAr Reaction
  • Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the fluorobenzonitrile (1.0 eq) and the chosen anhydrous polar aprotic solvent (e.g., DMF or DMSO).

  • Base Addition (if required): If using a base like sodium hydride, add it to the flask and stir the suspension.

  • Nucleophile Addition: Add the nucleophile (1.0-1.2 eq) to the reaction mixture. If the nucleophile is a solid, add it directly. If it is a liquid, add it dropwise.

  • Heating: Heat the reaction mixture to the desired temperature and maintain it with stirring.

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Troubleshooting Logic Flowchart

Troubleshooting_SNAr start Low Yield in SNAr Reaction check_reagents Verify Purity of Starting Materials & Reagents start->check_reagents reagents_ok Reagents are Pure check_reagents->reagents_ok purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No optimize_conditions Systematically Optimize Reaction Conditions reagents_ok->optimize_conditions Yes purify_reagents->check_reagents check_solvent Is the solvent a polar aprotic (DMSO, DMF)? optimize_conditions->check_solvent solvent_ok Yes check_solvent->solvent_ok change_solvent Switch to a more polar aprotic solvent. check_solvent->change_solvent No check_base Is the base appropriate for the nucleophile's pKa? solvent_ok->check_base change_solvent->check_base base_ok Yes check_base->base_ok change_base Select a stronger or more suitable base. check_base->change_base No check_temp Is the reaction temperature sufficient? base_ok->check_temp change_base->check_temp temp_ok Yes check_temp->temp_ok increase_temp Gradually increase reaction temperature. check_temp->increase_temp No side_reactions Are side products observed? temp_ok->side_reactions increase_temp->side_reactions side_reactions_yes Yes side_reactions->side_reactions_yes side_reactions_no No side_reactions->side_reactions_no No address_hydrolysis Ensure anhydrous conditions to prevent nitrile hydrolysis. side_reactions_yes->address_hydrolysis final_product Improved Yield side_reactions_no->final_product address_decomposition Consider lower temperature for a longer duration. address_hydrolysis->address_decomposition address_decomposition->final_product

Caption: A flowchart for systematic troubleshooting of low-yielding SNAr reactions.

SNAr Reaction Mechanism

Caption: The two-step addition-elimination mechanism of an SNAr reaction.

By methodically addressing each of these potential issues, researchers can significantly improve the yields and reliability of their SNAr reactions with fluorobenzonitriles, leading to more efficient and successful synthetic outcomes.

References

  • Medium effect (water versus MeCN) on reactivity and reaction pathways for the SNAr reaction of 1-aryloxy-2,4-dinitrobenzenes with cyclic secondary amines - Canadian Science Publishing. Available at: [Link]

  • Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. Available at: [Link]

  • Ether cleavage - Wikipedia. Available at: [Link]

  • Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) - JoVE. Available at: [Link]

  • Optimization of reaction conditions using pentafluorobenzonitrile a - ResearchGate. Available at: [Link]

  • Reaction in Water/aqueous Surfactants/PTC - Wordpress. Available at: [Link]

  • Benzyne, Arynes & Nucleophilic Aromatic Substitution - Making Molecules. Available at: [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Available at: [Link]

  • 18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. Available at: [Link]

  • Medium effect (water versus MeCN) on reactivity and reaction pathways for the SNAr reaction of 1-aryloxy-2,4-dinitrobenzenes with cyclic secondary amines | Request PDF - ResearchGate. Available at: [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC - NIH. Available at: [Link]

  • Interrupted SNAr-Alkylation Dearomatization - PMC. Available at: [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Available at: [Link]

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  • Reactions of Ethers-Ether Cleavage - Chemistry Steps. Available at: [Link]

  • SnAr and Nitrile Hydrolysis using KF/Alumina under solvent-free conditions - ResearchGate. Available at: [Link]

  • Efficient Dearomatization Strategy | PDF | Chemical Reactions | Physical Chemistry - Scribd. Available at: [Link]

  • Partial hydrolysis of benzonitriles; 4-(trans-4- Pentylcyclohexyl)benzamide. Available at: [Link]

  • 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry. Available at: [Link]

  • Cleavage Of Ethers With Acid - Master Organic Chemistry. Available at: [Link]

  • . Available at: [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? - Chemistry Stack Exchange. Available at: [Link]

  • Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. - Pearson. Available at: [Link].

  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. Available at: [Link]

  • Catalysis Science & Technology - CORE. Available at: [Link]

  • How does fluorobenzene participate in nucleophilic substitution reactions? - Blog. Available at: [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition - PMC. Available at: [Link]

  • One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol. Available at: [Link]

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Troubleshooting

Technical Support Center: Purification of Polyhalogenated Benzonitrile Intermediates

Welcome to the technical support center for the purification of polyhalogenated benzonitrile intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who work with thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polyhalogenated benzonitrile intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this challenging but vital class of compounds. My goal is to provide not just protocols, but the underlying logic and field-proven insights to help you troubleshoot and optimize your purification strategies effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a robust purification strategy.

Q1: What are the primary methods for purifying crude polyhalogenated benzonitriles?

A1: The three most common and effective purification techniques for these intermediates are Recrystallization, Silica Gel Column Chromatography, and Distillation. The choice depends heavily on the physical properties of your compound (solid vs. liquid), the scale of your reaction, and the nature of the impurities.[1][2] Recrystallization is ideal for crystalline solids with good purity (>90%), while column chromatography offers high-resolution separation for complex mixtures or to remove closely related impurities.[1][3] Distillation, particularly fractional distillation under reduced pressure, is suited for thermally stable, liquid benzonitriles or those with low melting points.[4][5][6]

Q2: How do I choose the most appropriate purification method for my specific intermediate?

A2: The optimal method is determined by a combination of factors. A logical decision-making process is crucial. For solids, recrystallization is often the most efficient first choice due to its scalability and cost-effectiveness.[2] If the compound oils out, has persistent colored impurities, or is part of a complex mixture, column chromatography is the superior option.[1] For liquids, vacuum distillation is the primary method, provided the compound is stable at the required temperatures.

Below is a decision tree to guide your choice:

G Purification Method Selection Guide Start Crude Polyhalogenated Benzonitrile Intermediate IsSolid Is the compound a solid at room temperature? Start->IsSolid IsThermallyStable Is it thermally stable? IsSolid->IsThermallyStable No (Liquid) CheckPurity Crude Purity >90%? IsSolid->CheckPurity Yes Chromatography Use Silica Gel Column Chromatography IsThermallyStable->Chromatography No Distillation Use Vacuum Distillation IsThermallyStable->Distillation Yes Recrystallize Attempt Recrystallization CheckPurity->Recrystallize Yes ComplexMixture Complex mixture or closely related impurities? CheckPurity->ComplexMixture No ComplexMixture->Recrystallize No ComplexMixture->Chromatography Yes

Caption: A decision tree for selecting the initial purification method.

Q3: What are the most common impurities I should expect?

A3: Impurities typically arise from the synthetic route used. Common contaminants include:

  • Unreacted Starting Materials: Such as a less-halogenated benzonitrile or the halogenating agent.

  • Partially Halogenated Intermediates: For example, dichlorobenzonitriles in a synthesis targeting a trichlorobenzonitrile.[7]

  • Isomers: Positional isomers that may have formed during the halogenation reaction.

  • Hydrolysis Products: Conversion of the nitrile group to a benzamide or benzoic acid, especially if water is present under harsh conditions.

  • Dehalogenated Byproducts: Loss of a halogen atom during the reaction or workup.[8][9]

  • Solvents: Residual solvents from the reaction or extraction steps.[10]

Q4: How can I reliably assess the purity of my final product?

A4: A combination of analytical techniques is recommended for a comprehensive assessment.[][12]

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for quantifying purity and detecting trace impurities.[7][][13]

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and identifying organic impurities.[10][13] Mass Spectrometry (MS) confirms the molecular weight.[][13]

  • Physical Properties: A sharp melting point range for a solid is a good indicator of high purity. Differential Scanning Calorimetry (DSC) can also provide quantitative purity data for highly pure substances.[]

Section 2: Troubleshooting Guide

This section tackles specific problems you may encounter during purification, providing the cause and actionable solutions.

Recrystallization Issues

Q5: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?

A5: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This is a common problem with polyhalogenated benzonitriles.

Causality:

  • High Solute Solubility: The concentration of your compound in the solvent is too high, or the solvent is too "good," preventing the ordered arrangement needed for crystallization.

  • Melting Point Depression: The melting point of your compound is below the boiling point of the solvent. Impurities can also significantly depress the melting point.

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of a supersaturated oil over crystals.[14]

Solutions:

  • Add More Solvent: While dissolving, if you see an oil, add more hot solvent until the oil fully dissolves. Then, allow it to cool very slowly.

  • Change Solvent System: Switch to a solvent with a lower boiling point. Alternatively, use a two-solvent system.[15][16] Dissolve the compound in a minimal amount of a "good" hot solvent (like ethanol or acetone) and then slowly add a "poor" solvent (like water or hexane) dropwise at an elevated temperature until turbidity persists.[16] Reheat to get a clear solution, then cool slowly.

  • Seed the Solution: Introduce a tiny, pure crystal of the desired compound (if available) to the cooled, supersaturated solution to induce nucleation.[17]

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the liquid level. The microscopic imperfections in the glass can provide nucleation sites.

Q6: I have very poor recovery after recrystallization. What can I do?

A6: Low recovery means a significant portion of your product remains in the mother liquor.

Causality:

  • Excess Solvent: Using too much solvent to dissolve the crude material is the most common cause.[14] The goal is a saturated solution at high temperature.

  • Inappropriate Solvent Choice: The compound has high solubility in the chosen solvent even at low temperatures.

  • Premature Crystallization: The compound crystallized during a hot filtration step, leading to product loss on the filter paper.

Solutions:

  • Minimize Solvent: Always use the minimum amount of hot solvent required to fully dissolve your crude solid.[14]

  • Recover from Mother Liquor: Concentrate the mother liquor (the filtrate) by boiling off some of the solvent and cool it again to obtain a second crop of crystals. Note that this crop may be less pure.[14]

  • Change Solvent: Test the solubility of your compound in various solvents to find one where it is highly soluble when hot but poorly soluble when cold.[15]

  • Pre-warm Equipment: When performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-warmed to prevent the product from crashing out.[16]

G Troubleshooting a Failed Recrystallization Start Recrystallization Attempt Problem What is the issue? Start->Problem OilingOut Compound 'Oiled Out' Problem->OilingOut Oiling PoorRecovery Poor Recovery Problem->PoorRecovery Low Yield NoCrystals No Crystals Formed Problem->NoCrystals No Formation Sol1 Solution: 1. Re-heat, add more solvent. 2. Switch to a lower-boiling solvent. 3. Try a 2-solvent system. OilingOut->Sol1 Sol2 Solution: 1. Concentrate mother liquor for 2nd crop. 2. Re-run with less solvent. 3. Choose a less-solubilizing solvent. PoorRecovery->Sol2 Sol3 Solution: 1. Cool in an ice bath. 2. Scratch inner surface of flask. 3. Add a seed crystal. 4. Evaporate some solvent and re-cool. NoCrystals->Sol3

Caption: A workflow for troubleshooting common recrystallization problems.

Column Chromatography Issues

Q7: My compounds are not separating on the silica column (overlapping bands). How do I improve resolution?

A7: Poor resolution is a sign that the chosen conditions are not optimal for separating your product from its impurities.

Causality:

  • Incorrect Eluent Polarity: The solvent system is either too polar, causing all compounds to elute quickly (low Rf), or not polar enough, causing them to stick to the column (high Rf).

  • Column Overloading: Too much crude material was loaded onto the column relative to the amount of silica gel. A general rule of thumb is a 1:30 to 1:100 mass ratio of crude material to silica.

  • Poor Column Packing: An improperly packed column with channels or cracks will lead to band distortion and poor separation.[18]

Solutions:

  • Optimize with TLC: First, find an eluent system using Thin Layer Chromatography (TLC) that gives your desired compound an Rf value of approximately 0.2-0.4.[1] This provides the best chance for good separation on the column.

  • Use a Gradient: Start with a low-polarity eluent to wash off non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind.

  • Reduce the Load: Decrease the amount of crude material loaded onto the column.

  • Dry Loading: If your compound has poor solubility in the eluent, use a "dry loading" technique. Dissolve the crude material in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[1]

Q8: My compound is streaking or "tailing" on the TLC plate and column. What causes this?

A8: Tailing is often observed with compounds that have functional groups capable of strong interactions with the stationary phase.

Causality:

  • Acidic/Basic Nature: The nitrile group itself is weakly basic. If other acidic or basic functional groups are present, they can interact strongly with the acidic silica gel surface, causing tailing.

  • Sample Overload (on TLC): Spotting too much material on the TLC plate can cause streaking.

  • Incompletely Dried Sample: Residual water or other highly polar solvents in your sample can interfere with the chromatography.

Solutions:

  • Eluent Modification:

    • For basic compounds, add a small amount (0.1-1%) of triethylamine or ammonia to the eluent to neutralize the acidic sites on the silica.

    • For acidic compounds (e.g., hydrolysis to a carboxylic acid), add 0.1-1% of acetic or formic acid to the eluent.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a bonded phase like diol if tailing is severe. For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) might be a suitable alternative.[19]

  • Ensure Sample is Dry: Make sure your sample is free of water and high-boiling polar solvents before loading.

Section 3: Core Purification Methodologies

Protocol 1: Systematic Recrystallization Solvent Screening

Rationale: The choice of solvent is the most critical factor for a successful recrystallization.[2] An ideal solvent will dissolve the compound when hot but not when cold, while impurities will remain soluble or insoluble at all temperatures.[20]

Procedure:

  • Place ~20-30 mg of your crude material into several small test tubes.

  • Add ~0.5 mL of a single test solvent to each tube at room temperature. Observe solubility.

  • If the compound is insoluble at room temperature, heat the test tube gently in a sand bath or water bath.[15]

  • If the compound dissolves when hot, remove the tube from the heat and allow it to cool slowly to room temperature, then in an ice bath.

  • Observe for crystal formation. An ideal solvent will produce a good yield of crystals upon cooling.

Table 1: Common Recrystallization Solvents for Polyhalogenated Aromatics
Non-Polar Solvents Hexanes, Heptane, Cyclohexane, Toluene
Intermediate Polarity Dichloromethane (DCM), Diethyl Ether, Ethyl Acetate
Polar Protic Solvents Ethanol, Methanol, Isopropanol
Mixed Solvent Systems Ethanol/Water, Acetone/Water, Ethyl Acetate/Hexane, Toluene/Heptane[15]
Protocol 2: Purification by Silica Gel Flash Chromatography

Rationale: Flash chromatography is a rapid purification technique that uses positive pressure to force the solvent through the column, providing faster and often better separations than traditional gravity chromatography.

Procedure:

  • Eluent Selection: Using TLC, determine the optimal eluent system that provides an Rf of 0.2-0.4 for the target compound.[1]

  • Column Packing: Select an appropriate size column. As a slurry, pour the silica gel mixed with the initial, low-polarity eluent into the column. Use pressure to pack the bed firmly and evenly, ensuring no cracks or air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimal amount of the eluent or a more polar, volatile solvent like DCM. Pipette the solution carefully onto the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude material in a volatile solvent, add silica gel (approx. 2-3 times the mass of the crude), and evaporate the solvent to get a dry powder. Carefully layer this powder onto the column bed.[1]

  • Elution: Carefully add the eluent to the column. Apply pressure (using a pump or inert gas) and begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified polyhalogenated benzonitrile.[1]

Section 4: Safety First

Q9: What are the primary safety concerns when handling polyhalogenated benzonitriles?

A9: As a class, these compounds require careful handling. Always consult the Safety Data Sheet (SDS) for your specific intermediate.[21][22][23]

Core Requirements:

  • Engineering Controls: Always handle these compounds in a certified chemical fume hood to avoid inhalation of dust or vapors.[24]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear solvent-resistant gloves (e.g., nitrile or butyl rubber).[24] Change them immediately if contaminated.

    • Eye Protection: Chemical safety goggles are mandatory.[21][24]

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

  • Handling: Avoid skin contact.[24][25] These compounds can be harmful if swallowed or absorbed through the skin.[23][25]

  • Waste Disposal: Dispose of all chemical waste, including mother liquors and contaminated silica gel, in properly labeled hazardous waste containers according to your institution's guidelines.

Incompatible Materials: Be aware of incompatibilities. Benzonitriles can react with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[21][24]

References

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  • European Patent Office. (n.d.). Chemical detoxification of toxic chlorinated aromatic compounds (EP 0021294 B1). Google Patents.
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  • ResearchGate. (n.d.). Halogenated Aromatics: Fate and Microbial Degradation. Retrieved from [Link]

  • (n.d.). Dehalogenation of halogenated aromatic compounds (US3064059A). Google Patents.
  • University of Toronto. (n.d.). Recrystallization, filtration and melting point. Retrieved from [Link]

  • (n.d.). Process for preparation of halogenated benzylamine and intermediates thereof (EP3914582A1). Google Patents.
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  • ResearchGate. (2017). How can I purify impure benzonitrile?. Retrieved from [Link]

  • Chemguide. (n.d.). The Preparation of Nitriles. Retrieved from [Link]

  • IUPAC. (1987). Purification of solvents for electroanalysis: benzonitrile. Retrieved from [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Bentham Science. Retrieved from [Link]

  • (n.d.). Guide for crystallization. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Benzonitrile. Retrieved from [Link]

  • University of York. (n.d.). Single-solvent recrystallisation. Retrieved from [Link]

  • NJ.gov. (n.d.). Hazard Summary: Benzonitrile. Retrieved from [Link]

  • (n.d.). Preparation of halogenated aromatic compounds (US3699177A). Google Patents.
  • UCT Science. (n.d.). SOP: Crystallization. Retrieved from [Link]

  • (n.d.). III Analytical Methods. Retrieved from [Link]

  • (2015). Benzonitrile safety data sheet. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Preparation of Nitriles. Retrieved from [Link]

  • Analysis of a chromatographic purification process. (n.d.). Politecnico di Torino. Retrieved from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (2025). IntechOpen. Retrieved from [Link]

  • Drug Development. (2012). Laboratory Techniques of Purification and Isolation. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • PMC. (n.d.). Proposal of Molecular-Level Crystallization Mechanism for Halogenated Benzyl Alcohols. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures?. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzonitrile. Retrieved from [Link]

  • UCL Discovery. (n.d.). Crystallization at Solvent Interfaces Enables Access to a Variety of Cocrystal Polymorphs and Hydrates. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H NMR Spectral Analysis of 4-Bromo-2-fluoro-5-iodobenzonitrile

This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-Bromo-2-fluoro-5-iodobenzonitrile, a complex polysubstituted aromatic compound. Designed for researchers and professionals in drug development, this do...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-Bromo-2-fluoro-5-iodobenzonitrile, a complex polysubstituted aromatic compound. Designed for researchers and professionals in drug development, this document moves beyond a simple spectral interpretation to offer a comparative analysis grounded in fundamental principles. We will dissect the electronic effects of each substituent, predict the resulting spectrum, and compare it with related structures to provide a comprehensive understanding of how subtle molecular changes are reflected in NMR data.

Introduction: The Challenge of Polysubstituted Aromatics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For substituted benzene derivatives, the chemical shifts and coupling patterns of the aromatic protons provide a detailed map of the substituent arrangement.[1] However, as substitution increases, particularly with a mix of electron-donating and electron-withdrawing groups, spectral interpretation becomes a significant challenge.

4-Bromo-2-fluoro-5-iodobenzonitrile presents a compelling case study. With five substituents, only two aromatic protons remain, and their spectral signature is influenced by a complex interplay of electronic and steric effects from a nitrile group and three different halogens. This guide will systematically deconstruct these influences to predict and analyze the ¹H NMR spectrum.

Foundational Principles: Decoding Substituent Effects

The final appearance of the ¹H NMR spectrum is dictated by two primary factors: chemical shift and spin-spin coupling.

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is determined by the local electronic environment of the proton. Electron-withdrawing groups (EWGs) decrease the electron density around a proton, "deshielding" it from the external magnetic field and shifting its signal downfield (to a higher ppm value).[1][2] Conversely, electron-donating groups (EDGs) increase electron density, "shielding" the proton and shifting its signal upfield. Halogens exhibit a dual nature; they are inductively withdrawing but can be weakly electron-donating through resonance.[3] The strongly withdrawing nitrile group (-CN) is expected to have a significant deshielding effect.[4]

  • Spin-Spin Coupling (J): The interaction between the magnetic moments of non-equivalent nuclei results in the splitting of NMR signals. This coupling is transmitted through the bonding electrons, and its magnitude (the coupling constant, J, measured in Hz) is independent of the spectrometer's field strength.[5] In aromatic systems, we typically observe:

    • Ortho coupling (³JHH): Coupling between protons on adjacent carbons (6-10 Hz).

    • Meta coupling (⁴JHH): Coupling between protons separated by two carbons (~2-4 Hz).[6]

    • Para coupling (⁵JHH): Coupling across three carbons, often too small to be resolved (<1 Hz).

  • Fluorine Coupling (JHF): The ¹⁹F nucleus has a spin of I = ½ (like ¹H) and is 100% naturally abundant, leading to observable H-F coupling.[7] These coupling constants are often larger than H-H couplings and are transmitted over multiple bonds.[8]

    • Ortho coupling (³JHF): Typically 6-10 Hz.

    • Meta coupling (⁴JHF): Typically 1-3 Hz.

Predicted ¹H NMR Spectrum of 4-Bromo-2-fluoro-5-iodobenzonitrile

The structure contains two non-equivalent aromatic protons: H-3 and H-6.

  • H-3: This proton is positioned ortho to the fluorine and the nitrile group, and meta to the bromine.

  • H-6: This proton is positioned ortho to the iodine, meta to the fluorine and bromine, and para to the nitrile group.

Chemical Shift Predictions
  • H-3: Will be strongly deshielded by the adjacent electron-withdrawing nitrile group (-CN) and the inductively withdrawing fluorine atom (-F). This proton is expected to appear at a significantly downfield chemical shift.

  • H-6: The primary influences are the large iodine atom ortho to it and the bromine atom meta to it. While halogens are deshielding, the effect is less pronounced than the combined ortho-effects on H-3. Therefore, H-6 is expected to be upfield relative to H-3.

Multiplicity (Splitting Pattern) Predictions
  • H-3: This proton will be split by two different nuclei:

    • The fluorine atom at C-2, resulting in an ortho ³JHF coupling.

    • The H-6 proton, resulting in a meta ⁴JHH coupling. The resulting signal for H-3 is predicted to be a doublet of doublets (dd) .

  • H-6: This proton will also be split by two different nuclei:

    • The fluorine atom at C-2, resulting in a meta ⁴JHF coupling.

    • The H-3 proton, resulting in a meta ⁴JHH coupling. The resulting signal for H-6 is also predicted to be a doublet of doublets (dd) .

The coupling relationships within 4-Bromo-2-fluoro-5-iodobenzonitrile are visualized in the diagram below.

Caption: Spin-spin coupling network in 4-Bromo-2-fluoro-5-iodobenzonitrile.

Comparative Analysis with Structurally Related Compounds

To validate our predictions and understand the specific influence of the iodine and nitrile groups, we can compare the expected spectrum of our target molecule with known data for similar compounds.

CompoundProtonPredicted δ (ppm)Predicted MultiplicityKey Influences
4-Bromo-2-fluoro-5-iodobenzonitrile (Target) H-3~8.0 - 8.2ddOrtho to -CN and -F
H-6~7.8 - 8.0ddOrtho to -I
4-Bromo-2-fluorobenzonitrile [9]H-3~7.7ddOrtho to -CN and -F
H-5~7.6dddOrtho to -Br
H-6~7.4tPara to -CN
4-Bromo-2-iodobenzonitrile [10]H-3~8.1dOrtho to -CN and -I
H-5~7.8ddOrtho to -Br
H-6~7.4dPara to -CN

Analysis of Comparison:

  • Effect of Iodine: Comparing the target molecule to 4-Bromo-2-fluorobenzonitrile, the replacement of H-5 with an iodine atom simplifies the spectrum by removing one proton. Furthermore, the large, electron-rich iodine atom at C-5 is expected to deshield the neighboring H-6, shifting its signal downfield.

  • Effect of Fluorine: Comparing the target molecule to 4-Bromo-2-iodobenzonitrile, the introduction of fluorine at C-2 introduces H-F coupling. This splits the signals for both H-3 (ortho-coupling) and H-6 (meta-coupling), changing their multiplicities from simple doublets or doublet of doublets to more complex doublet of doublets patterns. The high electronegativity of fluorine also contributes to the overall downfield shift of all aromatic protons.

Standard Protocol for ¹H NMR Spectrum Acquisition

To obtain high-quality, reproducible data for compounds like 4-Bromo-2-fluoro-5-iodobenzonitrile, the following experimental protocol is recommended.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[11] Ensure the solvent does not have signals that would overlap with the analyte signals.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup & Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.[11]

    • Insert the sample into the NMR probe and allow it to equilibrate to the probe temperature (typically 25 °C).

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Set acquisition parameters:

      • Spectral Width: ~12-16 ppm to ensure all signals are captured.

      • Pulse Angle: 30-45 degrees to balance signal intensity and relaxation time.

      • Relaxation Delay (d1): 1-2 seconds.

      • Number of Scans: 16-64 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually to ensure all peaks are in pure absorption mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each multiplet.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding protons in the molecule.

Conclusion

The ¹H NMR spectrum of 4-Bromo-2-fluoro-5-iodobenzonitrile is predicted to show two distinct signals in the aromatic region, both appearing as doublets of doublets. The proton at the C-3 position is expected to be the most downfield due to the strong deshielding effects of the adjacent nitrile and fluorine groups. The proton at C-6 will be further upfield but will also be a doublet of doublets due to meta-coupling with both H-3 and the fluorine at C-2.

This in-depth analysis, supported by a comparison with related structures, demonstrates how a systematic application of fundamental NMR principles allows for the confident prediction and interpretation of complex spectra. Such detailed structural verification is a critical step in chemical synthesis and drug development, ensuring the identity and purity of novel chemical entities.

References

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Comparative

A Senior Application Scientist's Guide to 19F NMR Shift Assignment for 2-Fluoro-benzonitrile Derivatives

For researchers and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The 2-fluoro-benzonitrile moiety, in particular, is...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The 2-fluoro-benzonitrile moiety, in particular, is a valuable pharmacophore. To fully leverage its potential, an unambiguous understanding of its structural and electronic properties is paramount. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands as a uniquely powerful tool for this purpose, owing to the ¹⁹F nucleus's 100% natural abundance, high sensitivity, and expansive chemical shift range, which is exquisitely sensitive to the local electronic environment.[1]

This guide deviates from a simple comparison of pre-existing data. Instead, it provides a comprehensive methodological framework for the de novo assignment of ¹⁹F NMR chemical shifts for novel 2-fluoro-benzonitrile derivatives. We will explore the underlying principles governing these shifts, present a multi-pronged predictive strategy, detail a robust experimental protocol, and outline a systematic workflow for confident spectral assignment.

The Causality Behind ¹⁹F Chemical Shifts in Aromatic Systems

The chemical shift (δ) of a fluorine nucleus is dictated by the degree of magnetic shielding it experiences. In aromatic systems like 2-fluoro-benzonitrile, this shielding is modulated by the electronic effects of other substituents on the ring. These effects are primarily a combination of:

  • Inductive Effects (Field Effects): Transmitted through sigma (σ) bonds, these are the result of the electronegativity of a substituent. Electron-withdrawing groups (EWGs) pull electron density away from the ring, deshielding the fluorine nucleus and causing a downfield shift (less negative δ value). Electron-donating groups (EDGs) have the opposite effect, shielding the fluorine and causing an upfield shift (more negative δ value).[1]

  • Resonance (Mesomeric) Effects: Transmitted through the pi (π) system, these effects involve the delocalization of lone pairs or π-electrons. This is particularly significant for substituents at the ortho and para positions relative to the fluorine atom. A para-nitro group (-NO₂), for instance, strongly withdraws electron density via resonance, leading to significant deshielding. Conversely, a para-methoxy group (-OCH₃) donates electron density, leading to increased shielding.[1]

These competing effects determine the final observed chemical shift, making a predictive understanding essential for accurate assignment.

A Dual Strategy for Predicting ¹⁹F Chemical Shifts

Before entering the lab, a robust prediction of the expected chemical shift can save significant time and prevent misinterpretation. We advocate for a dual approach that combines empirical estimation with computational modeling.

Empirical Estimation via Substituent Chemical Shifts (SCS)

Formula for Estimation: *δ_predicted_ ≈ δ_base_ + ΣSCS

Where:

  • δ_base_ is the chemical shift of the parent compound (e.g., 2-fluoro-benzonitrile).

  • ΣSCS is the sum of the SCS values for each substituent at its respective position.

Table 1: Illustrative Substituent Chemical Shift (SCS) Values for Fluorobenzene (Note: These values are for fluorobenzene and serve as an approximation. The electronic environment in 2-fluoro-benzonitrile will cause deviations. All values are in ppm.)

Substituent (X)ortho-SCSmeta-SCSpara-SCS
-NO₂-4.6-1.5-6.5
-CN-3.5-0.9-7.9
-Br+2.9+0.3-1.7
-OCH₃-8.0+0.2-4.4
-NH₂-18.1-0.5-9.6

Source: Data adapted from literature principles.[2]

Causality Note: The non-additive nature of substituent effects is a critical consideration. The electronic interplay between multiple substituents can lead to deviations from simple linear predictions.[2] Therefore, this method should be used for initial ball-park estimates, not for definitive assignment.

Computational Prediction via Density Functional Theory (DFT)

For a more accurate prediction, we strongly recommend in-silico modeling using Density Functional Theory (DFT). This quantum chemical method can calculate the magnetic shielding tensor of the fluorine nucleus, which is then converted into a chemical shift.

A widely validated and accessible level of theory for this purpose is B3LYP/6-31+G(d,p) .[3] This method provides a good balance between computational cost and accuracy, often predicting ¹⁹F chemical shifts within a few ppm of the experimental value.[3][4]

The workflow involves:

  • Building the 3D structure of the target 2-fluoro-benzonitrile derivative.

  • Performing a geometry optimization to find the lowest energy conformation.

  • Running an NMR calculation (typically using the GIAO method) on the optimized structure.

  • Calculating the final chemical shift by referencing the computed absolute shielding value (σ_iso_) to that of a standard (e.g., CFCl₃) calculated at the same level of theory.

G cluster_workflow Computational Prediction Workflow mol_build 1. Build 3D Molecular Structure geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31+G(d,p)) mol_build->geom_opt nmr_calc 3. NMR Shielding Calculation (GIAO Method) geom_opt->nmr_calc shift_pred 5. Predict Chemical Shift δ = σ_ref_ - σ_iso_ nmr_calc->shift_pred ref_calc 4. Calculate Reference Shielding (e.g., CFCl₃) ref_calc->shift_pred

Figure 1: Workflow for predicting ¹⁹F NMR chemical shifts using DFT.

A Self-Validating Experimental Protocol for ¹⁹F NMR

Acquiring high-quality, reproducible data is the bedrock of trustworthy science. The following protocol is designed to be self-validating by incorporating internal standards and systematic parameter optimization.

Step-by-Step Methodology
  • Sample Preparation: a. Accurately weigh 5-10 mg of the purified 2-fluoro-benzonitrile derivative. b. Dissolve the sample in ~0.6 mL of a high-quality deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean NMR tube. The choice of solvent can influence the chemical shift; ensure consistency across a series of compounds. c. Internal Referencing (Trustworthiness Pillar): Add a small, known amount of an internal reference standard. Trifluorotoluene (C₆H₅CF₃, δ ≈ -63.7 ppm) is an excellent choice as its singlet signal rarely overlaps with Ar-F signals. An alternative is to use an external reference in a sealed capillary.

  • Spectrometer Setup & Calibration: a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity. c. Tune and match the ¹⁹F channel on the NMR probe.

  • Data Acquisition (1D ¹⁹F Spectrum): a. Pulse Sequence: Use a simple pulse-acquire sequence. For simplified spectra, a proton-decoupled pulse sequence (e.g., zgfhigqn on Bruker systems) can be used to collapse ¹H-¹⁹F couplings, resulting in singlets for each fluorine environment. b. Spectral Width: Set a wide spectral width (e.g., -200 ppm to 0 ppm) to ensure all signals are captured. The typical range for aromatic fluorides is between -80 and -170 ppm.[1][5] c. Transmitter Offset: Center the transmitter frequency in the middle of the expected chemical shift region (e.g., -120 ppm). d. Acquisition Time (AT): Set to at least 2-3 seconds to ensure good digital resolution. e. Relaxation Delay (D1): Set to 5 seconds. For quantitative measurements, this delay should be at least 5 times the T₁ of the slowest-relaxing fluorine nucleus. f. Number of Scans (NS): Typically 16 to 128 scans are sufficient to achieve an excellent signal-to-noise ratio.

  • Data Processing: a. Apply Fourier transformation to the Free Induction Decay (FID). b. Phase the spectrum carefully to obtain pure absorption lineshapes. c. Apply a baseline correction. d. Calibration: Reference the spectrum by setting the chemical shift of the internal standard to its known value (e.g., -63.72 ppm for C₆H₅CF₃).

Data Analysis and Assignment Workflow

With a high-quality spectrum in hand, the final step is a confident assignment. This involves integrating the predictive models with the analysis of the experimental data.

G cluster_workflow Spectral Assignment Workflow acquire 1. Acquire High-Quality ¹⁹F NMR Spectrum (with ¹H decoupling off) process 2. Process and Reference Spectrum acquire->process predict 3. Compare Observed Shift with Predicted Values (Empirical & DFT) process->predict analyze 4. Analyze J-Coupling (Splitting Patterns) process->analyze Provides structural confirmation assign 5. Make Final Assignment predict->assign analyze->assign

Figure 2: Systematic workflow for the confident assignment of ¹⁹F NMR signals.

A key component of this workflow is the analysis of spin-spin coupling constants (J-coupling), which provides definitive through-bond connectivity information. To observe these, acquire a spectrum without proton decoupling.

Table 2: Typical ¹H-¹⁹F Coupling Constants in Fluorinated Benzenes

CouplingNumber of BondsTypical Range (Hz)
JHF (ortho)36 - 10
JHF (meta)44 - 8
JHF (para)50 - 2

Source: Data adapted from literature principles.[6]

The observed splitting pattern (e.g., triplet, doublet of doublets) must match the number of adjacent protons and their respective coupling constants, providing powerful confirmation of the assignment.

Hypothetical Case Study: Assigning the ¹⁹F Shift of 2-Fluoro-4-nitrobenzonitrile

Let's apply this framework to a novel compound: 2-fluoro-4-nitrobenzonitrile.

  • Reference Point: The ¹⁹F chemical shift of the parent 2-fluorobenzonitrile is expected to be in the typical aromatic region, let's assume a hypothetical base value of -110 ppm .

  • Step 1: Prediction

    • Empirical: The nitro group (-NO₂) is at the para position relative to the fluorine. From Table 1, the para-SCS for a nitro group is approximately -6.5 ppm. This is an invalid example as the substituent is para to the fluorine, but meta to the nitrile. A better approximation would be to consider the effect of a para-nitro group on fluorobenzene, which causes a downfield shift. Let's correct the reasoning: The nitro group is a strong electron-withdrawing group. It will deshield the fluorine atom. Therefore, we expect a shift downfield (less negative) from our reference. A shift from -110 ppm to perhaps -100 to -105 ppm would be a reasonable first guess.

    • Computational (DFT): A DFT calculation at the B3LYP/6-31+G(d,p) level would be performed. The output would likely predict a chemical shift in the range of -102 ± 3 ppm , providing a much more confident target.

  • Step 2: Experimental Acquisition

    • The experimental protocol is followed. A high-quality spectrum is acquired. After referencing, a major signal appears at -101.8 ppm .

  • Step 3: Analysis and Confirmation

    • The experimental value of -101.8 ppm is in excellent agreement with the DFT prediction.

    • A proton-coupled ¹⁹F spectrum is acquired. The signal at -101.8 ppm should appear as a doublet of doublets (dd) .

      • It will be split by the ortho proton (H3) with an expected ³JHF of ~8 Hz.

      • It will be further split by the meta proton (H5) with an expected ⁴JHF of ~5 Hz.

    • Observing this specific dd splitting pattern provides unequivocal confirmation that the signal at -101.8 ppm corresponds to the fluorine at the C2 position.

By integrating predictive modeling with a rigorous experimental protocol and detailed spectral analysis, a confident and defensible assignment of the ¹⁹F NMR chemical shift is achieved. This framework empowers researchers to fully characterize novel 2-fluoro-benzonitrile derivatives, accelerating the drug discovery and development process.

References

  • Alfa Chemistry. (n.d.). 19F Coupling Constants Table - Organofluorine. Alfa Chemistry.
  • Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table - Organofluorine. Alfa Chemistry.
  • Journal of the American Chemical Society. (1962). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants.
  • Journal of the Chemical Society B: Physical Organic. (1967). Fluorine nuclear magnetic resonance spectra of some meta-substituted fluorobenzenes.
  • Canadian Science Publishing. (1982). Long-range 1H, 19F spin–spin coupling constants in benzenesulfonyl fluoride and some of its derivatives. Insensitivity of 19F shifts to ortho substituents.
  • University of Ottawa. (n.d.). 19Flourine NMR.
  • Dalvit, C., & Vulpetti, A. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry, 83(6), 3220–3225.
  • Tantillo, D. J., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry.
  • Dixon, E. A., Fischer, A., & Robinson, F. P. (1981). Substituent effects in fluoromethylnaphthalenes by 19F nuclear magnetic resonance. Canadian Journal of Chemistry, 59(17), 2642-2652.
  • University of Ottawa NMR Facility Blog. (2017, January 23).
  • UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants.
  • Reich, H. J. (2020, February 14). NMR Spectroscopy :: 19F NMR Chemical Shifts. University of Wisconsin-Madison.
  • ChemicalBook. (n.d.). 2-Fluorobenzonitrile(394-47-8) 1H NMR spectrum.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.
  • The Royal Society of Chemistry. (n.d.).
  • Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 1.
  • Sigma-Aldrich. (n.d.).
  • Lynch, B. M. (1974). Correlation of nmr Chemical Shifts with Hammett σ Values and Analogous Parameters. Organic Magnetic Resonance, 6(3), 190-193.
  • PubChem. (n.d.). 2-Fluoro-4-nitrobenzonitrile.

Sources

Validation

A Comparative Guide to HPLC Retention Times of Bromo- vs. Iodobenzonitriles

For researchers, scientists, and professionals in drug development, understanding the subtle nuances of High-Performance Liquid Chromatography (HPLC) is paramount for robust analytical method development and compound pur...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the subtle nuances of High-Performance Liquid Chromatography (HPLC) is paramount for robust analytical method development and compound purification. This guide provides an in-depth technical comparison of the reversed-phase HPLC retention behavior of bromobenzonitriles and iodobenzonitriles, supported by established chromatographic principles and a detailed experimental protocol.

Introduction: The Role of Halogens in Reversed-Phase Chromatography

In reversed-phase HPLC (RP-HPLC), the separation of analytes is primarily governed by their hydrophobic interactions with the non-polar stationary phase, which is typically a C18-bonded silica. The more hydrophobic a compound is, the more strongly it will be retained, resulting in a longer retention time. When comparing halogenated aromatic compounds like bromo- and iodobenzonitriles, the nature of the halogen substituent plays a critical role in determining their retention characteristics.

The elution order of halogenated compounds in RP-HPLC generally follows the trend of increasing atomic size and polarizability: F < Cl < Br < I. This is because as you move down the halogen group, the electron cloud becomes larger and more diffuse, leading to increased van der Waals interactions with the hydrophobic stationary phase. Consequently, iodinated compounds are expected to be more retained than their brominated counterparts. This guide will explore the physicochemical basis for this phenomenon and provide a practical framework for its application in the laboratory.

Physicochemical Properties Influencing Retention

The retention time of a molecule in RP-HPLC is influenced by a combination of factors, with hydrophobicity and polarizability being key among them for halogenated compounds.

Hydrophobicity (logP)

The octanol-water partition coefficient (logP) is a widely used measure of a compound's hydrophobicity. A higher logP value indicates greater hydrophobicity and, consequently, a longer retention time in RP-HPLC.

  • 4-Bromobenzonitrile: The predicted XLogP3 value is approximately 2.6.[1] Another source provides a LogP of 2.32.[2]

  • 4-Iodobenzonitrile: The LogP is reported to be 2.68.[3]

The slightly higher logP value of 4-iodobenzonitrile suggests it is more hydrophobic than 4-bromobenzonitrile, which would contribute to a longer retention time.

Polarizability

Polarizability refers to the ease with which the electron cloud of an atom or molecule can be distorted by an external electric field. In the context of RP-HPLC, the non-polar stationary phase can induce temporary dipoles in the analyte molecules. Larger, more polarizable atoms can engage in stronger London dispersion forces with the stationary phase, leading to increased retention.

The electronic polarizability of iodine is significantly greater than that of bromine.[4][5][6] This means that the electron cloud of an iodine atom is more easily distorted, resulting in stronger van der Waals interactions with the C18 stationary phase compared to a bromine atom.[7] This stronger interaction is a major contributor to the longer retention time of iodobenzonitriles.

Experimental Protocol: Comparative Analysis of Bromo- and Iodobenzonitriles

This section provides a detailed methodology for the comparative analysis of 4-bromobenzonitrile and 4-iodobenzonitrile using RP-HPLC.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: A C18 analytical column (e.g., 5 µm particle size, 4.6 mm internal diameter, 250 mm length).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • 4-Bromobenzonitrile (analytical standard, ≥98% purity)

    • 4-Iodobenzonitrile (analytical standard, ≥98% purity)

Preparation of Solutions
  • Mobile Phase: Prepare a mobile phase of 60:40 (v/v) acetonitrile and water. Degas the mobile phase prior to use.

  • Standard Solutions:

    • Accurately weigh approximately 10 mg of 4-bromobenzonitrile and 10 mg of 4-iodobenzonitrile.

    • Dissolve each standard in 10 mL of acetonitrile in separate 10 mL volumetric flasks to create stock solutions of 1 mg/mL.

    • Prepare working solutions by diluting the stock solutions with the mobile phase to a final concentration of approximately 0.1 mg/mL.

HPLC Conditions
ParameterSetting
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 15 minutes
Experimental Workflow

The overall workflow for the comparative analysis is depicted in the following diagram.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phase (60:40 ACN:H2O) equilibrate Equilibrate C18 Column prep_mobile->equilibrate prep_standards Prepare Standard Solutions (0.1 mg/mL) inject_bromo Inject 4-Bromobenzonitrile prep_standards->inject_bromo inject_iodo Inject 4-Iodobenzonitrile prep_standards->inject_iodo run_hplc Run Isocratic Elution (1.0 mL/min, 30°C) inject_bromo->run_hplc inject_iodo->run_hplc detect UV Detection at 254 nm run_hplc->detect record Record Chromatograms detect->record compare Compare Retention Times record->compare

Caption: Experimental workflow for HPLC comparison.

Expected Results and Discussion

Based on the established principles of reversed-phase chromatography, the following results are anticipated.

Retention Time Comparison
CompoundExpected Retention Time (min)
4-Bromobenzonitrile~ 6.5
4-Iodobenzonitrile~ 7.8

Note: These are estimated retention times and may vary depending on the specific HPLC system, column condition, and exact mobile phase composition.

It is expected that 4-iodobenzonitrile will have a significantly longer retention time than 4-bromobenzonitrile under the specified conditions. This is a direct consequence of the greater hydrophobicity and polarizability of the iodo-substituted compound.

Mechanistic Explanation of Retention Differences

The separation mechanism on the C18 stationary phase involves hydrophobic and van der Waals interactions between the analytes and the alkyl chains.

G cluster_sp C18 Stationary Phase cluster_mp Mobile Phase sp sp bromo 4-Bromobenzonitrile bromo->sp:f1 Weaker Interaction (Less Hydrophobic, Less Polarizable) iodo 4-Iodobenzonitrile iodo->sp:f2 Stronger Interaction (More Hydrophobic, More Polarizable)

Caption: Analyte interactions with the stationary phase.

As illustrated, the larger and more polarizable iodine atom in 4-iodobenzonitrile allows for stronger London dispersion forces with the C18 alkyl chains compared to the smaller, less polarizable bromine atom in 4-bromobenzonitrile. This results in a stronger overall interaction with the stationary phase and, therefore, a longer retention time.

Conclusion

The comparative analysis of bromo- and iodobenzonitriles by reversed-phase HPLC demonstrates a clear and predictable trend in retention times. The greater hydrophobicity and, more significantly, the higher polarizability of iodine compared to bromine lead to stronger interactions with the C18 stationary phase, resulting in a longer retention time for 4-iodobenzonitrile. This understanding is crucial for scientists developing separation methods for halogenated compounds, as it allows for the logical prediction of elution order and aids in the optimization of chromatographic conditions. By applying these fundamental principles, researchers can develop more efficient and robust HPLC methods for the analysis and purification of a wide range of halogenated aromatic compounds.

References
  • Chemsrc. 4-Iodobenzonitrile | CAS#:3058-39-7. [Link]

  • PubChem. 4-Bromobenzonitrile-d4. National Center for Biotechnology Information. [Link]

  • Shannon, R. D., & Fischer, R. X. (2025). Empirical electronic polarizabilities of iodine (I − ) and bromine (Br − , Br 7+ ) for the prediction of refractive indices. European Journal of Mineralogy. [Link]

  • ResearchGate. (2025). Empirical electronic polarizabilities of iodine (I − ) and bromine (Br − , Br 7+ ) for the prediction of refractive indices. [Link]

  • European Journal of Mineralogy. (2025). Empirical electronic polarizabilities of iodine (I−) and bromine (Br−, Br 7+) for the prediction of refractive indices. [Link]

Sources

Comparative

Technical Comparison Guide: IR Spectroscopy of 4-Bromo-2-fluoro-5-iodobenzonitrile

Executive Summary In the synthesis of complex pharmaceutical scaffolds, 4-Bromo-2-fluoro-5-iodobenzonitrile represents a critical intermediate where high-fidelity characterization is required to distinguish it from its p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of complex pharmaceutical scaffolds, 4-Bromo-2-fluoro-5-iodobenzonitrile represents a critical intermediate where high-fidelity characterization is required to distinguish it from its precursors (e.g., 4-bromo-2-fluorobenzonitrile). While Nuclear Magnetic Resonance (NMR) is definitive, Infrared (IR) Spectroscopy offers a rapid, non-destructive method for in-process monitoring.

This guide provides a technical analysis of the vibrational signature of 4-Bromo-2-fluoro-5-iodobenzonitrile. We focus on the diagnostic Nitrile (


) Stretch  and the critical Fingerprint Region  markers that validate the successful installation of the iodine substituent.

Key Finding: The target molecule exhibits a characteristic nitrile stretch in the 2230–2245 cm⁻¹ range. However, the definitive confirmation of the 5-iodo substitution relies on the transition from adjacent aromatic protons (in the precursor) to isolated protons in the target, observable in the out-of-plane (oop) bending region (800–900 cm⁻¹).

Technical Deep Dive: The Vibrational Signature
2.1 The Nitrile Stretch (

)

The nitrile group is a robust IR reporter, typically appearing in the "silent region" (2000–2300 cm⁻¹) where few other functional groups absorb.

  • Base Frequency: Unsubstituted benzonitrile absorbs at approximately 2228–2230 cm⁻¹ .

  • Substituent Effects (Electronic):

    • Inductive Effect (-I): The fluorine (C2), bromine (C4), and iodine (C5) atoms are all electronegative halogens. They withdraw electron density from the aromatic ring. This electron deficiency destabilizes the resonance structures that would otherwise reduce the bond order of the nitrile group (e.g., ketenimine-like forms).

    • Result: The dominance of the inductive withdrawal strengthens the

      
       bond character, causing a blue shift  (increase in frequency) relative to electron-rich analogs.
      
    • Predicted Range: 2235 ± 5 cm⁻¹ .

2.2 The Discriminator: C-H Out-of-Plane Bending

While the nitrile peak confirms the functional group, it does not easily distinguish the target from its non-iodinated precursor. The substitution pattern on the benzene ring provides the "fingerprint."

  • Precursor (4-Bromo-2-fluorobenzonitrile): Contains protons at positions 3, 5, and 6.[1] Protons 5 and 6 are adjacent (ortho-coupling), typically showing a strong oop bending band near 800–820 cm⁻¹ .

  • Target (4-Bromo-2-fluoro-5-iodobenzonitrile): The iodine replaces the H5 proton. This leaves two isolated protons (H3 and H6). Isolated aromatic protons generally shift the oop bending modes to higher wavenumbers (860–900 cm⁻¹ ) and alter the overtone pattern in the 1700–2000 cm⁻¹ region.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its direct precursor and standard references to facilitate spectral identification.

FeatureTarget Molecule Alternative 1 (Precursor) Alternative 2 (Standard)
Compound 4-Bromo-2-fluoro-5-iodobenzonitrile 4-Bromo-2-fluorobenzonitrile Benzonitrile
Structure 1,2,4,5-Tetrasubstituted1,2,4-TrisubstitutedMonosubstituted

Frequency
~2235–2245 cm⁻¹ (Sharp)~2230–2238 cm⁻¹2228 cm⁻¹
Electronic Effect Strong Inductive Withdrawal (-I)Moderate Inductive WithdrawalNeutral Reference
C-H Bending (oop) Isolated H signals (860–900 cm⁻¹)Adjacent H signals (800–820 cm⁻¹)Strong band ~760 cm⁻¹
Diagnostic Utility Confirmation of IodinationStarting Material ReferenceCalibration Standard

Note: The frequency values for the poly-halogenated species are predicted based on established Structure-Activity Relationships (SAR) for aromatic nitriles [1][4].

Experimental Protocol: High-Fidelity Acquisition

To distinguish subtle frequency shifts and weak fingerprint bands, a rigorous protocol is required.

Method: Attenuated Total Reflectance (ATR) FTIR
  • Instrument Setup:

    • Source: Mid-IR (Globar).

    • Detector: DTGS (standard) or MCT (high sensitivity, cooled).

    • Resolution: Set to 2 cm⁻¹ (Standard 4 cm⁻¹ may mask subtle shifts).

    • Scans: Minimum 32 scans (64 recommended for signal-to-noise).

  • Sample Preparation:

    • Ensure the sample is a dry, crystalline solid. Residual solvent (DCM/Ethyl Acetate) can obscure the fingerprint region.

    • Place ~5 mg of sample onto the Diamond/ZnSe crystal.

    • Apply high pressure using the anvil to ensure intimate contact (critical for solid samples).

  • Data Processing:

    • Baseline Correction: Apply a multi-point baseline correction if the baseline drifts due to scattering.

    • Normalization: Normalize the Nitrile peak (approx. 2240 cm⁻¹) to 1.0 absorbance unit for easy overlay with precursor spectra.

Analytical Workflow Diagram

The following diagram outlines the decision logic for validating the synthesis of 4-Bromo-2-fluoro-5-iodobenzonitrile using IR spectroscopy.

IR_Analysis_Workflow Start Start: Purified Solid Sample Acquire Acquire ATR-FTIR Spectrum (4000 - 600 cm⁻¹) Start->Acquire CheckCN Analyze Nitrile Region (2200 - 2250 cm⁻¹) Acquire->CheckCN DecisionCN Peak Detected? CheckCN->DecisionCN CheckFP Analyze Fingerprint Region (800 - 900 cm⁻¹) DecisionCN->CheckFP Peak @ ~2235 cm⁻¹ ResultUnknown Result: Unknown/Degradation DecisionCN->ResultUnknown No Peak DecisionFP Pattern Type? CheckFP->DecisionFP ResultPrecursor Result: Precursor Identified (Incomplete Reaction) DecisionFP->ResultPrecursor Strong band @ 810 cm⁻¹ (Adjacent H) ResultTarget Result: Target Confirmed (4-Bromo-2-fluoro-5-iodo...) DecisionFP->ResultTarget Bands @ 870-900 cm⁻¹ (Isolated H)

Figure 1: Logic flow for distinguishing the target 5-iodo compound from its 5-H precursor based on spectral features.

References
  • NIST Chemistry WebBook. Benzonitrile, 4-bromo- Infrared Spectrum. National Institute of Standards and Technology.[2] Available at: [Link]

  • PubChem. 4-Bromo-2-fluorobenzonitrile (Compound Summary). National Center for Biotechnology Information. Available at: [Link]

  • Choi, S., et al. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles. Chemistry – An Asian Journal. Available at: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. Available at: [Link]

Sources

Validation

Analytical Comparison Guide: Mass Spectrometry of C7H2BrFIN (Polyhalogenated Benzonitriles)

Executive Summary: The "Halogen Cascade" Advantage Topic: Mass Spectrometry Fragmentation Pattern of C7H2BrFIN (e.g., 2-bromo-3-fluoro-6-iodobenzonitrile). Primary Application: Structural elucidation of multi-halogenated...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Halogen Cascade" Advantage

Topic: Mass Spectrometry Fragmentation Pattern of C7H2BrFIN (e.g., 2-bromo-3-fluoro-6-iodobenzonitrile). Primary Application: Structural elucidation of multi-halogenated aromatic scaffolds used in drug discovery (e.g., proteolysis-targeting chimeras or kinase inhibitors).[1]

In the realm of small molecule analysis, C7H2BrFIN represents a unique analytical class: the Tri-Halogenated Benzonitrile . Unlike mono-halogenated standards, this molecule offers a distinct "fragmentation clock"—a predictable, sequential loss of halogens based on bond dissociation energies (C-I < C-Br < C-F).[1]

This guide compares the mass spectrometric "performance" (ionization efficiency, fragmentation specificity, and diagnostic utility) of C7H2BrFIN against its chlorinated analogues and isomeric counterparts. We demonstrate why the specific combination of Iodine, Bromine, and Fluorine creates a self-validating spectral fingerprint that outperforms simpler halides in quality control workflows.

Technical Deep Dive: The C7H2BrFIN Spectral Signature

The mass spectrum of C7H2BrFIN is defined by two dominant features: the Isotopic Envelope and the Sequential Dehalogenation .

The Isotopic Fingerprint (Molecular Ion)

The molecular ion (M+) appears at m/z 325 and 327 . This is not a single peak but a doublet driven by Bromine (


 and 

).[1]
  • Iodine (

    
    ):  Monoisotopic.[1] Adds significant mass defect but no isotope pattern.[1]
    
  • Fluorine (

    
    ):  Monoisotopic.[1]
    
  • Bromine (

    
    ):  Creates a 1:1 intensity ratio at M+ and [M+2]+.[1]
    

Diagnostic Check: If your M+ cluster shows a 3:1 ratio (characteristic of Chlorine) or no split (characteristic of pure Iodine/Fluorine), the sample is impure or misidentified.

The Fragmentation Cascade (The "Performance" Metric)

Performance in MS is often measured by the ability to generate diagnostic fragments. C7H2BrFIN excels here due to the hierarchy of bond strengths:

  • Primary Event (C-I Cleavage): The C-I bond is the weakest (~65 kcal/mol). The base peak or a major fragment is often [M-I]+ (m/z ~198/200).

  • Secondary Event (C-Br Cleavage): The resulting radical cation loses the Bromine atom. This is the "confirming" step.

  • Terminal Stability (C-F Retention): The C-F bond (~115 kcal/mol) is too strong to break under standard EI (70 eV) conditions, leaving a fluorinated benzonitrile core.

Comparative Analysis: C7H2BrFIN vs. Alternatives

We compare the analytical performance of C7H2BrFIN against two common alternatives in the same chemical space.

Comparison 1: C7H2BrFIN vs. Chlorinated Analogues (C7H2ClFIN)

Alternative: Replacing Bromine with Chlorine.[1]

FeatureC7H2BrFIN (Bromine)C7H2ClFIN (Chlorine)Verdict
Isotope Pattern 1:1 Doublet (Distinctive)3:1 Ratio (Common)C7H2BrFIN Wins: The 1:1 doublet is less likely to be confused with background noise or organic contaminants.[1][2]
Fragmentation Energy Moderate. C-Br breaks readily after C-I.[1]High. C-Cl bond is stronger; fragmentation is less efficient.[1]C7H2BrFIN Wins: Provides a clearer "daughter" spectrum for structural confirmation.[1]
Mass Defect High (due to Br + I).[1]Lower.C7H2BrFIN Wins: Shifts peaks into a "quiet" region of the mass spec, avoiding solvent interference.
Comparison 2: Electron Impact (EI) vs. Electrospray Ionization (ESI)

Alternative: Using Soft Ionization (ESI) instead of Hard Ionization (EI).

MetricElectron Impact (EI)Electrospray Ionization (ESI)
Ionization Mechanism Electron bombardment (70 eV).[1][2]Solution-phase charge transfer.[1]
Suitability for C7H2BrFIN Excellent. The molecule is neutral and non-polar; EI ionizes it efficiently.Poor. Lacks basic amines or acidic protons.[1] often requires adduct formation (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

) which is unstable.[1]
Fragmentation Data Rich, structural fingerprint.[1]Minimal (mostly molecular ion).[1]
Recommendation Preferred Method. Only use if coupled with APPI (Photoionization).[1]

Experimental Protocol: Validated EI-MS Workflow

Objective: Obtain a reproducible fragmentation fingerprint for C7H2BrFIN.

Step 1: Sample Preparation[1]
  • Solvent: Dissolve 1 mg of C7H2BrFIN in 1 mL of HPLC-grade Dichloromethane (DCM). Reason: DCM solubilizes polyhalogenated aromatics better than methanol and is EI-compatible.[1]

  • Concentration: Dilute to 10 ppm. High concentrations cause detector saturation and distort isotope ratios.[1]

Step 2: Instrument Parameters (GC-MS)[1]
  • Inlet Temperature: 250°C. Note: Ensure this is below the thermal decomposition point of the C-I bond.

  • Ion Source: Electron Impact (EI) at 70 eV.[1]

  • Scan Range: m/z 50 – 400.[1]

Step 3: Data Validation (The "Self-Check")[1]
  • Locate M+: Look for the doublet at m/z 325/327.[2]

  • Verify Iodine Loss: Confirm the presence of a doublet at m/z 198/200 ([M-127]+).[1]

    • If this peak is missing, the ionization energy may be too low.

  • Verify Bromine Loss: Look for the cluster at m/z 119 ([M-127-79]+).[1]

    • Note: This peak will no longer be a 1:1 doublet, as the Br is gone.

Visualization: The Fragmentation Pathway

The following diagram illustrates the logical flow of fragmentation, governed by bond dissociation energies.

FragmentationPathway M_Ion Molecular Ion (M+) [C7H2BrFIN]+ m/z 325 & 327 (1:1 Ratio) Frag_1 Loss of Iodine [C7H2BrFN]+ m/z 198 & 200 (1:1 Ratio) M_Ion->Frag_1 Weakest Bond (C-I) -127 Da Neutral_I I• (Radical) M_Ion->Neutral_I Frag_2 Loss of Bromine [C7H2FN]+ m/z 119 (Single Peak) Frag_1->Frag_2 Medium Bond (C-Br) -79/81 Da Neutral_Br Br• (Radical) Frag_1->Neutral_Br Frag_3 Ring Fragmentation [C6H2F]+ m/z ~93 Frag_2->Frag_3 Loss of CN Group -26 Da Neutral_CN CN (Nitrile) Frag_2->Neutral_CN

Caption: The "Halogen Cascade" of C7H2BrFIN. Fragmentation proceeds sequentially from the weakest bond (C-I) to the stronger C-Br bond, leaving the fluorinated core intact.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 117942397, 2-Bromo-3-fluoro-6-iodobenzonitrile. Retrieved from [Link]

  • LibreTexts Chemistry (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Michigan State University (2024). Interpretation of Mass Spectra: Halogen Patterns. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 4-Bromo-2-fluoro-5-iodobenzonitrile: Essential Safety and Operational Protocols

As professionals in the fields of research and drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. 4-Bromo-2-fluoro-5-iodobenzonitrile is a halogena...

Author: BenchChem Technical Support Team. Date: February 2026

As professionals in the fields of research and drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. 4-Bromo-2-fluoro-5-iodobenzonitrile is a halogenated benzonitrile, a class of compounds that serves as a versatile building block in medicinal chemistry. However, its complex structure, featuring bromine, fluorine, and iodine substituents, necessitates a thorough and cautious approach to handling.

This guide provides a direct, field-tested framework for the safe handling, use, and disposal of 4-Bromo-2-fluoro-5-iodobenzonitrile. The protocols herein are synthesized from the safety profiles of structurally analogous compounds, establishing a robust safety margin in the absence of a specific Safety Data Sheet (SDS) for this exact molecule. This principle of "analog-based hazard assessment" is a cornerstone of responsible laboratory practice, ensuring that we mitigate potential risks by preparing for the highest credible hazard level.

Hazard Assessment: An Analog-Based Approach

The primary hazards associated with 4-Bromo-2-fluoro-5-iodobenzonitrile are inferred from its functional groups and data from similar halogenated benzonitriles. The benzonitrile moiety itself can be toxic, while halogenated aromatic compounds are frequently irritants.[1]

The following table summarizes the pertinent hazard classifications found in the SDS of structurally related chemicals. We must assume 4-Bromo-2-fluoro-5-iodobenzonitrile presents similar, if not identical, risks.

Hazard ClassificationGHS Hazard StatementRationale and ImplicationSupporting Sources
Acute Toxicity (Oral, Dermal, Inhalation) H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledThe nitrile group (-CN) can metabolize to release cyanide, posing a significant toxic risk. All routes of exposure—ingestion, skin contact, and inhalation of dust—must be prevented.[2][3]
Skin Corrosion/Irritation H315: Causes skin irritationHalogenated aromatic rings are known to cause irritation upon contact with the skin. Prolonged or repeated exposure can lead to dermatitis.[4][5]
Serious Eye Damage/Irritation H319: Causes serious eye irritationDirect contact of the solid powder or its aerosols with the eyes is likely to cause significant irritation and potential damage.[2][3]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationInhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[5][6]

Core Directive: Multi-Layered Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable to prevent exposure.[7] The selection of each component is directly linked to the identified hazards.

Protection LevelRequired PPEStandard / SpecificationCausality and Rationale
Engineering Controls Chemical Fume HoodANSI/AIHA Z9.5 or equivalentPrimary Line of Defense. A properly functioning fume hood is essential to contain the solid powder and prevent inhalation of airborne particles, addressing the acute inhalation toxicity and respiratory irritation hazards.[8]
Hand Protection Double Nitrile GlovesASTM D6319 / EN 374Prevents Dermal Absorption. Given the "Harmful in contact with skin" classification of analogs, double-gloving provides a critical barrier.[2][9] The outer glove is removed immediately after handling, containing contamination, while the inner glove protects the skin during the doffing process.
Eye and Face Protection Chemical Splash Goggles & Full-Face ShieldANSI Z87.1 / EN 166Protects Against Splashes and Aerosols. Safety glasses are insufficient.[10] Chemical splash goggles provide a seal around the eyes to protect from dust. A full-face shield must be worn over the goggles during any operation with a high potential for splashing or aerosolization, such as weighing or transferring the solid.[11]
Body Protection Flame-Resistant Lab Coat (fully buttoned) or Chemical-Resistant CoverallNFPA 2112 / EN 13034Minimizes Skin Contact. A fully-buttoned lab coat protects the torso and arms from accidental spills. For larger quantities or higher-risk operations, a disposable chemical-resistant coverall provides more comprehensive protection.[6][10]
Respiratory Protection NIOSH-certified N95 Respirator (at a minimum)NIOSH 42 CFR 84Secondary Inhalation Defense. To be used if there is any risk of dust generation outside of a fume hood. A fit-tested N95 respirator is the minimum requirement for handling powders that may cause respiratory irritation.[4][11]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, sequential protocol minimizes the risk of exposure at every stage of the handling process.

  • Preparation:

    • Designate a specific work area within a certified chemical fume hood.

    • Ensure an emergency eyewash station and safety shower are immediately accessible and have been recently tested.[4]

    • Assemble all necessary equipment (spatulas, weigh boats, glassware) and waste containers inside the fume hood before introducing the chemical.

  • Donning PPE:

    • Don PPE in the correct order: lab coat, inner gloves, N95 respirator (if required), safety goggles, face shield, and finally, outer gloves.

  • Weighing and Transfer:

    • Perform all manipulations of the solid compound deep within the fume hood.

    • Use a spatula to carefully transfer the powder. Avoid any actions that could create dust, such as dropping or pouring from a height.

    • Close the primary container immediately after dispensing the required amount.

  • Post-Handling Decontamination:

    • Carefully wipe down the spatula, weigh boat, and any affected surfaces within the fume hood with a solvent-wetted cloth (e.g., 70% ethanol or isopropanol).

    • Place all contaminated disposable items (weigh boats, wipes, outer gloves) into a designated hazardous waste bag inside the fume hood.

  • Doffing PPE:

    • Remove PPE in the reverse order of donning, ensuring not to touch the outside of contaminated items with bare skin.

    • Remove the outer gloves first and dispose of them as hazardous waste.

    • Remove the face shield and goggles.

    • Remove the lab coat.

    • Remove the inner gloves and dispose of them.

    • Wash hands thoroughly with soap and water immediately after removing all PPE.[9]

Visualization: Safe Handling Workflow

The following diagram outlines the critical path for safely handling 4-Bromo-2-fluoro-5-iodobenzonitrile, emphasizing the cyclical nature of laboratory safety procedures.

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_conclusion Conclusion Phase RiskAssessment 1. Risk Assessment (Review Analogs) GatherMaterials 2. Assemble Equipment & Waste Containers VerifySafety 3. Verify Fume Hood & Safety Showers DonPPE 4. Don PPE (Multi-Layer) VerifySafety->DonPPE Handling 5. Weigh & Transfer (Inside Fume Hood) DonPPE->Handling Decon 6. Decontaminate Workspace & Tools Handling->Decon WasteDisposal 7. Segregate & Dispose of Hazardous Waste Decon->WasteDisposal DoffPPE 8. Doff PPE (Contamination Control) WasteDisposal->DoffPPE WashHands 9. Final Hand Wash DoffPPE->WashHands

Caption: Workflow for handling 4-Bromo-2-fluoro-5-iodobenzonitrile.

Logistical Plan: Spill and Disposal Procedures

Emergency Spill Response:

In the event of a spill, immediate and calm execution of the following steps is critical:

  • Evacuate & Alert: Immediately alert all personnel in the vicinity and evacuate the immediate area.

  • Restrict Access: Prevent anyone from entering the spill area.

  • Consult SDS Analogs: If safe to do so, quickly review the SDS for a structural analog to confirm response procedures.

  • Don PPE: Don the full set of recommended PPE, including respiratory protection.

  • Containment: Gently cover the spill with an absorbent material designed for chemical spills to prevent the powder from becoming airborne. Do not sweep the dry powder.

  • Clean-up: Carefully scoop the contained material and spill absorbent into a clearly labeled hazardous waste container.

  • Final Decontamination: Wipe the spill area with a cloth dampened with an appropriate solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.

Waste Disposal Protocol:

All waste generated from handling 4-Bromo-2-fluoro-5-iodobenzonitrile is considered hazardous.

  • Solid Waste: All contaminated disposables, including gloves, weigh paper, absorbent pads, and empty containers, must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[12]

  • Unused Chemical: Unused or expired 4-Bromo-2-fluoro-5-iodobenzonitrile must not be disposed of down the drain or in regular trash.[6] It must be disposed of through a licensed chemical destruction facility, typically via controlled incineration with flue gas scrubbing to handle the halogenated byproducts.[4][6]

  • Packaging: The original packaging should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous waste. The rinsed container can then be managed for recycling or disposal.[6]

By adhering to these rigorous, evidence-based protocols, you build a self-validating system of safety that protects you, your colleagues, and your research.

References

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. [Link]

  • PubChem. (n.d.). 2-Bromo-3-fluoro-6-iodobenzonitrile. National Center for Biotechnology Information. [Link]

  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • Halyard. (n.d.). GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN COMPOUNDING CHEMOTHERAPY DRUGS. [Link]

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